molecular formula C6H14O B1298864 (S)-(+)-3-Methyl-1-pentanol CAS No. 42072-39-9

(S)-(+)-3-Methyl-1-pentanol

Cat. No.: B1298864
CAS No.: 42072-39-9
M. Wt: 102.17 g/mol
InChI Key: IWTBVKIGCDZRPL-LURJTMIESA-N
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Description

(S)-(+)-3-Methyl-1-pentanol (CAS 42072-39-9) is a chiral alcohol of high interest in organic synthesis and fragrance research. This compound serves as a valuable chiral building block for the preparation of more complex asymmetric molecules . With a specified purity of >98.0% (GC) and a specific rotation of [α]20/D +8.4 to +8.7° (neat) , it meets the stringent requirements for advanced laboratory applications . In application, this compound occurs naturally and contributes to complex aroma profiles. Its organoleptic properties are described as pungent, fusel, with cognac, wine, cocoa, and green fruity undertones , making it a subject of study in the development of flavors and fragrances . The racemic form, 3-Methyl-1-pentanol, is found in nature, such as in Capsicum frutescens (tabasco pepper) . Researchers can rely on its well-characterized physical properties, including a boiling point of 152°C and a density of 0.83 g/mL . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for safe handling instructions. This compound is a flammable liquid and vapor and may cause skin and serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-3-6(2)4-5-7/h6-7H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTBVKIGCDZRPL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348844
Record name (S)-(+)-3-Methyl-1-pentanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42072-39-9
Record name (S)-(+)-3-Methyl-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pentanol, 3-methyl-, (S)-
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of (S)-(+)-3-Methyl-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (S)-(+)-3-Methyl-1-pentanol, a chiral alcohol of significant interest to researchers, scientists, and professionals in drug development and fragrance industries. This document delves into its core chemical and physical properties, spectroscopic profile, synthesis strategies, and applications, with a focus on the practical insights and methodologies required for its effective use in a laboratory and industrial setting.

Introduction: The Significance of Chirality in this compound

This compound is a chiral primary alcohol, meaning it exists as one of two non-superimposable mirror images, or enantiomers.[1] The designation "(S)" refers to the specific spatial arrangement of the substituents around the chiral center (the third carbon atom), as determined by the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that this enantiomer is dextrorotatory, rotating plane-polarized light to the right. This chirality is a critical feature, as the physiological and olfactory properties of enantiomers can differ significantly. As a versatile chiral building block, this compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2]

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its handling, application, and the design of synthetic routes.

PropertyValueSource
Molecular Formula C₆H₁₄O[3][4]
Molecular Weight 102.17 g/mol [3][4]
IUPAC Name (3S)-3-methylpentan-1-ol[3][4]
CAS Number 42072-39-9[3][4]
Appearance Colorless, clear liquid (est.)[5]
Boiling Point 153.0 °C at 760 mmHg (est.)[5]
Density 0.823 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.418 (lit.)[2]
Solubility Soluble in alcohol; sparingly soluble in water (11.95 g/L at 25 °C est.)[5]
Flash Point 58.9 °C (138.0 °F) (est.)[5]
Optical Rotation +8.4 to +8.7 deg (neat)[6]

These properties indicate that this compound is a relatively non-volatile, flammable liquid with limited water solubility. Its chirality is confirmed by its optical activity.

Spectroscopic Profile: Unveiling the Molecular Structure

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 3-methyl-1-pentanol shows a characteristic fragmentation pattern that can be used for its identification. The NIST WebBook provides a reference mass spectrum for the racemic mixture, which is expected to be identical for the individual enantiomers.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum of 3-methyl-1-pentanol will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹, and C-O stretching will appear in the 1000-1200 cm⁻¹ region.

Enantioselective Synthesis: A Methodological Deep Dive

The synthesis of enantiomerically pure this compound is a key challenge and a critical requirement for its applications in stereospecific synthesis. Several strategies can be employed, with biocatalysis and the use of chiral auxiliaries being prominent approaches.

Conceptual Framework: Asymmetric Synthesis Strategies

The goal of asymmetric synthesis is to create a chiral molecule from an achiral or prochiral starting material with a preference for one enantiomer.[11] This can be achieved through various methods, including:

  • Chiral Pool Synthesis: Utilizing a readily available, enantiomerically pure natural product as a starting material.[3]

  • Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction.[3]

  • Chiral Catalysts: Using a small amount of a chiral catalyst (metal-based or organocatalyst) to control the stereochemistry of the product.

  • Biocatalysis: Employing enzymes, such as ketoreductases, which often exhibit high enantioselectivity in the reduction of prochiral ketones to chiral alcohols.[12]

The following diagram illustrates the general workflow for the synthesis and validation of a chiral alcohol.

G cluster_synthesis Enantioselective Synthesis cluster_purification Purification and Isolation cluster_analysis Analytical Validation Prochiral_Ketone Prochiral Ketone (e.g., 3-Methyl-1-pentanal) Reaction Asymmetric Reduction Prochiral_Ketone->Reaction Chiral_Catalyst Chiral Catalyst or Biocatalyst Chiral_Catalyst->Reaction Workup Reaction Workup (Extraction, Washing) Reaction->Workup Chromatography Purification (e.g., Column Chromatography) Workup->Chromatography Characterization Structural Characterization (NMR, IR, MS) Chromatography->Characterization Chiral_Analysis Enantiomeric Purity Analysis (Chiral GC or HPLC) Chromatography->Chiral_Analysis Final_Product This compound (Enantiomerically Enriched) Chiral_Analysis->Final_Product

Caption: General workflow for the synthesis and analysis of a chiral alcohol.

Illustrative Experimental Protocol: Asymmetric Synthesis via a Chiral Auxiliary

Principle: This multi-step synthesis utilizes (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) as a chiral auxiliary to direct the stereoselective alkylation of a ketone. Subsequent functional group manipulations yield the desired chiral alcohol with high enantiomeric purity.

Step 1: Formation of the Chiral Hydrazone

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and a slight excess of the starting ketone (e.g., for the target molecule, one could start with an appropriate precursor that can be converted to the 3-methylpentyl skeleton).

  • Heat the mixture under an inert atmosphere (e.g., argon) overnight.

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash with water in a separatory funnel.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting chiral hydrazone by distillation.

Step 2: Asymmetric Alkylation

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the purified chiral hydrazone in anhydrous diethyl ether and cool to 0 °C.

  • Slowly add a strong base, such as n-butyllithium, and stir for several hours at this temperature.

  • Cool the reaction mixture to a lower temperature (e.g., -78 °C) and slowly add the desired alkylating agent (e.g., an ethyl halide to introduce the ethyl group at the 3-position).

  • Allow the reaction to stir overnight, gradually warming to room temperature.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 3: Cleavage of the Auxiliary and Subsequent Transformations

  • The alkylated hydrazone is then cleaved to reveal the chiral ketone. This can be achieved through ozonolysis or treatment with an acid.

  • The resulting chiral ketone can then be reduced to the corresponding secondary alcohol using a reducing agent like sodium borohydride.

  • To obtain the primary alcohol, further synthetic steps, such as conversion of the secondary alcohol to a leaving group followed by a one-carbon homologation, would be necessary.

Causality and Self-Validation: The use of the SAMP chiral auxiliary creates a diastereomeric intermediate, allowing for the stereoselective introduction of the alkyl group. The rigidity of the hydrazone intermediate and the steric hindrance imposed by the auxiliary favor the approach of the electrophile from one face, leading to a high diastereomeric excess. The enantiomeric purity of the final product is a direct validation of the effectiveness of the chiral auxiliary in directing the stereochemistry of the alkylation step.

Analytical Validation: Ensuring Enantiomeric Purity

The determination of the enantiomeric purity of this compound is crucial for its application in stereospecific contexts. Chiral gas chromatography (GC) is a powerful technique for this purpose.

Chiral Gas Chromatography (GC) Methodology

Principle: Chiral GC utilizes a stationary phase that is itself chiral. The two enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and, thus, their separation. Cyclodextrin-based stationary phases are commonly used for the separation of chiral alcohols.

Illustrative Protocol for Chiral GC Analysis:

  • Column Selection: A capillary column with a chiral stationary phase, such as a derivatized β-cyclodextrin (e.g., Rt-βDEXsm or Rt-βDEXse), is recommended.

  • Sample Preparation: Dilute a small amount of the synthesized this compound in a suitable solvent (e.g., dichloromethane or hexane).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 250 °C

    • Carrier Gas: Hydrogen or Helium

    • Oven Temperature Program: A temperature gradient is typically employed to achieve optimal separation, for example, starting at 40 °C and ramping up to 200 °C.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [|(Area S - Area R)| / (Area S + Area R)] x 100.

The following diagram illustrates the workflow for chiral GC analysis.

G Sample Sample of (S)-3-Methyl-1-pentanol Injection GC Injection Sample->Injection Separation Separation on Chiral Column Injection->Separation Detection FID Detection Separation->Detection Data Chromatogram (Peak Areas) Detection->Data Analysis Calculation of Enantiomeric Excess Data->Analysis

Caption: Workflow for the determination of enantiomeric purity by chiral GC.

Applications and Significance

This compound and its racemic mixture are utilized in several industrial applications:

  • Flavor and Fragrance: The racemic 3-methyl-1-pentanol is noted for its fusel, cognac, and wine-like aroma with green and fruity undertones.[13] It is used as a fragrance ingredient in various consumer products.[13][14] The specific olfactory properties of the (S)-enantiomer may contribute uniquely to certain scent profiles.

  • Chiral Building Block: In the pharmaceutical and agrochemical industries, the enantiomerically pure this compound serves as a valuable chiral synthon.[2] Its defined stereochemistry allows for the construction of complex target molecules with high stereochemical control, which is often critical for biological activity.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[14] It is recommended to work in a well-ventilated area and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry place. For detailed safety information, consult the Safety Data Sheet (SDS).[11]

Conclusion

This compound is a chiral alcohol with a unique set of chemical and physical properties that make it a valuable compound in both academic research and industrial applications. A thorough understanding of its stereochemistry, spectroscopic characteristics, and synthesis is paramount for its effective utilization. The methodologies outlined in this guide for its enantioselective synthesis and analytical validation provide a framework for researchers to produce and characterize this important chiral building block with a high degree of confidence and purity. As the demand for enantiomerically pure compounds continues to grow, particularly in the life sciences, the significance of molecules like this compound will undoubtedly increase.

References

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(S)-(+)-3-Methyl-1-pentanol physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of (S)-(+)-3-Methyl-1-pentanol

Introduction

This compound is a chiral alcohol that serves as a valuable building block in organic synthesis. Its specific stereochemistry makes it a crucial intermediate in the development of complex molecules, particularly in the pharmaceutical and fragrance industries. For researchers, scientists, and drug development professionals, a precise understanding of its physical properties is not merely academic; it is fundamental to process development, purification, quality control, and regulatory compliance. Accurate characterization underpins the reliability and reproducibility of any scientific study.[1]

This guide provides a detailed examination of the core physical properties of this compound. It moves beyond a simple listing of values to offer insights into the causality behind experimental choices and presents self-validating, step-by-step protocols for their determination, in alignment with the principles of Good Laboratory Practice (GLP).[1][2] GLP ensures that all non-clinical laboratory data are of high quality, reliable, and integral to the scientific process, forming the bedrock of credible research.[3][4]

Core Physicochemical Identity

Before delving into its specific properties, it is essential to establish the fundamental identity of the molecule.

  • IUPAC Name: (3S)-3-methylpentan-1-ol[5]

  • Synonyms: this compound

  • CAS Number: 42072-39-9[5][6]

  • Molecular Formula: C₆H₁₄O[5][6]

  • Molecular Weight: 102.17 g/mol [5]

Caption: Chemical Structure of this compound.

Summary of Physical Properties

This table provides a consolidated overview of the key physical properties of this compound and its corresponding racemate, 3-Methyl-1-pentanol. This distinction is critical, as properties like optical rotation are unique to the enantiomer, while others like boiling point are nearly identical.

PropertyValueCompoundSource(s)
Appearance Colorless clear liquidThis compound[7]
Boiling Point 153.0 °C (at 760 mmHg, est.)This compound[7]
151.0 - 152.0 °C (at 760 mmHg)3-Methyl-1-pentanol[8]
Density 0.821 - 0.829 g/cm³ (at 25 °C)3-Methyl-1-pentanol[8]
Refractive Index 1.416 - 1.423 (at 20 °C, nD)3-Methyl-1-pentanol[8]
Optical Rotation Dextrorotatory (+)This compound[5][9]
Flash Point 58.9 °C (138.0 °F, TCC, est.)This compound[7]
Vapor Pressure 1.264 mmHg (at 25 °C, est.)This compound[7]
Water Solubility 11,950 mg/L (at 25 °C, est.)This compound[7]
logP (o/w) 1.702 (est.)This compound[7]

In-Depth Analysis and Experimental Determination Protocols

The accurate experimental determination of physical properties is a cornerstone of chemical research.[1] The following sections detail GLP-compliant protocols for measuring the most critical properties of this compound.

Boiling Point

Theoretical Background: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, and it is a crucial indicator of purity.[10] For volatile liquids, distillation is a primary method for both purification and characterization, making an accurate boiling point essential for process control.[11]

Authoritative Value: The estimated boiling point for the (S)-(+)-enantiomer is 153 °C, while the measured value for the racemate is 151-152 °C at standard atmospheric pressure (760 mmHg).[7][8]

GLP-Compliant Experimental Protocol (Micro-Reflux Method): This method is ideal when only a small sample volume is available, a common scenario in drug discovery and development.[12]

  • Apparatus Setup:

    • Place a small test tube (e.g., 150mm diameter) containing approximately 0.5 mL of this compound and a small magnetic stir bar into a heating block on a hot plate stirrer.

    • Clamp the test tube securely in the fume hood.

    • Clamp a calibrated thermometer such that its bulb is positioned approximately 1 cm above the surface of the liquid.

  • Heating and Observation:

    • Turn on the stirrer to ensure gentle, even heating and prevent bumping.[12]

    • Begin heating the block gradually. Observe the liquid for the onset of boiling (bubble formation) and the condensation of vapor on the cooler, upper walls of the test tube. This condensation ring indicates the liquid is at reflux.[12]

  • Measurement:

    • Adjust the thermometer's position so that its bulb is level with the reflux ring.

    • Allow the temperature to stabilize for several minutes while the liquid is gently refluxing.

    • Record the stable temperature reading. This is the observed boiling point.

  • Pressure Correction (Causality): The boiling point is highly dependent on atmospheric pressure. If the local pressure is not 760 mmHg, a correction is necessary for standardization. This is why recording the barometric pressure during the experiment is a critical part of a self-validating protocol.

G cluster_prep Preparation cluster_exec Execution cluster_record Recording prep1 Add 0.5 mL sample and stir bar to test tube prep2 Place tube in heating block on stir plate prep1->prep2 prep3 Position calibrated thermometer 1 cm above liquid prep2->prep3 exec1 Start gentle stirring prep3->exec1 exec2 Heat gradually exec1->exec2 exec3 Observe for boiling and reflux ring formation exec2->exec3 exec4 Align thermometer bulb with reflux ring exec3->exec4 exec5 Allow temperature to stabilize exec4->exec5 rec1 Record stable temperature as boiling point exec5->rec1 rec2 Record barometric pressure rec1->rec2 rec3 Apply pressure correction if necessary rec2->rec3

Caption: Workflow for Micro-Boiling Point Determination.

Density

Theoretical Background: Density (mass per unit volume) is a fundamental physical property used to identify substances and assess their purity.[13] It is temperature-dependent, so precise temperature control is paramount for an accurate measurement.

Authoritative Value: The density of 3-Methyl-1-pentanol is reported in the range of 0.821 to 0.829 g/cm³ at 25 °C.[8]

GLP-Compliant Experimental Protocol:

  • Preparation:

    • Ensure a 10 mL graduated cylinder is clean and completely dry.

    • Measure the mass of the empty graduated cylinder using a calibrated electronic balance and record it.[14]

    • Record the ambient temperature of the laboratory.

  • Measurement:

    • Add approximately 5-8 mL of this compound to the graduated cylinder.

    • Precisely read the volume from the bottom of the meniscus.[14] Record this volume to the appropriate number of significant figures.

    • Measure the combined mass of the graduated cylinder and the liquid.[14] Record this mass.

  • Calculation:

    • Subtract the mass of the empty cylinder from the combined mass to find the mass of the liquid.[14]

    • Calculate the density using the formula: Density = Mass / Volume.[13]

  • Trustworthiness (Self-Validation): To ensure the trustworthiness of the result, the procedure should be repeated at least twice more, and the average of the three calculated densities should be reported.[14] This repetition minimizes random errors and demonstrates the reproducibility of the measurement.

G start Start mass_empty Measure mass of empty, dry graduated cylinder start->mass_empty add_liquid Add sample to cylinder mass_empty->add_liquid measure_vol Precisely measure volume (from meniscus) add_liquid->measure_vol mass_full Measure combined mass of cylinder and liquid measure_vol->mass_full calculate_mass Calculate liquid mass: (Mass_full - Mass_empty) mass_full->calculate_mass calculate_density Calculate density: (Mass / Volume) calculate_mass->calculate_density repeat_check Repeat 2x for reproducibility? calculate_density->repeat_check repeat_check->add_liquid Yes report_avg Report average density and temperature repeat_check->report_avg No (3 trials complete) G start Start setup Calibrate refractometer and set temperature to 20°C start->setup apply_sample Apply 2-3 drops of sample to lower prism setup->apply_sample close_prism Close prism assembly apply_sample->close_prism adjust_view Adjust eyepiece for sharp light/dark boundary close_prism->adjust_view align_crosshairs Align boundary line with crosshairs adjust_view->align_crosshairs read_value Read refractive index (nD) align_crosshairs->read_value end Record value and temperature read_value->end

Caption: Workflow for Refractive Index Measurement.

Optical Rotation

Theoretical Background: Optical rotation is the property of a chiral substance to rotate the plane of polarized light. [9]The direction (clockwise/dextrorotatory (+) or counter-clockwise/levorotatory (-)) and magnitude of this rotation are characteristic of a specific enantiomer. [9]This measurement is the definitive method for confirming the stereochemical identity of this compound.

Authoritative Value: The "(+)" designation confirms the compound is dextrorotatory. [5]The specific rotation value, [α], depends on concentration, solvent, temperature, and wavelength.

GLP-Compliant Experimental Protocol (Using a Polarimeter):

  • Preparation:

    • Prepare a solution of this compound of a precisely known concentration (c, in g/mL) in a specified solvent.

    • Turn on the polarimeter's light source (typically a sodium lamp, 589.3 nm) and allow it to warm up. [9]2. Zeroing the Instrument (Blank Measurement):

    • Fill a clean polarimeter tube of a known path length (l, in decimeters) with the pure solvent used for the solution. [15] * Ensure no air bubbles are trapped in the light path. [15] * Place the tube in the polarimeter and take a reading. This is the blank or zero reading. [9]3. Sample Measurement:

    • Rinse the polarimeter tube with the prepared sample solution, then fill it with the solution, again ensuring no air bubbles are present.

    • Place the sample tube in the polarimeter and record the observed rotation (α). [15]4. Calculation of Specific Rotation:

    • The specific rotation [α] is calculated using the Biot equation: [α] = α / (l * c). [15] * The result should be reported with the temperature and wavelength, e.g., [α]²⁰_D.

G cluster_prep Preparation cluster_cal Calibration (Blank) cluster_measure Measurement cluster_calc Calculation prep1 Prepare sample solution of known concentration (c) prep2 Warm up polarimeter light source (Na lamp) prep1->prep2 cal1 Fill polarimeter tube (length l) with pure solvent prep2->cal1 cal2 Place tube in polarimeter and record zero reading cal1->cal2 meas1 Fill tube with sample solution cal2->meas1 meas2 Place in polarimeter and record observed rotation (α) meas1->meas2 calc1 Calculate Specific Rotation: [α] = α / (l * c) meas2->calc1 calc2 Report as [α]^T_λ calc1->calc2

Caption: Workflow for Optical Rotation Measurement.

Safety and Handling

A thorough understanding of a compound's physical properties includes its potential hazards. Based on available Safety Data Sheets (SDS), 3-Methyl-1-pentanol is a flammable liquid and vapor. [16][17][18]

  • Handling: Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection. [16]Use only in a well-ventilated area or outdoors. [16]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [16][17]Keep away from heat, sparks, open flames, and other ignition sources. [16][17][18]Ground and bond containers and receiving equipment to prevent static discharge. [16][17]* First Aid:

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water. [16][17] * Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. [16][17] * Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention. [16]

References

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(S)-(+)-3-Methyl-1-pentanol structure and stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure and Stereochemistry of (S)-(+)-3-Methyl-1-pentanol

Authored by: A Senior Application Scientist

Abstract

This compound is a chiral primary alcohol that serves as a valuable building block in asymmetric synthesis. Its specific three-dimensional structure is of paramount importance in the development of enantiomerically pure active pharmaceutical ingredients (APIs), where biological activity is often dictated by the stereochemistry of a single enantiomer. This guide provides a comprehensive technical overview of its molecular structure, stereochemical properties, common synthetic and analytical methodologies, and its applications for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, providing field-proven insights into the handling and application of this versatile chiral intermediate.

Introduction to this compound

Chirality is a fundamental property in medicinal chemistry and drug development, as the physiological effects of a drug are often exclusive to one of its enantiomers. Chiral alcohols, in particular, are critical intermediates for the synthesis of complex, single-enantiomer pharmaceuticals.[1][2] this compound, a structurally simple yet significant molecule, belongs to the class of primary alcohols and possesses a single stereocenter, making it an ideal starting material or "chiral pool" reagent for introducing a defined stereochemistry into a target molecule.[3][4][5] This guide aims to provide a detailed technical resource on the core aspects of this compound, focusing on the principles and practicalities of its stereochemistry.

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its basic structural and physical characteristics. This compound is an aliphatic alcohol with a branched alkyl chain.[6] Its structure consists of a five-carbon pentanol backbone with a methyl group at the third carbon position, which is the source of its chirality.[7]

The IUPAC name for this compound is (3S)-3-methylpentan-1-ol, and its molecular formula is C₆H₁₄O, corresponding to a molecular weight of approximately 102.17 g/mol .[8][9]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 42072-39-9[8][9][10]
Molecular Formula C₆H₁₄O[8][9][10]
Molecular Weight 102.17 g/mol [8]
Density ~0.8 g/cm³[10]
Boiling Point ~153.0 °C at 760 mmHg[10][11]
Flash Point ~58.9 °C[10][11]
Refractive Index (n20/D) ~1.418
Appearance Colorless liquid[12]

The Essence of Chirality: Stereochemistry of 3-Methyl-1-pentanol

The functional significance of this compound is entirely derived from its three-dimensional structure. Chirality in this molecule arises because the carbon atom at the C3 position is bonded to four distinct substituents:

  • A hydrogen atom (-H)

  • A methyl group (-CH₃)

  • An ethyl group (-CH₂CH₃)

  • A 2-hydroxyethyl group (-CH₂CH₂OH)

This asymmetric carbon atom is known as a stereocenter, and its presence results in the existence of two non-superimposable mirror images, or enantiomers: (S)-3-Methyl-1-pentanol and (R)-3-Methyl-1-pentanol.[3][13]

Assigning the (S) Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of a stereocenter is unambiguously assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[14] This systematic process ensures universal agreement on the stereochemical descriptor.

Protocol for CIP Priority Assignment:

  • Identify the Stereocenter: Locate the carbon atom with four different substituents (C3).

  • Assign Priorities: Rank the four substituents based on the atomic number of the atom directly attached to the stereocenter. Higher atomic numbers receive higher priority.

    • Oxygen (from the -CH₂CH₂O H group, considering the whole substituent) has the highest atomic number, but we must look at the atoms directly attached to C3. These are all carbons or a hydrogen.

    • We compare the three carbon-containing groups: -C H₂CH₂OH, -C H₂CH₃, and -C H₃. All are carbon, so we move to the next atoms in each chain until a point of difference is found.[14]

      • For -CH₂CH₂OH, the C is attached to (C, H, H).

      • For -CH₂CH₃, the C is attached to (C, H, H).

      • For -CH₃, the C is attached to (H, H, H).

    • The methyl group is the lowest priority of the carbon groups. Between the ethyl and 2-hydroxyethyl groups, we continue down the chain. The second carbon in the 2-hydroxyethyl chain is bonded to an oxygen, which outranks the carbon in the ethyl chain.

    • Therefore, the priorities are: (1) -CH₂CH₂OH > (2) -CH₂CH₃ > (3) -CH₃ > (4) -H.

  • Orient the Molecule: Position the molecule so that the lowest-priority substituent (Priority 4, the -H atom) is pointing away from the viewer.

  • Determine Configuration: Trace the path from priority 1 to 2 to 3.

    • If the path is counter-clockwise , the configuration is S (sinister, Latin for left).

    • If the path is clockwise , the configuration is R (rectus, Latin for right).

For this compound, this path is counter-clockwise, confirming its S designation.

CIP_Rules cluster_0 CIP Priority Assignment for (S)-3-Methyl-1-pentanol cluster_1 cluster_2 Determining Configuration C3 C3 (Stereocenter) P1 (-CH₂CH₂OH) Priority 1 C3->P1 Highest Priority P2 (-CH₂CH₃) Priority 2 C3->P2 P3 (-CH₃) Priority 3 C3->P3 P4 (-H) Priority 4 (Away) C3->P4 Lowest Priority Result Result

Caption: Cahn-Ingold-Prelog priority assignment for (S)-3-Methyl-1-pentanol.

Optical Activity: The "(+)" Designation

The "(+)" sign in the name refers to the property of dextrorotation , meaning that a solution of this enantiomer rotates the plane of plane-polarized light to the right (clockwise). Its mirror image, (R)-(-)-3-Methyl-1-pentanol, would rotate light by an equal magnitude but in the opposite direction (levorotatory). It is critical to understand that the (S/R) designation is a structural descriptor derived from the CIP rules and has no direct, predictable correlation with the direction of optical rotation (+/-) .[14] The latter must be determined experimentally.

Enantioselective Synthesis and Resolution

In pharmaceutical manufacturing, producing a single enantiomer is crucial.[2] Several robust strategies exist to obtain enantiomerically pure this compound.

  • Asymmetric Synthesis: This "gold standard" approach involves using a chiral catalyst, reagent, or auxiliary to directly form the desired (S) stereocenter from a prochiral precursor. For example, the asymmetric reduction of 3-methyl-1-pentanal using a chiral reducing agent can yield the (S)-alcohol with high enantiomeric excess.[15][16]

  • Chiral Pool Synthesis: This strategy leverages naturally occurring, enantiomerically pure starting materials. For instance, the amino acid L-isoleucine, which possesses the required (S) stereochemistry at a key carbon, can be chemically converted into this compound.[11]

  • Chiral Resolution: This classical method involves separating a 50:50 racemic mixture of (R)- and (S)-3-methyl-1-pentanol. A common technique is to react the racemic alcohol with an enantiomerically pure chiral acid to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by standard techniques like crystallization or chromatography. Subsequent removal of the chiral auxiliary yields the separated enantiomers.[3][17]

Resolution_Workflow start Racemic (R/S)-3-Methyl-1-pentanol reagent Add Enantiopure Chiral Acid (e.g., (R)-Mandelic Acid) start->reagent esterification Esterification Reaction reagent->esterification diastereomers Mixture of Diastereomers ((R,R) and (S,R) esters) esterification->diastereomers separation Chromatographic Separation diastereomers->separation ester1 (S,R) Diastereomer separation->ester1 Fraction 1 ester2 (R,R) Diastereomer separation->ester2 Fraction 2 hydrolysis1 Hydrolysis ester1->hydrolysis1 hydrolysis2 Hydrolysis ester2->hydrolysis2 product Pure this compound hydrolysis1->product byproduct Pure (R)-(-)-3-Methyl-1-pentanol hydrolysis2->byproduct

Caption: General workflow for chiral resolution via diastereomeric ester formation.

Analytical Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of this compound is a self-validating system essential for its use in regulated industries.

  • Structural Verification:

    • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and assess chemical purity. The spectra will show characteristic signals for the methyl, ethyl, and hydroxymethyl protons and carbons.[8][18]

    • Mass Spectrometry (MS): Confirms the molecular weight (102.17).[9]

    • Infrared (IR) Spectroscopy: Shows a characteristic broad absorption band around 3300-3400 cm⁻¹, indicative of the O-H stretching vibration of the alcohol group.[19]

  • Enantiomeric Purity Analysis:

    • Chiral Chromatography (GC/HPLC): This is the most definitive method for determining enantiomeric excess (e.e.). The sample is passed through a column containing a chiral stationary phase, which interacts differently with the (S) and (R) enantiomers, causing them to elute at different times. Integration of the resulting peaks allows for precise quantification of the e.e.

Applications in Drug Development and Beyond

The primary value of this compound lies in its role as a chiral building block.[3] By incorporating this molecule into a synthetic route, chemists can introduce a specific, predetermined stereocenter into a more complex API. This "chiral pool" strategy can dramatically simplify a synthesis, improve yields, and avoid difficult and costly late-stage resolutions. The specific stereochemistry imparted by the (S)-3-methylpentyl moiety can be critical for the target molecule's ability to bind to a specific receptor or enzyme active site.

Beyond pharmaceuticals, 3-methyl-1-pentanol (often as a racemic mixture) is used as a flavor and fragrance agent, valued for its chocolate, green, and wine-like notes.[12]

Exemplary Protocol: Determination of Enantiomeric Excess by Chiral GC

This protocol describes a self-validating method to determine the enantiomeric purity of a sample of this compound.

Objective: To separate and quantify the (S)-(+) and (R)-(-) enantiomers of 3-methyl-1-pentanol.

Methodology:

  • Instrument and Column:

    • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

    • Chiral Capillary Column (e.g., Cyclodextrin-based, such as a Beta-DEX™ or similar).

  • Sample Preparation:

    • Prepare a dilute solution of the 3-methyl-1-pentanol sample (~1 mg/mL) in a high-purity solvent like dichloromethane or hexane.

    • Prepare a standard solution of the racemic (50:50) compound for peak identification and system suitability checks.

  • GC Conditions (Example):

    • Injector Temperature: 220 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.5 mL/min).

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C. (Note: This program must be optimized for the specific column and instrument).

    • Injection Volume: 1 µL, split ratio 50:1.

  • Procedure:

    • Inject the racemic standard to determine the retention times for the (R) and (S) enantiomers and to verify that the column provides baseline separation (Resolution > 1.5).

    • Inject the sample of this compound.

    • Record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times from the racemic standard.

    • Integrate the area under each peak (Area_S and Area_R).

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

  • Trustworthiness Check: The system is self-validating through the initial run of the racemic standard, which confirms the column's ability to perform the separation. A high % e.e. value (>99%) confirms the stereochemical integrity of the sample.

Conclusion

This compound is more than a simple alcohol; it is a precision tool for the construction of complex chiral molecules. A deep understanding of its stereochemistry, underpinned by the Cahn-Ingold-Prelog rules, is essential for its effective application. The ability to synthesize and analyze this compound in its enantiomerically pure form is a critical capability in modern organic synthesis, particularly for drug development professionals who rely on such building blocks to create safe and effective medicines. This guide has provided a technical foundation for understanding and utilizing this important chiral intermediate.

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An In-Depth Technical Guide to the Microbial Biosynthesis of 3-Methyl-1-Pentanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Methyl-1-Pentanol

3-Methyl-1-pentanol (3MP), an isomer of hexanol, is a valuable chemical compound with applications as a biofuel, a specialty solvent, and a precursor for the synthesis of fragrances and pharmaceuticals.[1][2][3][4] Traditionally produced through petrochemical routes, there is a growing demand for sustainable and environmentally friendly production methods. Microbial biosynthesis presents a promising alternative, leveraging the metabolic capabilities of microorganisms to convert renewable feedstocks like glucose into 3-methyl-1-pentanol. This guide provides a comprehensive technical overview of the biosynthetic pathways, metabolic engineering strategies, and experimental protocols for the production of 3-methyl-1-pentanol in model microorganisms such as Escherichia coli and Saccharomyces cerevisiae.

Section 1: The Core Biosynthetic Pathway

The microbial production of 3-methyl-1-pentanol is primarily achieved by extending the natural leucine biosynthesis pathway.[5][6][7] This engineered pathway hijacks intermediates from amino acid metabolism and channels them towards the synthesis of the target alcohol. The key steps involve the conversion of a C5 keto-acid intermediate into 3-methyl-1-pentanol through the action of a 2-ketoacid decarboxylase (KDC) and an alcohol dehydrogenase (ADH).[5][7]

The pathway can be conceptually divided into two main stages:

  • Upstream Pathway: Synthesis of the 2-Ketoacid Precursor: The biosynthesis begins with central carbon metabolism, where glucose is converted to pyruvate. The pathway then follows the initial steps of the valine and leucine biosynthetic pathways to produce 2-ketoisocaproate (α-KIC), the direct keto-acid precursor to leucine.[6]

  • Downstream Pathway: Conversion to 3-Methyl-1-Pentanol: This is the engineered part of the pathway. Instead of being transaminated to leucine, 2-ketoisocaproate is decarboxylated to 3-methylbutanal by a heterologously expressed 2-ketoacid decarboxylase. Subsequently, an alcohol dehydrogenase reduces the aldehyde to the final product, 3-methyl-1-pentanol.[5][6]

Key Enzymes and Their Roles:
  • Acetolactate synthase (AlsS): Catalyzes the condensation of two pyruvate molecules to form α-acetolactate. Sourced from Bacillus subtilis, it is often overexpressed to increase the carbon flux into the pathway.[8][9]

  • Ketol-acid reductoisomerase (IlvC): Converts α-acetolactate to 2,3-dihydroxy-isovalerate. The native E. coli enzyme is typically utilized.[1]

  • Dihydroxyacid dehydratase (IlvD): Catalyzes the dehydration of 2,3-dihydroxy-isovalerate to α-ketoisovalerate (KIV).[1]

  • 2-Isopropylmalate synthase (LeuA): This is a critical enzyme that commits KIV to the leucine pathway by condensing it with acetyl-CoA to form 2-isopropylmalate. This enzyme is a key target for protein engineering to enhance the production of C6 alcohols.[1]

  • 3-Isopropylmalate dehydrogenase (LeuB) and 3-isopropylmalate isomerase (LeuCD): These enzymes catalyze the conversion of 2-isopropylmalate to α-ketoisocaproate (KIC).[1]

  • 2-Ketoacid decarboxylase (KDC): A crucial heterologous enzyme that decarboxylates KIC to 3-methylbutanal. The most commonly used KDC is KivD from Lactococcus lactis due to its broad substrate specificity.[5][7]

  • Alcohol dehydrogenase (ADH): The final enzyme in the pathway, which reduces 3-methylbutanal to 3-methyl-1-pentanol. Various ADHs can be used, including Adh2 from Saccharomyces cerevisiae or native E. coli enzymes like YqhD.[1][8]

Biosynthesis_of_3_Methyl_1_Pentanol Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate alpha_Acetolactate alpha_Acetolactate Pyruvate->alpha_Acetolactate AlsS dihydroxy_isovalerate 2,3-Dihydroxy- isovalerate alpha_Acetolactate->dihydroxy_isovalerate IlvC KIV α-Ketoisovalerate (KIV) dihydroxy_isovalerate->KIV IlvD isopropylmalate 2-Isopropylmalate KIV->isopropylmalate LeuA KIC α-Ketoisocaproate (KIC) isopropylmalate->KIC LeuB, LeuCD methylbutanal 3-Methylbutanal KIC->methylbutanal KivD (KDC) pentanol 3-Methyl-1-pentanol methylbutanal->pentanol ADH

Caption: Biosynthetic pathway for 3-methyl-1-pentanol from glucose.

Section 2: Metabolic Engineering Strategies for Enhanced Production

Achieving high titers and yields of 3-methyl-1-pentanol requires significant metabolic engineering efforts to redirect carbon flux towards the target molecule and overcome native regulatory mechanisms.

Overexpression of Pathway Genes

A fundamental strategy is to overexpress the genes encoding the key enzymes in the biosynthetic pathway. This is typically achieved by cloning the genes into high-copy number plasmids under the control of strong, inducible promoters. The core genes to overexpress are alsS, ilvC, ilvD, leuA, leuB, leuCD, kivd, and an appropriate adh.[5][6]

Elimination of Competing Pathways

To maximize the carbon flux towards 3-methyl-1-pentanol, it is crucial to eliminate or downregulate competing pathways that drain the precursor pool. Key gene deletions include:

  • Lactate dehydrogenase (ldhA): Prevents the conversion of pyruvate to lactate, a major fermentation byproduct.

  • Pyruvate formate-lyase (pflB): Blocks the conversion of pyruvate to acetyl-CoA and formate under anaerobic conditions.

  • Acetate kinase (ackA) and Phosphotransacetylase (pta): Prevents the formation of acetate, another significant byproduct.

  • Branched-chain amino acid transaminase (ilvE): Deleting this gene prevents the conversion of KIC to leucine, thus committing KIC to the engineered alcohol pathway.[10]

Alleviating Feedback Inhibition

A significant bottleneck in amino acid biosynthetic pathways is feedback inhibition, where the final product (in this case, leucine) inhibits the activity of an early enzyme in the pathway. For 3-methyl-1-pentanol production, the key enzyme subject to feedback inhibition is 2-isopropylmalate synthase (LeuA).[5][6] To overcome this, a feedback-resistant mutant of leuA (e.g., LeuAFBR) can be used.[6] This ensures a continuous flux of carbon through the pathway even in the presence of accumulating intermediates.

Cofactor Balancing

The conversion of 3-methylbutanal to 3-methyl-1-pentanol by alcohol dehydrogenase is a redox reaction that requires a reducing equivalent, typically NADH or NADPH. Ensuring a sufficient intracellular supply of these cofactors is essential for high production. This can be influenced by the choice of alcohol dehydrogenase (NADH- or NADPH-dependent) and by engineering the central carbon metabolism to favor the generation of the required cofactor.

Section 3: Experimental Protocols

This section provides a generalized workflow and specific protocols for the microbial production and quantification of 3-methyl-1-pentanol.

Experimental_Workflow Strain_Construction Strain Construction (Gene Cloning & Deletion) Culture_Preparation Culture Preparation (Inoculation & Growth) Strain_Construction->Culture_Preparation Induction Induction of Gene Expression (e.g., with IPTG) Culture_Preparation->Induction Fermentation Fermentation (Controlled Conditions) Induction->Fermentation Sampling Sampling Fermentation->Sampling Extraction Extraction of 3-Methyl-1-pentanol (e.g., with Ethyl Acetate) Sampling->Extraction Analysis Analysis (Gas Chromatography) Extraction->Analysis

Caption: General experimental workflow for microbial production of 3-methyl-1-pentanol.

Strain Engineering Protocol (Example in E. coli)
  • Plasmid Construction:

    • Synthesize or PCR amplify the coding sequences for alsS from B. subtilis, ilvC, ilvD, leuA (wild-type or feedback-resistant), leuB, leuCD from E. coli, kivd from L. lactis, and an adh of choice.

    • Clone these genes into one or more compatible expression vectors (e.g., pTrc99a, pACYCDuet) under the control of an inducible promoter (e.g., Ptrc). Use standard restriction enzyme cloning or Gibson assembly.

    • Verify the constructs by restriction digest and Sanger sequencing.

  • Genomic Modifications (Gene Deletions):

    • Use a markerless gene deletion method, such as λ-Red recombineering, to create knockouts of competing pathway genes (e.g., ldhA, pflB, ackA-pta, ilvE) in the desired E. coli host strain (e.g., DH10B, MG1655).

    • Confirm the deletions by PCR and sequencing of the genomic locus.

  • Strain Finalization:

    • Transform the engineered plasmids into the genomically modified E. coli host strain.

    • Verify the presence of the plasmids by plasmid isolation and restriction digest.

Fermentation Protocol
  • Seed Culture:

    • Inoculate a single colony of the engineered strain into 5 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotics.

    • Incubate overnight at 37°C with shaking at 250 rpm.

  • Production Culture:

    • Inoculate 50 mL of M9 minimal medium (containing glucose as the carbon source) in a 250 mL baffled flask with the overnight seed culture to an initial OD600 of 0.05.

    • Incubate at 37°C with shaking at 250 rpm until the OD600 reaches 0.6-0.8.

  • Induction and Production:

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Reduce the temperature to 30°C and continue incubation with shaking.

    • Take samples at regular intervals (e.g., 12, 24, 48, 72 hours) for OD600 measurement and 3-methyl-1-pentanol quantification.

Quantification of 3-Methyl-1-Pentanol by Gas Chromatography (GC)
  • Sample Preparation:

    • Centrifuge 1 mL of the culture sample at 13,000 x g for 2 minutes to pellet the cells.

    • Transfer 500 µL of the supernatant to a new microcentrifuge tube.

  • Extraction:

    • Add 500 µL of ethyl acetate containing an internal standard (e.g., 1-hexanol) to the supernatant.

    • Vortex vigorously for 1 minute to extract the 3-methyl-1-pentanol into the organic phase.

    • Centrifuge at 13,000 x g for 2 minutes to separate the phases.

  • GC Analysis:

    • Carefully transfer the upper organic phase to a GC vial.

    • Inject 1 µL of the sample into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5ms).

    • Example GC Parameters:

      • Injector Temperature: 250°C

      • Detector Temperature: 280°C

      • Oven Program: 40°C for 2 min, ramp to 200°C at 15°C/min, hold for 2 min.

      • Carrier Gas: Helium

  • Quantification:

    • Create a standard curve by preparing known concentrations of 3-methyl-1-pentanol in the fermentation medium and subjecting them to the same extraction and analysis procedure.

    • Calculate the concentration of 3-methyl-1-pentanol in the samples by comparing the peak area ratio of 3-methyl-1-pentanol to the internal standard against the standard curve.

Section 4: Production Titers and Yields

The following table summarizes representative production titers and yields of 3-methyl-1-pentanol achieved in engineered microorganisms. These values are highly dependent on the specific strain, genetic modifications, and fermentation conditions.

MicroorganismKey Genetic ModificationsTiter (g/L)Yield (g/g glucose)Reference
Escherichia coliOverexpression of valine and leucine pathways, KivD, and ADH; removal of feedback inhibition and competing pathways.1.28Not Reported[6]
Escherichia coliRandom mutagenesis and two-phase fermentation.9.50.11[11][12]
Saccharomyces cerevisiaeOverexpression of leucine biosynthetic genes and a feedback-insensitive Leu4 mutant.0.765Not Reported[13]
Corynebacterium glutamicumOverexpression of kivd and adh3; deletion of ilvE, aceE, and ldh.0.697Not Reported[10]

Conclusion and Future Outlook

The microbial production of 3-methyl-1-pentanol is a rapidly advancing field. Significant progress has been made in engineering both bacterial and yeast hosts for the efficient conversion of renewable feedstocks into this valuable chemical. Future research will likely focus on:

  • Protein Engineering: Further optimization of key enzymes like LeuA and KivD to improve their catalytic efficiency and substrate specificity for C6 alcohol production.[1]

  • Host Strain Optimization: Development of more robust host strains with improved tolerance to 3-methyl-1-pentanol and other metabolic stressors.

  • Process Optimization: Implementation of advanced fermentation strategies, such as fed-batch and continuous culture, and in situ product removal to achieve higher titers and productivities.

  • Feedstock Diversification: Engineering microorganisms to utilize lignocellulosic biomass and other non-food feedstocks to enhance the sustainability of the process.

By integrating systems biology, synthetic biology, and process engineering, the microbial production of 3-methyl-1-pentanol can become a commercially viable and sustainable alternative to traditional chemical synthesis.

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  • Runguphan, W., & Keasling, J. D. (2021). Recent advances in the microbial production of isopentanol (3-Methyl-1-butanol). PubMed. [Link]

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Spectroscopic data for (S)-(+)-3-Methyl-1-pentanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-(+)-3-Methyl-1-pentanol

Authored by: A Senior Application Scientist

Introduction

This compound (CAS 42072-39-9) is a chiral primary alcohol with applications as a building block in organic synthesis, particularly in the development of pharmaceuticals and flavor and fragrance compounds. Its specific stereochemistry necessitates rigorous analytical characterization to confirm structural integrity and enantiomeric purity. This guide provides a comprehensive overview of the fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of this molecule.

This document moves beyond a simple recitation of data. It is designed for researchers and drug development professionals, offering insights into the causality behind experimental choices and the logic of spectral interpretation, ensuring a self-validating approach to structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful technique for the unambiguous determination of the molecular structure of an organic compound in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each nucleus. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Rationale for Experimental Choices

The primary objective is to obtain high-resolution spectra where every unique proton and carbon signal is clearly resolved and its multiplicity (for protons) is discernible.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a standard choice for small organic molecules like alcohols. It is relatively inert, has a low boiling point for easy removal, and its single residual proton peak (at ~7.26 ppm) and carbon triplet (at ~77.16 ppm) rarely interfere with signals from the analyte.

  • Spectrometer Frequency: A high-field instrument (e.g., 400 MHz or higher) is employed to maximize chemical shift dispersion. This reduces the likelihood of signal overlap, which can be a concern in aliphatic compounds where many protons reside in similar electronic environments.

  • Chirality Considerations: While standard ¹H and ¹³C NMR spectra of enantiomers are identical, the presence of the C3 stereocenter renders the two protons on C1 (the -CH₂OH group) and C2 diastereotopic. This means they are chemically non-equivalent and are expected to have different chemical shifts and couplings, appearing as distinct signals rather than a simple triplet. This non-equivalence is a direct spectral consequence of the molecule's chirality. For determining enantiomeric purity, derivatization with a chiral agent like Mosher's acid would be necessary to create diastereomers with distinct NMR spectra, a protocol beyond the scope of this structural guide but a critical quality control step in asymmetric synthesis.

Experimental Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃ in a standard 5 mm NMR tube.

  • Shimming: Place the sample in the NMR spectrometer and optimize the magnetic field homogeneity (shimming) to ensure sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~5-10 mg of This compound B Dissolve in ~0.6 mL CDCl3 in NMR Tube A->B C Insert sample into Spectrometer B->C D Optimize Field Homogeneity (Shimming) C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum (Proton Decoupled) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Integrate 1H Signals H->I J Assign Signals to Structure I->J

Caption: Workflow for NMR sample preparation and data acquisition.

Spectroscopic Data & Interpretation

¹H NMR Data

Signal AssignmentChemical Shift (δ) ppmMultiplicityIntegration
H6 (-CH₃)~0.88Triplet (t)3H
H7 (-CH₃)~0.89Doublet (d)3H
H5 (-CH₂)~1.15-1.25Multiplet (m)2H
H2 (-CH₂)~1.35-1.45Multiplet (m)2H
H3 (-CH)~1.50Multiplet (m)1H
-OH~1.6 (variable)Broad Singlet (br s)1H
H1 (-CH₂OH)~3.65Triplet (t)2H
Note: Data is compiled from representative spectra of 3-methyl-1-pentanol. Exact shifts can vary slightly based on solvent and concentration.
  • Interpretation: The integration values (3H, 3H, 2H, 2H, 1H, 1H, 2H) perfectly match the number of protons in each chemical environment of the C₆H₁₄O formula. The triplet for the H1 protons confirms their proximity to the two H2 protons. The diastereotopic nature of the H2 protons results in a complex multiplet. The two distinct methyl signals—a triplet for the terminal ethyl group (H6) and a doublet for the methyl group at the chiral center (H7)—are key identifiers.

¹³C NMR Data

Signal AssignmentChemical Shift (δ) ppm
C6~11.4
C7~19.3
C5~29.5
C3~34.6
C2~40.0
C1~62.9
Note: Data is compiled from representative spectra of 3-methyl-1-pentanol.
  • Interpretation: The spectrum displays six distinct signals, corresponding to the six unique carbon atoms in the molecule. The chemical shifts are consistent with an aliphatic alcohol structure. The most downfield signal (~62.9 ppm) is assigned to C1, the carbon directly attached to the electron-withdrawing oxygen atom. The two most upfield signals (~11.4 and ~19.3 ppm) correspond to the two methyl carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Rationale for Experimental Choices

For a pure liquid sample, the simplest and most common preparation method is to create a thin film, or "neat" sample.

  • Technique: A thin film is created by placing a drop of the liquid between two plates made of a material transparent to IR radiation, typically sodium chloride (NaCl) or potassium bromide (KBr).

  • Causality: This method is preferred because it avoids the use of a solvent, which would introduce its own absorption bands and potentially obscure important signals from the analyte. The spectrum obtained is of the pure compound, ensuring that all observed bands are attributable to the molecule of interest.

Experimental Protocol: Neat Liquid Film IR
  • Plate Preparation: Ensure two NaCl or KBr salt plates are clean and dry. If necessary, polish them with a small amount of acetone and dry thoroughly.

  • Sample Application: Place one drop of this compound onto the surface of one plate.

  • Film Formation: Carefully place the second plate on top, spreading the liquid into a thin, uniform film between the plates.

  • Data Acquisition: Place the "sandwich" assembly into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty beam path is collected first and automatically subtracted from the sample spectrum.

  • Cleaning: After analysis, clean the salt plates with a suitable solvent (e.g., acetone) and return them to a desiccator for storage.

Workflow for IR Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Obtain two clean, dry NaCl or KBr plates B Apply one drop of liquid sample to one plate A->B C Place second plate on top to form a thin film B->C D Acquire Background Spectrum (Empty Beam) C->D E Place Sample Assembly in Spectrometer D->E F Acquire Sample Spectrum E->F G Identify Characteristic Absorption Bands F->G H Correlate Bands with Functional Groups G->H

Caption: Workflow for IR analysis of a neat liquid sample.

Spectroscopic Data & Interpretation

Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3330 (broad)O-H stretchAlcohol (-OH)
~2960-2870C-H stretchAlkane (sp³ C-H)
~1460C-H bendAlkane (-CH₂-, -CH₃)
~1050C-O stretchPrimary Alcohol
Note: Data is compiled from representative spectra of 3-methyl-1-pentanol.
  • Interpretation: The spectrum is dominated by two key features that confirm the structure of a primary alcohol.

    • O-H Stretch: A very broad and strong absorption band centered around 3330 cm⁻¹ is the definitive signature of the alcohol's hydroxyl (-OH) group. The broadness is due to intermolecular hydrogen bonding.

    • C-O Stretch: A strong band around 1050 cm⁻¹ is characteristic of the C-O single bond stretch in a primary alcohol.

    • C-H Stretches: The strong absorptions just below 3000 cm⁻¹ are typical for C-H bonds on sp³-hybridized carbons, confirming the aliphatic nature of the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern.

Rationale for Experimental Choices
  • Ionization Method: Electron Ionization (EI) is the standard method for volatile, thermally stable small molecules. It uses a high-energy electron beam to ionize the sample, creating a molecular ion (M⁺˙). While this is a "hard" ionization technique that often leads to extensive fragmentation, the patterns are highly reproducible and well-documented, making them excellent for structural confirmation and library matching.

  • Fragmentation of Alcohols: Primary alcohols exhibit characteristic fragmentation pathways under EI conditions. The two most important are:

    • α-Cleavage: The bond between C1 and C2 breaks, leading to the loss of an alkyl radical. This is often not the most dominant pathway for straight-chain primary alcohols. The most common α-cleavage for primary alcohols results in a peak at m/z 31, corresponding to [CH₂OH]⁺, but this is often less prominent in larger alcohols.

    • Dehydration: A facile loss of a water molecule (18 Da) from the molecular ion is a very common fragmentation pathway for alcohols, resulting in a significant [M-18]⁺˙ peak.

    • Carbocation Formation: Cleavage of C-C bonds can lead to the formation of stable carbocations. Loss of the ethyl group ([M-29]⁺) or propyl group ([M-43]⁺) is common.

Experimental Protocol: Electron Ionization GC-MS
  • Sample Introduction: A dilute solution of the sample is injected into a Gas Chromatograph (GC), which separates the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: As the compound elutes from the GC column, it enters the EI source, where it is bombarded with 70 eV electrons, forming the molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Workflow for GC-MS Analysis

MS_Workflow cluster_prep Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Inject dilute sample into Gas Chromatograph (GC) B Separate analyte from impurities in GC column A->B C Electron Ionization (EI) (70 eV) B->C D Separate ions by m/z (Mass Analyzer) C->D E Detect Ions D->E F Generate Mass Spectrum (Abundance vs. m/z) E->F G Identify Molecular Ion (M+) F->G H Analyze Fragmentation Pattern G->H

Caption: Workflow for GC-MS analysis with Electron Ionization.

Spectroscopic Data & Interpretation

Key Mass Spectrometry Fragments

m/zRelative IntensityProposed Fragment Identity
102Low[M]⁺˙, Molecular Ion
84Moderate[M - H₂O]⁺˙
69High[M - H₂O - CH₃]⁺ or [M - C₂H₅O]⁺
56Base Peak (100%) [C₄H₈]⁺˙ (from McLafferty-type rearrangement of [M-H₂O])
43High[C₃H₇]⁺
41High[C₃H₅]⁺
Note: Data is compiled from the NIST Mass Spectrometry Data Center for this compound.
  • Interpretation:

    • Molecular Ion: The molecular weight of C₆H₁₄O is 102.17 g/mol . A low-intensity peak at m/z 102 confirms the molecular formula. The low intensity is typical for primary alcohols, which fragment readily.

    • Dehydration: A prominent peak is observed at m/z 84, corresponding to the loss of water (102 - 18 = 84), a hallmark fragmentation for alcohols.

    • Base Peak: The base peak (the most abundant ion) at m/z 56 is characteristic of this structure. It likely arises from the further fragmentation of the [M-18] ion.

    • Other Fragments: The peaks at m/z 69, 43, and 41 represent subsequent losses and rearrangements, forming various stable carbocations, which collectively create a unique fingerprint for the molecule.

Conclusion

The collective evidence from NMR, IR, and MS provides an unambiguous confirmation of the structure of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of the defining alcohol functional group through its characteristic O-H and C-O stretching vibrations. Finally, mass spectrometry verifies the molecular weight and reveals a fragmentation pattern consistent with a C6 primary alcohol, including the characteristic loss of water. Together, these techniques form a self-validating system essential for the quality control and characterization of this important chiral building block in scientific research and development.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from University of Colorado Boulder Department of Chemistry website. [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from Chemistry Steps website. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 641003, this compound. Retrieved from PubChem. [Link]

  • NIST. (n.d.). This compound in NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology website. [Link]

  • Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Retrieved from Whitman College website. [Link]

  • Study.com. (

Chirality and optical activity of 3-Methyl-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chirality and Optical Activity of 3-Methyl-1-pentanol

Introduction

In the fields of stereochemistry and pharmaceutical development, the spatial arrangement of atoms within a molecule can be as critical as its chemical composition. 3-Methyl-1-pentanol, a branched-chain primary alcohol, serves as an exemplary case study for the fundamental principles of chirality and optical activity.[1][2] While its racemic form is a common chemical intermediate, its individual stereoisomers possess unique properties that are of significant interest in asymmetric synthesis and the development of chiral drugs.[2] This guide provides a comprehensive technical overview of the structural basis of chirality in 3-Methyl-1-pentanol, the distinct properties of its enantiomers, and the experimental methodologies used to analyze its optical activity.

Molecular Structure and the Genesis of Chirality

3-Methyl-1-pentanol (C₆H₁₄O) is a primary alcohol with a chiral center at the third carbon atom (C-3) of its pentane backbone.[3][4][5] Chirality, or "handedness," arises in a molecule when it contains a carbon atom bonded to four different substituent groups.[6][7] Such a carbon is referred to as a stereocenter or a chiral center. A molecule with a single chiral center is non-superimposable on its mirror image, giving rise to a pair of stereoisomers known as enantiomers.[7]

In the case of 3-Methyl-1-pentanol, the C-3 atom is covalently bonded to:

  • A hydrogen atom (-H)

  • A methyl group (-CH₃)

  • An ethyl group (-CH₂CH₃)

  • A 2-hydroxyethyl group (-CH₂CH₂OH)

The presence of these four distinct groups makes the C-3 atom a chiral center, thus rendering the entire molecule chiral.[6]

Chirality_of_3_Methyl_1_pentanol cluster_groups Four Distinct Substituent Groups C3 Chiral Center (C-3) G1 Hydrogen (-H) C3->G1 G2 Methyl (-CH₃) C3->G2 G3 Ethyl (-CH₂CH₃) C3->G3 G4 2-Hydroxyethyl (-CH₂CH₂OH) C3->G4

Figure 1: The chiral center of 3-Methyl-1-pentanol with its four unique substituent groups.

The Enantiomers: (S) and (R)-3-Methyl-1-pentanol

The two non-superimposable mirror-image forms of 3-Methyl-1-pentanol are designated as (S)-3-Methyl-1-pentanol and (R)-3-Methyl-1-pentanol according to the Cahn-Ingold-Prelog (CIP) priority rules.[8][9] These enantiomers share identical physical properties such as boiling point, density, and refractive index, but differ in their interaction with plane-polarized light—a phenomenon known as optical activity.[10]

A mixture containing equal amounts of both enantiomers is called a racemic mixture or racemate.[10] This mixture is optically inactive because the equal and opposite rotation of light by each enantiomer cancels out.[10]

Enantiomers_Diagram cluster_S (S)-3-Methyl-1-pentanol cluster_R (R)-3-Methyl-1-pentanol S_ S_ enantiomer S-Enantiomer Structure (Conceptual 3D) R_enantiomer R-Enantiomer Structure (Conceptual 3D) Mirror Mirror Plane Mirror->R_enantiomer S_enantiomer S_enantiomer S_enantiomer->Mirror

Figure 2: Conceptual representation of the (S) and (R) enantiomers of 3-Methyl-1-pentanol as non-superimposable mirror images.

Comparative Physicochemical Properties

The table below summarizes and compares the known properties of the individual enantiomers and their racemic mixture.

PropertyRacemic (±)-3-Methyl-1-pentanol(S)-(+)-3-Methyl-1-pentanol(R)-(-)-3-Methyl-1-pentanol
Synonym 3-Methylpentan-1-ol[4](3S)-3-methylpentan-1-ol[11](R)-3-methyl-1-pentanol[9]
CAS Number 589-35-5[3]42072-39-9[8]N/A (often not separately cataloged)
Molecular Formula C₆H₁₄O[3]C₆H₁₄O[8]C₆H₁₄O
Molecular Weight 102.17 g/mol 102.1748 g/mol [8]102.1748 g/mol
Boiling Point 152-153 °C[4][12]~152 °C~152 °C
Density ~0.824 g/cm³ at 20 °C[4]~0.83 g/mL~0.83 g/mL
Specific Rotation [α] 0° (optically inactive)+8.4 to +8.7 deg (neat)[13]-8.4 to -8.7 deg (neat, inferred)

Optical Activity: Principles and Measurement

Optically active compounds have the ability to rotate the plane of plane-polarized light.[14] The direction and magnitude of this rotation are measured using an instrument called a polarimeter. The rotation is reported as the observed rotation (α) and is dependent on experimental parameters.[15]

To standardize this measurement, the specific rotation ([α]) is calculated. It is an intrinsic property of a chiral molecule under a specific set of conditions (temperature and wavelength of light).[10]

The specific rotation is calculated using the following formula:[10] [α] = α / (c × l) Where:

  • [α] is the specific rotation in degrees.

  • α is the observed rotation in degrees.

  • c is the concentration of the sample in grams per milliliter (g/mL).

  • l is the path length of the polarimeter cell in decimeters (dm).

A positive (+) sign indicates dextrorotation (rotation to the right), while a negative (-) sign indicates levorotation (rotation to the left). For example, (S)-3-Methyl-1-pentanol is dextrorotatory, indicated by the (+) in its name.[8]

Experimental Protocols

Protocol for Determining Optical Activity via Polarimetry

This protocol outlines the standardized procedure for measuring the specific rotation of a chiral sample like (S)-3-Methyl-1-pentanol.

Objective: To determine the specific rotation of an enantiomerically enriched sample of 3-Methyl-1-pentanol.

Materials:

  • Polarimeter (Sodium D-line, 589 nm)

  • Polarimeter cell (e.g., 1 dm)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • High-purity sample of 3-Methyl-1-pentanol

  • Spectroscopic grade solvent (e.g., ethanol or chloroform, if not measuring neat)

Methodology:

  • Instrument Calibration: Turn on the polarimeter and allow the lamp to warm up. Calibrate the instrument to a zero reading using a blank sample (pure solvent or an empty cell for a neat liquid).

  • Sample Preparation:

    • Neat Measurement: If measuring the pure liquid as specified for this compound, carefully fill the polarimeter cell, ensuring no air bubbles are present in the light path.[13]

    • Solution Measurement: Accurately weigh a precise mass of the sample (e.g., 0.500 g). Dissolve the sample in the chosen solvent in a volumetric flask and dilute to the mark (e.g., 10.0 mL). Calculate the concentration (c) in g/mL.

  • Measurement: Place the filled sample cell into the polarimeter. Record the observed optical rotation (α). Repeat the measurement 3-5 times and calculate the average to minimize error.

  • Calculation: Use the averaged observed rotation (α), the known cell path length (l), and the calculated concentration (c) to determine the specific rotation [α] using the formula.

  • Reporting: Report the specific rotation along with the temperature and wavelength used (e.g., [α]²⁰_D = +X.X°).

Polarimetry_Workflow Start Start Calibrate Calibrate Polarimeter (Zero with blank) Start->Calibrate Prepare Prepare Sample (Weigh & Dissolve or Neat) Calibrate->Prepare Measure Measure Observed Rotation (α) (Average multiple readings) Prepare->Measure Calculate Calculate Specific Rotation [α] = α / (c * l) Measure->Calculate Report Report Result ([α] with T and λ) Calculate->Report End End Report->End

Figure 3: Standard workflow for the determination of specific rotation using polarimetry.

Protocol for Enantiomeric Separation and Purity Analysis

The separation of enantiomers from a racemic mixture—a process known as chiral resolution—is crucial for obtaining pure stereoisomers. Chiral chromatography is a powerful technique for both separating enantiomers and determining the enantiomeric excess (ee) of a sample.[16]

Objective: To separate the (R) and (S) enantiomers of 3-Methyl-1-pentanol and determine the enantiomeric composition of a mixture.

Principle: Chiral chromatography utilizes a stationary phase that is itself chiral. The two enantiomers interact differently with this chiral stationary phase, causing them to travel through the column at different rates and thus be separated.

Materials:

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

  • Chiral column (e.g., a cyclodextrin-based capillary column for GC is effective for chiral alcohols)[16]

  • Racemic (±)-3-Methyl-1-pentanol standard

  • Sample of 3-Methyl-1-pentanol with unknown enantiomeric composition

  • Appropriate solvent/mobile phase

Methodology:

  • Method Development: Inject a diluted sample of the racemic standard onto the chiral column. Optimize chromatographic conditions (temperature program for GC, mobile phase composition for HPLC) to achieve baseline separation of the two enantiomer peaks.

  • Peak Identification: If a pure standard of one enantiomer (e.g., this compound) is available, inject it to identify which peak corresponds to which enantiomer.

  • Sample Analysis: Inject the sample of unknown composition using the optimized method.

  • Data Analysis:

    • Integrate the area under each of the two enantiomer peaks in the chromatogram.

    • Calculate the percentage of each enantiomer:

      • %S = (Area_S / (Area_S + Area_R)) × 100

      • %R = (Area_R / (Area_S + Area_R)) × 100

    • Calculate the enantiomeric excess (ee) , which measures the purity of the sample:[17]

      • ee (%) = |%S - %R|

Chiral_Chromatography_Workflow Start Start Optimize Optimize Method with Racemic Standard Start->Optimize Identify Identify Peaks with Pure Enantiomer Standard Optimize->Identify Analyze Inject and Run Unknown Sample Identify->Analyze Integrate Integrate Peak Areas (Area_R, Area_S) Analyze->Integrate Calculate Calculate % Composition and Enantiomeric Excess (ee) Integrate->Calculate Result Report Enantiomeric Purity Calculate->Result End End Result->End

Figure 4: Workflow for chiral separation and enantiomeric excess (ee) determination by chromatography.

Conclusion

3-Methyl-1-pentanol provides a clear and practical model for understanding molecular chirality and its direct consequence, optical activity. The presence of a single stereocenter at C-3 gives rise to two distinct enantiomers, (S)-(+) and (R)-(-), which are identical in most physical respects but differ in their interaction with plane-polarized light. The methodologies of polarimetry and chiral chromatography are indispensable tools for the characterization, separation, and quality control of these stereoisomers. For researchers in drug development and fine chemical synthesis, a thorough grasp of these principles and techniques is essential for the creation of stereochemically pure and effective molecules.

References

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  • Brainly. a) Determine the optical activity for 2-pentanol and 3-pentanol. Explain your answer. b) Draw a pair of enantiomers. Retrieved from [Link]

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(S)-(+)-3-Methyl-1-pentanol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-(+)-3-Methyl-1-pentanol

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a chiral alcohol with significant applications in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, synthetic relevance, and safe handling protocols, grounding all information in authoritative sources.

Core Chemical Identity and Identifiers

This compound is a primary alcohol distinguished by a chiral center at the C3 position.[1][2] This stereochemistry is critical in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount for achieving biological activity. Its unique structure makes it a valuable chiral building block in the synthesis of complex molecules.[3]

The primary identifiers for this compound are consolidated below, cross-referenced from multiple chemical databases to ensure accuracy.

Identifier Value Source(s)
CAS Number 42072-39-9[4][5][6][7]
IUPAC Name (3S)-3-methylpentan-1-ol[4][6]
Molecular Formula C₆H₁₄O[4][5][6][7]
Molecular Weight 102.17 g/mol [5][6][7]
Synonyms (S)-(+)-3-Methylpentan-1-ol[4][6]
InChI InChI=1S/C6H14O/c1-3-6(2)4-5-7/h6-7H,3-5H2,1-2H3/t6-/m1/s1[5]
InChIKey IWTBVKIGCDZRPL-ZCFIWIBFSA-N[5]

A 2D representation of its chiral structure is essential for understanding its synthetic utility.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

The physical properties of a compound dictate its handling, purification, and reaction conditions. The data below is critical for experimental design.

Property Value Source(s)
Appearance Colorless clear liquid[8]
Boiling Point 153.0 °C at 760 mmHg[4][7][8]
Density ~0.8 g/cm³[4]
Flash Point 58.9 °C[4][7]
Solubility Soluble in alcohol.[8]
Refractive Index n20/D ~1.418[9]
Vapor Pressure 1.3 ± 0.6 mmHg at 25°C (Predicted)[7]

Spectroscopic data is fundamental for identity confirmation and purity assessment. While raw spectra are beyond the scope of this guide, authoritative databases provide this information.[6][7] Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework.[7]

  • Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight and fragmentation pattern.[5][6]

  • Infrared (IR) Spectroscopy: Identifies functional groups, notably the characteristic O-H stretch of the alcohol.[7]

Role in Asymmetric Synthesis and Drug Development

The primary value of this compound lies in its function as a chiral precursor. In drug development, enantiomeric purity is often non-negotiable, as different stereoisomers can have vastly different pharmacological or toxicological profiles. This molecule provides a pre-defined stereocenter that can be incorporated into a larger, more complex active pharmaceutical ingredient (API).

The hydroxyl group is a versatile functional handle, enabling transformations such as:

  • Esterification: Reaction with carboxylic acids or their derivatives to form chiral esters.

  • Etherification: Formation of chiral ethers, for example, via the Williamson ether synthesis.

  • Oxidation: Conversion to the corresponding chiral aldehyde or carboxylic acid.

  • Conversion to Leaving Groups: Transformation of the hydroxyl into a tosylate or mesylate, facilitating nucleophilic substitution reactions (SN2) that typically proceed with inversion of stereochemistry, providing access to other chiral synthons.

G cluster_0 Chiral Precursor cluster_1 Synthetic Transformations cluster_2 Advanced Intermediate / API start This compound ester Chiral Ester start->ester Esterification ether Chiral Ether start->ether Etherification aldehyde Chiral Aldehyde start->aldehyde Oxidation leaving_group Activated Intermediate (e.g., Tosylate) start->leaving_group Activation api Complex Target Molecule (e.g., API) ester->api ether->api aldehyde->api leaving_group->api SN2 Substitution

Caption: Role of this compound as a versatile chiral building block.

Experimental Protocols: Purity Assessment by GC-MS

Verifying the purity and identity of starting materials is a cornerstone of trustworthy research. A standard workflow for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below. The causality is clear: chromatographic separation isolates the compound from impurities, while mass spectrometry provides definitive structural confirmation.

Objective: To confirm the identity and determine the purity of a sample of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution by dissolving a known mass of the compound in a high-purity solvent (e.g., dichloromethane or methanol) to a concentration of ~1 mg/mL.

    • Perform a serial dilution to create a working sample at a concentration suitable for the instrument's sensitivity (e.g., 1-10 µg/mL).

  • GC-MS Instrument Configuration (Typical Parameters):

    • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injection: 1 µL injection volume, split mode (e.g., 50:1 split ratio).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 35-350 amu.

  • Data Acquisition and Analysis:

    • Inject the prepared sample and acquire the data.

    • Analyze the resulting chromatogram to determine the retention time of the main peak.

    • Calculate the area percentage of the main peak to estimate purity.

    • Analyze the mass spectrum of the main peak and compare it to a reference library (e.g., NIST) to confirm the identity of this compound.[5]

G prep 1. Sample Preparation (Dilution in Solvent) inject 2. GC Injection (Vaporization) prep->inject sep 3. Chromatographic Separation (Based on Boiling Point/Polarity) inject->sep ion 4. MS Ionization (Electron Impact) sep->ion detect 5. Mass Analysis (Mass-to-Charge Ratio) ion->detect data 6. Data Interpretation (Compare to Library Spectra) detect->data

Caption: Workflow for identity and purity analysis via GC-MS.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential for laboratory safety. This compound is a flammable liquid.[10][11][12]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11] Use explosion-proof electrical equipment.[11][12][13]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.[11][13]

  • Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition.[10][11][12][13] Use dry chemical, CO₂, or alcohol-resistant foam for extinction.[10]

  • Handling: Avoid contact with skin and eyes and inhalation of vapors.[11] Wash hands thoroughly after handling.[11][13] Ground and bond containers when transferring material to prevent static discharge.[10][11][12][13]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[10][11][13]

First Aid Measures:

  • If Inhaled: Move the person to fresh air.[10][11]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water.[10][11]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[11]

  • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[11][13]

References

  • This compound | CAS#:60593-11-5 | Chemsrc. (n.d.). Retrieved January 17, 2026, from [Link]

  • (3S)-3-Methyl-1-pentanol | CAS#:42072-39-9 | Chemsrc. (n.d.). Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • 1-Pentanol, 3-methyl-. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

  • 1-Pentanol, 3-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

  • 3-methyl-1-pentanol, 589-35-5. (n.d.). The Good Scents Company. Retrieved January 17, 2026, from [Link]

  • 3-Methyl-1-pentanol. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • 3-methyl-1-pentanol. (n.d.). Stenutz. Retrieved January 17, 2026, from [Link]

  • Unlock Synthesis Potential: 3-Methyl-1-pentanol as a Key Chemical Intermediate. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]

  • Showing Compound 3-Methyl-1-pentanol (FDB008173). (n.d.). FooDB. Retrieved January 17, 2026, from [Link]

  • (S)-3-methyl-1-pentanol, 42072-39-9. (n.d.). The Good Scents Company. Retrieved January 17, 2026, from [Link]

  • Safety Data Sheet for 2-Methyl-1-pentanol. (2014). Chem Service. Retrieved January 17, 2026, from [Link]

  • 3-METHYL-3-PENTANOL. (n.d.). Ataman Kimya. Retrieved January 17, 2026, from [Link]

  • Showing metabocard for (±)-3-Methyl-1-pentanol (HMDB0033676). (n.d.). HMDB. Retrieved January 17, 2026, from [Link]

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Introduction to 3-Methyl-1-pentanol: A Higher Alcohol of Interest

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on 3-Methyl-1-pentanol as a Yeast Metabolite

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Methyl-1-pentanol is a C6 higher alcohol, or fusel alcohol, that contributes to the complex flavor and aroma profiles of fermented foods and beverages. While often present in lower concentrations than its C4 and C5 counterparts, its distinct organoleptic properties make it a significant, if understudied, metabolite in yeast fermentation. This guide provides a comprehensive overview of 3-Methyl-1-pentanol, delving into its putative biosynthetic origins via yeast amino acid metabolism, its role as a flavor compound, the physiological implications of fusel alcohols, and the analytical methodologies required for its precise quantification. We synthesize current knowledge to provide a scientifically grounded resource for professionals seeking to understand and modulate the production of this and other higher alcohols in yeast-based systems.

3-Methyl-1-pentanol (C₆H₁₄O) is a branched-chain alcohol that belongs to the family of fusel alcohols.[1][2] These higher alcohols (alcohols with more than two carbon atoms) are natural by-products of yeast fermentation and are primary contributors to the sensory character of alcoholic beverages like beer, wine, and spirits.[3][4] While compounds such as 3-methyl-1-butanol (isoamyl alcohol) and 2-phenylethanol are often the most abundant and well-studied fusel alcohols, 3-Methyl-1-pentanol provides unique sensory notes, often described as wine-like, green, and having hints of chocolate.

Unlike the direct and well-documented production of other fusel alcohols from specific amino acids, the precise biosynthetic route to 3-Methyl-1-pentanol in Saccharomyces cerevisiae is not as clearly elucidated. Its formation is intrinsically linked to the central pathways of amino acid catabolism, primarily the Ehrlich pathway.[3][5] Understanding its origin requires a foundational knowledge of this critical metabolic route.

Biosynthesis of Fusel Alcohols: The Ehrlich Pathway and Putative Origins of 3-Methyl-1-pentanol

The primary mechanism for the formation of fusel alcohols in yeast is the Ehrlich pathway, a catabolic process that converts amino acids into their corresponding higher alcohols.[3][6][7] This pathway is a metabolic overflow mechanism used by yeast to manage excess amino acids and regenerate NAD⁺, particularly under nitrogen-limited conditions.

The pathway consists of three core enzymatic steps:

  • Transamination: An amino acid donates its amino group to an α-keto acid (typically α-ketoglutarate), converting the amino acid into its corresponding α-keto acid and forming glutamate. This reaction is catalyzed by branched-chain amino acid aminotransferases (BCATs), encoded by genes like BAT1 and BAT2.[8][9]

  • Decarboxylation: The newly formed α-keto acid is decarboxylated to an aldehyde with one fewer carbon atom. This step is performed by α-keto acid decarboxylases, such as Pdc1, Pdc5, and Pdc6, the same enzymes involved in ethanolic fermentation.[9]

  • Reduction: The resulting aldehyde is reduced to a higher alcohol. This final step is catalyzed by alcohol dehydrogenases (ADHs), which oxidize NADH to NAD⁺, thus contributing to the cell's redox balance.[10]

The most common fusel alcohols are derived directly from branched-chain and aromatic amino acids. For instance, leucine is the precursor to 3-methyl-1-butanol, while isoleucine is the precursor to 2-methyl-1-butanol.[4][11]

Putative Biosynthesis of 3-Methyl-1-pentanol:

The direct precursor for 3-Methyl-1-pentanol is less certain. It is an isomer of hexanol and is structurally similar to the alcohols derived from isoleucine. A plausible hypothesis is that it arises as a minor by-product of the isoleucine catabolic pathway. The α-keto acid derived from isoleucine is α-keto-β-methylvalerate. While this is typically decarboxylated and reduced to 2-methyl-1-butanol, alternative enzymatic activities or substrate promiscuity of the involved enzymes could potentially lead to a molecular rearrangement or an alternative reduction product, yielding 3-Methyl-1-pentanol. Further metabolomic and isotopic labeling studies are required to confirm the exact pathway.

Ehrlich_Pathway cluster_medium Fermentation Medium cluster_cell Yeast Cell Isoleucine Isoleucine Transamination Step 1: Transamination Isoleucine->Transamination KetoAcid α-Keto-β-methylvalerate Transamination->KetoAcid Bat1/Bat2 Glutamate Glutamate Transamination->Glutamate Decarboxylation Step 2: Decarboxylation KetoAcid->Decarboxylation Aldehyde 2-Methylbutanal Decarboxylation->Aldehyde Pdc1/5/6 CO2 CO2 Decarboxylation->CO2 Reduction Step 3: Reduction Aldehyde->Reduction FuselAlcohol 2-Methyl-1-butanol (Major Product) Reduction->FuselAlcohol Adh enzymes Hypothetical 3-Methyl-1-pentanol (Putative Minor Product) Reduction->Hypothetical Alternative Reduction? NAD NAD+ Reduction->NAD AlphaKG α-Ketoglutarate AlphaKG->Transamination NADH NADH NADH->Reduction

Fig 1. The Ehrlich Pathway for Isoleucine Catabolism.

Physiological Role and Impact on Fermentation Quality

Contribution to Flavor and Aroma

Fusel alcohols are critical to the sensory profile of fermented beverages. While they are named from the German word fusel (bad liquor) due to their undesirable pungent character at very high concentrations, at moderate levels they impart desirable complexity.[3] 3-Methyl-1-pentanol specifically is noted for contributing positive aromatic notes.

Attribute Description Typical Concentration Range References
Odor Wine-like, green, chocolate, earthyμg/L to low mg/L[12]
Taste Cocoa, creamy notesNot well-defined[12]
Impact Adds complexity and fruity notes to red wine; can influence perception of other esters.Varies by beverage type (wine, beer, spirits)[13][14]

The final concentration of 3-Methyl-1-pentanol and other fusel alcohols is highly dependent on fermentation conditions. Factors such as yeast strain, fermentation temperature, and the composition of the wort or must, particularly the available amino acid concentrations, play a significant role.[9][15]

Cellular Signaling and Stress Response

Beyond flavor, fusel alcohols can function as quorum-sensing molecules that influence yeast morphology. For example, isoamyl alcohol has been shown to induce pseudohyphal growth, a change in cell morphology that allows yeast to forage for nutrients under stressful conditions.[3] This suggests that fusel alcohols, potentially including 3-Methyl-1-pentanol, are not merely waste products but may play a role in intercellular communication and adaptation to environmental stress. Furthermore, their production is linked to the cellular redox state, as the final reduction step is crucial for regenerating NAD⁺ from NADH, which is vital for maintaining glycolytic flux during anaerobic fermentation.[7]

Analytical Methodologies for Quantification

Accurate quantification of 3-Methyl-1-pentanol is essential for quality control in the beverage industry and for research into yeast metabolism. Due to its volatile nature and presence in a complex matrix, the gold-standard technique is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).[16][17]

Sample Preparation: Solid-Phase Microextraction (SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient method for extracting volatile compounds like 3-Methyl-1-pentanol from a liquid matrix. It involves exposing a coated fiber to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then directly injected into the GC inlet for thermal desorption and analysis.

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol provides a validated workflow for the quantification of 3-Methyl-1-pentanol in a fermented liquid sample.

1. Sample Preparation: a. Pipette 5 mL of the sample (e.g., wine, beer) into a 20 mL headspace vial. b. Add 1 g of NaCl to increase the ionic strength of the solution, which promotes the release of volatile compounds into the headspace. c. Add an internal standard (e.g., 2-octanol or 3-pentanol) to a known concentration for accurate quantification.[17] d. Seal the vial immediately with a PTFE/silicone septum cap.

2. HS-SPME Procedure: a. Place the vial in a heating block or autosampler incubator set to 40°C. b. Equilibrate the sample for 10 minutes with agitation to facilitate partitioning of analytes into the headspace. c. Expose a pre-conditioned SPME fiber (e.g., 50/30 μm DVB/CAR/PDMS) to the headspace for 30 minutes at 40°C.

3. GC-MS Analysis: a. Immediately after extraction, introduce the SPME fiber into the GC inlet, heated to 250°C, for thermal desorption for 5 minutes. b. Use a suitable capillary column (e.g., DB-WAX or DB-5ms, 30 m x 0.25 mm x 0.25 μm). c. Set the carrier gas (Helium) flow rate to 1.0 mL/min. d. Program the oven temperature as follows:

  • Initial temperature: 40°C, hold for 3 minutes.
  • Ramp 1: Increase to 150°C at a rate of 5°C/min.
  • Ramp 2: Increase to 230°C at a rate of 10°C/min, hold for 5 minutes. e. Set the MS transfer line temperature to 240°C and the ion source temperature to 230°C. f. Acquire data in full scan mode (e.g., m/z range 35-350) for compound identification and in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.

4. Data Analysis: a. Identify 3-Methyl-1-pentanol by comparing its retention time and mass spectrum to an authentic standard. b. Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

Parameter Typical Value
GC Column DB-WAX (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium (1.0 mL/min)
Inlet Temperature 250°C (Splitless mode)
Oven Program 40°C (3 min) -> 150°C (at 5°C/min) -> 230°C (at 10°C/min, hold 5 min)
MS Scan Range m/z 35-350

graph Analytical_Workflow {
rankdir=LR;
node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"];
edge [color="#5F6368"];

Sample [label="1. Liquid Sample\n(e.g., Wine/Beer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep [label="2. Vial Preparation\n(+ Salt, + Internal Std)"]; SPME [label="3. HS-SPME Extraction\n(40°C, 30 min)"]; GCMS [label="4. GC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="5. Data Processing\n(Identification & Integration)"]; Quant [label="6. Quantification\n(Calibration Curve)", fillcolor="#FBBC05"];

Sample -> Prep -> SPME -> GCMS -> Data -> Quant; }

Fig 2. Standard workflow for the analysis of volatile metabolites.

Conclusion and Future Perspectives

3-Methyl-1-pentanol represents an important, albeit nuanced, component of the yeast metabolome. Its primary significance lies in its contribution to the sensory profiles of fermented products. While its production is fundamentally linked to the Ehrlich pathway, the specific enzymatic steps leading to its formation from amino acid precursors remain an area for further investigation. Elucidating this pathway could provide novel targets for metabolic engineering, enabling the rational design of yeast strains with tailored flavor production capabilities.

For researchers and drug development professionals, understanding the formation of such metabolites is crucial. It highlights the complexity of yeast metabolism and the potential for off-target production of bioactive small molecules. The analytical workflows detailed herein provide a robust framework for monitoring this and other volatile compounds, ensuring product consistency and advancing our fundamental knowledge of yeast physiology.

References

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  • Styger, G., Prior, B., & Bauer, F. F. (2011). Harnessing yeast metabolism for the bioflavouring of fermented beverages. ResearchGate. [Link]

  • Saccharomyces Genome Database (SGD). Gene Ontology Term: amino acid catabolic process to alcohol via Ehrlich pathway. YeastGenome.org. [Link]

  • Dickinson, J. R., Harrison, S. J., & Hewlins, M. J. (2003). The Ehrlich pathway. Catabolism of branched-chain amino acids (leucine, valine, and isoleucine), aromatic amino acids (phenylalanine, tyrosine, and trytophan), and the sulfur-containing amino acid (methionine) leads to the formation of fusel acids and fusel alcohols. ResearchGate. [Link]

  • PricklyCider.com. (2021). Ehrlich Pathway Explained. PricklyCider.com. [Link]

  • Watanabe, D., et al. (2022). High-Level Production of Isoleucine and Fusel Alcohol by Expression of the Feedback Inhibition-Insensitive Threonine Deaminase in Saccharomyces cerevisiae. Applied and Environmental Microbiology, 88(5). [Link]

  • Kondo, T., et al. (2022). Improvement of Fusel Alcohol Production by Engineering of the Yeast Branched-Chain Amino Acid Aminotransaminase. Applied and Environmental Microbiology, 88(11). [Link]

  • Ma, X., et al. (2023). Effects of Four Critical Gene Deletions in Saccharomyces cerevisiae on Fusel Alcohols during Red Wine Fermentation. MDPI. [Link]

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  • Connor, M. R., & Liao, J. C. (2008). Production of 3-methyl-1-butanol from yeast extract. ResearchGate. [Link]

  • Yogiswara, S., et al. (2024). Metabolic engineering of Saccharomyces cerevisiae for co-production of ethanol and 3-methyl-1-butanol from sugarcane molasses. Biotechnology for Biofuels and Bioproducts, 17(1). [Link]

  • Connor, M. R., & Liao, J. C. (2008). Engineering of an Escherichia coli strain for the production of 3-methyl-1-butanol. Applied and Environmental Microbiology, 74(18), 5769-5775. [Link]

  • Yogiswara, S., et al. (2024). Metabolic engineering of Saccharomyces cerevisiae for co-production of ethanol and 3-methyl-1-butanol from sugarcane molasses. ResearchGate. [Link]

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Olfactory Landscape of (S)-(+)-3-Methyl-1-pentanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chirality plays a pivotal role in the perception of flavor and fragrance compounds, where enantiomers of the same molecule can elicit remarkably different olfactory responses. This technical guide provides an in-depth exploration of the olfactory properties of the chiral molecule (S)-(+)-3-Methyl-1-pentanol. While specific sensory data for this enantiomer is not extensively documented in publicly available literature, this guide synthesizes foundational principles of chiral olfaction, details established analytical methodologies for olfactory evaluation, and presents data from structurally related chiral alcohols to provide a robust framework for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of olfaction and the development of novel chemical entities with specific sensory profiles.

Introduction: The Significance of Chirality in Olfaction

The human olfactory system is a exquisitely sensitive and complex biological apparatus capable of discerning a vast array of volatile molecules. At the heart of this system are olfactory receptors (ORs), a large family of G protein-coupled receptors (GPCRs) that exhibit stereoselectivity.[1][2] This chirality at the receptor level means that enantiomers, molecules that are non-superimposable mirror images of each other, can interact differently with the binding pockets of ORs, leading to distinct odor perceptions.[3] This phenomenon is well-documented for numerous chiral compounds, such as the classic example of (+)-carvone (spearmint) and (-)-carvone (caraway).[3]

3-Methyl-1-pentanol, a branched-chain primary alcohol, possesses a chiral center at the third carbon position, giving rise to two enantiomers: this compound and (R)-(-)-3-Methyl-1-pentanol. While the racemic mixture is generally described as having "earthy," "green," "chocolate," and "wine-like" notes, with some sources also mentioning a "fermented" or "whiskey-like" character, a detailed understanding of the individual contributions of each enantiomer to the overall olfactory profile is crucial for targeted applications in the flavor, fragrance, and pharmaceutical industries.[4] This guide focuses on the (S)-(+)-enantiomer and the methodologies required for its comprehensive olfactory characterization.

Physicochemical and General Olfactory Data

A summary of the available physicochemical and general organoleptic properties of 3-Methyl-1-pentanol is presented in Table 1. It is important to note that the olfactory descriptors are for the racemic mixture and may not fully represent the profile of the individual (S)-(+)-enantiomer.

PropertyValueSource
IUPAC Name (3S)-3-methylpentan-1-ol[5]
CAS Number 42072-39-9[5]
Molecular Formula C6H14O
Molecular Weight 102.17 g/mol
Boiling Point 151-152 °C
Odor (Racemic) Earthy, green, chocolate, wine-like, fermented, whiskey[4]

Analytical Approaches to Chiral Olfactory Evaluation

The definitive characterization of the olfactory properties of a chiral compound like this compound necessitates a multi-faceted approach combining instrumental analysis with sensory evaluation.

Chiral Gas Chromatography-Olfactometry (GC-O)

Chiral GC-O is the cornerstone technique for separating and identifying the odor-active enantiomers in a sample. This method couples a gas chromatograph equipped with a chiral stationary phase column to an olfactometry port, allowing a trained sensory panelist to sniff the effluent from the column and provide real-time odor descriptions of the separated enantiomers.

Causality in Experimental Choices: The selection of the chiral stationary phase is critical for achieving enantiomeric separation. Cyclodextrin-based columns are commonly employed for the analysis of chiral alcohols.[6] The choice between different cyclodextrin derivatives (e.g., β-cyclodextrin, γ-cyclodextrin) and their modifications will depend on the specific molecular characteristics of the analyte and may require empirical optimization.

Self-Validating System: The integration of a mass spectrometer (MS) detector in parallel with the olfactometry port provides a self-validating system. The MS confirms the chemical identity of the eluting compound, while the sensory panelist provides the corresponding odor descriptor, creating a direct link between a specific enantiomer and its olfactory profile.

Experimental Workflow Diagram:

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc_system Chiral GC System cluster_detection Detection cluster_data_analysis Data Analysis Sample Sample containing This compound Dilution Dilution in appropriate solvent Sample->Dilution Injector Injector Dilution->Injector Column Chiral Capillary Column Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (MS) Splitter->MS O_Port Olfactometry Port (Sniffing Port) Splitter->O_Port MS_Data Mass Spectrum (Identification) MS->MS_Data O_Data Odor Descriptors (Sensory Data) O_Port->O_Data Correlation Correlation of MS and Olfactory Data MS_Data->Correlation O_Data->Correlation

Caption: Chiral GC-O experimental workflow.

Sensory Panel Evaluation

A trained sensory panel is indispensable for quantifying the olfactory properties of a compound. The selection, training, and calibration of panelists are critical to ensure the reliability and reproducibility of the data.

Methodology: Odor Profile Analysis

  • Panelist Selection: Screen potential panelists for their ability to detect and describe a range of standard odorants.

  • Training: Familiarize the selected panelists with a standardized lexicon of odor descriptors relevant to alcohols and potential off-notes.

  • Sample Preparation: Prepare a dilution series of high-purity this compound in an odorless solvent (e.g., diethyl ether or mineral oil). Samples should be presented in coded, identical containers to blind the panelists.

  • Evaluation: Panelists will assess the odor of each sample and provide intensity ratings for a set of predetermined descriptors on a labeled magnitude scale (LMS) or a visual analog scale (VAS).

  • Data Analysis: Analyze the intensity ratings statistically to generate an odor profile for this compound.

Methodology: Odor Threshold Determination

The odor detection threshold is the lowest concentration of a substance that is detectable by a certain percentage of a sensory panel. The three-alternative forced-choice (3-AFC) method is a widely accepted standard for this determination.

  • Sample Preparation: Prepare a series of dilutions of this compound in an odorless solvent.

  • Presentation: In each trial, present the panelist with three samples, two of which are blanks (solvent only) and one contains the odorant. The position of the odorant-containing sample is randomized.

  • Task: The panelist's task is to identify the "odd" sample.

  • Threshold Calculation: The individual threshold is typically defined as the concentration at which the panelist achieves a set percentage of correct identifications (e.g., 50% above chance). The group threshold is then calculated from the individual thresholds.

The Molecular Basis of Chiral Olfactory Perception

The perception of this compound begins with its interaction with specific ORs located on the cilia of olfactory sensory neurons in the nasal epithelium. As previously mentioned, these receptors are GPCRs.[1]

Signaling Pathway:

  • Binding: The odorant molecule binds to an OR.

  • Conformational Change: This binding induces a conformational change in the receptor.

  • G Protein Activation: The activated receptor interacts with a heterotrimeric G protein (Gαolf).

  • Second Messenger Production: The activated Gαolf subunit stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The influx of cations (primarily Ca2+ and Na+) through the CNG channels depolarizes the olfactory sensory neuron.

  • Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain for further processing and interpretation as a specific odor.

Signaling Pathway Diagram:

Olfactory_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding G_Protein G Protein (Gαolf, β, γ) OR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Production CNG CNG Ion Channel Depolarization Depolarization (Action Potential) CNG->Depolarization Cation Influx cAMP->CNG Opening

Caption: Olfactory signal transduction pathway.

Conclusion and Future Directions

While the complete olfactory profile of this compound is yet to be fully elucidated in the public domain, this technical guide provides a comprehensive framework for its scientific investigation. The methodologies outlined, from chiral GC-O to detailed sensory panel evaluations, represent the gold standard for characterizing the olfactory properties of chiral molecules.

Future research should focus on the enantioselective synthesis of both (S)-(+)- and (R)-(-)-3-Methyl-1-pentanol to facilitate a direct comparative sensory analysis. Such studies will not only provide valuable data for the flavor and fragrance industries but also contribute to a deeper understanding of the structure-activity relationships that govern chiral perception at the molecular level. Furthermore, the identification of the specific olfactory receptors that respond to each enantiomer will be a significant step forward in unraveling the complexities of the human olfactory code.

References

  • Chirality: An Important Phenomenon Regarding Biosynthesis, Perception, and Authenticity of Flavor Compounds. (2020). Journal of Agricultural and Food Chemistry.

  • Chirality and Odor Perception. Leffingwell & Associates.

  • Chirality and odor perception - Scents of precious woods. (2006). ResearchGate.

  • Enantioselective Perception of Chiral Odorants. (2003). Chemistry & Biodiversity.

  • Synthesis and Odour Properties of Chiral Fragrance Chemicals. ResearchGate.

  • 3-Methyl-1-pentanol ≥99%, FG. Sigma-Aldrich.

  • Olfactory Detection Thresholds for Primary Aliphatic Alcohols in Mice. (2020). Chemical Senses.

  • Human Olfactory Detection of Homologous n-Alcohols Measured via Concentration-response Functions. (2008). Chemical Senses.

  • Olfactory Detection Thresholds for Primary Aliphatic Alcohols in Mice. (2020). PubMed Central.

  • Importance of Chirality to Flavor Compounds. (2015). ACS Symposium Series.

  • Odour character differences for enantiomers correlate with molecular flexibility. (2009). Journal of The Royal Society Interface.

  • (S)-3-methyl-1-pentanol. The Good Scents Company.

  • 3-methyl-1-pentanol. The Good Scents Company.

  • G protein-coupled receptor. Wikipedia.

  • Fragrance material review on 3-methyl-1-pentanol. (2010). Food and Chemical Toxicology.

  • Associations of Volatile Compounds with Sensory Aroma and Flavor: The Complex Nature of Flavor. (2019). Molecules.

  • GPCR and Alcohol-Related Behaviors in Genetically Modified Mice. (2018). International Journal of Neuropsychopharmacology.

  • STUDIES OF G-PROTEIN–COUPLED RECEPTORS. The Nobel Prize.

  • Characterizing Olfactory Perceptual Similarity Using Carbon Chain Discrimination in Fischer 344 Rats. (2014). PLoS ONE.

  • The Chemistry of Taste and Smell: How Chirality Affects Senses. Chiralpedia.

  • Biochemistry, G Protein Coupled Receptors. (2023). StatPearls.

  • G Protein Coupled Receptors (video). Khan Academy.

  • 3-methyl-1-penten-3-ol. The Good Scents Company.

  • Enantioselective synthesis of a hydroxymethyl-cis-1,3-cyclopentenediol building block. (2008). Tetrahedron Letters.

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Methodological & Application

Application Note: A Guide to the Enantioselective Synthesis of (S)-(+)-3-Methyl-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-(+)-3-Methyl-1-pentanol is a valuable chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] Its stereochemical integrity is paramount for ensuring the biological activity and specificity of the final product. This guide provides an in-depth analysis of two robust and highly effective strategies for its enantioselective synthesis: Catalytic Asymmetric Hydrogenation and Chemoenzymatic Kinetic Resolution. We offer detailed, field-proven protocols, mechanistic insights, and critical guidance on the determination of enantiomeric purity, designed for researchers and professionals in organic synthesis and drug development.

Introduction: The Significance of Chiral Alcohols

Chirality is a fundamental principle in drug design and development, where the spatial arrangement of atoms can dictate the efficacy and safety of a therapeutic agent. Chiral alcohols, in particular, are ubiquitous structural motifs in a vast array of biologically active compounds.[3][4] The synthesis of single-enantiomer alcohols, such as this compound, is therefore a critical endeavor. This guide moves beyond simple procedural outlines to explain the underlying principles that govern enantioselectivity, empowering researchers to adapt and troubleshoot these powerful synthetic methodologies.

Strategic Overview: Pathways to Enantiopurity

Achieving high enantiomeric excess (ee) requires a carefully considered synthetic strategy. For a target like this compound, the key is the stereoselective formation of the chiral center at the C3 position. We will explore two divergent, yet highly effective, approaches.

  • Approach A: Catalytic Asymmetric Hydrogenation: This method involves the direct creation of the chiral center through the reduction of a prochiral precursor, such as an unsaturated ketone or alkene, using a chiral transition metal catalyst. Ruthenium-based catalysts, particularly those developed by Noyori and his contemporaries, are renowned for their exceptional efficiency and selectivity in hydrogenating ketones to produce chiral alcohols.[5][6][7]

  • Approach B: Chemoenzymatic Kinetic Resolution: This strategy begins with the synthesis of a racemic mixture of 3-methyl-1-pentanol. An enzyme is then used to selectively catalyze a reaction on one of the enantiomers, typically an acylation. This transforms one enantiomer into an ester, leaving the desired, unreacted enantiomer behind. The difference in chemical properties between the alcohol and the ester allows for their straightforward separation.[8][9]

The following diagram illustrates the conceptual workflow for these two primary approaches.

G cluster_0 Approach A: Asymmetric Hydrogenation cluster_1 Approach B: Chemoenzymatic Resolution A_start Prochiral Ketone (3-Methylpent-1-en-3-one) A_process Catalytic Asymmetric Hydrogenation (e.g., Ru-BINAP catalyst) A_start->A_process A_end This compound A_process->A_end B_start Racemic (±)-3-Methyl-1-pentanol B_process Enzymatic Kinetic Resolution (e.g., Lipase + Acyl Donor) B_start->B_process B_products Mixture: (S)-Alcohol + (R)-Ester B_process->B_products B_sep Chromatographic Separation B_products->B_sep B_end This compound B_sep->B_end start Synthetic Goal start->A_start start->B_start

Caption: High-level workflows for synthesizing this compound.

Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation

This protocol details the synthesis via asymmetric transfer hydrogenation of 3-methylpentan-2-one. Transfer hydrogenation is often more practical for lab-scale synthesis as it avoids the need for high-pressure hydrogen gas equipment.[7] The reaction uses a well-defined Ru(II)-chiral diamine-diphosphine catalyst.

Rationale and Mechanistic Insight

The success of this reaction hinges on the chiral catalyst, which creates a chiral environment around the metal center. The substrate (ketone) coordinates to the ruthenium in a sterically defined manner, forcing the hydride transfer from the hydrogen donor (e.g., formic acid/triethylamine azeotrope or isopropanol) to occur preferentially on one face of the carbonyl. This leads to the formation of one enantiomer of the alcohol in excess. The Noyori-type catalysts are exceptionally effective due to their C2-symmetric ligands, which reduce the number of possible diastereomeric transition states, thereby enhancing enantioselectivity.[10]

G Ru_H [Ru]-H (Active Catalyst) TransitionState Diastereomeric Transition State Ru_H->TransitionState Ketone Ketone (Substrate) Ketone->TransitionState Product Chiral Alcohol Product TransitionState->Product Hydride Transfer Ru_cat [Ru] Catalyst Precursor TransitionState->Ru_cat Catalyst Regeneration Ru_cat->Ru_H Activation H_donor Hydrogen Donor H_donor->Ru_cat Regenerates [Ru]-H H_acceptor Oxidized Donor H_donor->H_acceptor

Sources

Application Note: A Detailed Protocol for the Grignard Synthesis of 3-Methyl-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive protocol for the synthesis of 3-Methyl-1-pentanol, a primary alcohol, via the Grignard reaction. The methodology involves the preparation of sec-butylmagnesium bromide from 2-bromobutane and magnesium metal, followed by its nucleophilic addition to formaldehyde. This application note is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step guide that emphasizes causality, safety, and reproducibility. The protocol covers reagent preparation, reaction execution, product workup, and purification, supported by mechanistic insights and authoritative references.

Introduction: The Grignard Reaction as a Cornerstone of Alcohol Synthesis

The Grignard reaction, discovered by François Auguste Victor Grignard in 1900, remains one of the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] The reaction utilizes an organomagnesium halide (the Grignard reagent), which acts as a potent carbon-based nucleophile, to attack electrophilic carbon centers, most notably the carbonyl carbon of aldehydes, ketones, and esters.[2][3] This versatility allows for the controlled synthesis of primary, secondary, and tertiary alcohols.[4][5]

The synthesis of primary alcohols is uniquely achieved by reacting a Grignard reagent with formaldehyde (H₂C=O), the simplest aldehyde.[6][7] This specific application is invaluable for extending a carbon chain by a single hydroxymethyl group (-CH₂OH). This protocol details the synthesis of 3-Methyl-1-pentanol by forming sec-butylmagnesium bromide and subsequently reacting it with formaldehyde, a classic example of a Grignard-based primary alcohol synthesis.

Reaction Scheme and Mechanism

The synthesis is a two-step process: (1) formation of the Grignard reagent, and (2) nucleophilic addition to formaldehyde followed by an acidic workup.

Overall Reaction Scheme:

  • Formation of Grignard Reagent: CH₃CH₂CH(Br)CH₃ + Mg ---(Anhydrous Ether)---> CH₃CH₂CH(MgBr)CH₃ (2-Bromobutane) + (Magnesium) ---> (sec-Butylmagnesium bromide)

  • Reaction with Formaldehyde and Workup: CH₃CH₂CH(MgBr)CH₃ + CH₂O ---(1. Anhydrous Ether; 2. H₃O⁺ workup)---> CH₃CH₂CH(CH₃)CH₂OH (sec-Butylmagnesium bromide) + (Formaldehyde) ---> (3-Methyl-1-pentanol)

Mechanistic Pathway

The carbon-magnesium bond in the Grignard reagent is highly polarized, imparting a significant carbanionic character to the sec-butyl group.[3] This nucleophilic carbon readily attacks the electrophilic carbonyl carbon of formaldehyde. The reaction proceeds through a six-membered ring transition state.[1] An acidic workup is then required to protonate the resulting magnesium alkoxide to yield the final alcohol product.[7][8]

Caption: Mechanism of 3-Methyl-1-pentanol synthesis.

Materials, Reagents, and Equipment

Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
Magnesium TurningsMg24.31Must be dry and free of oxide coating.
2-BromobutaneC₄H₉Br137.02Anhydrous.
Anhydrous Diethyl Ether(C₂H₅)₂O74.12Reagent grade, freshly distilled from sodium/benzophenone advised.
IodineI₂253.81A single crystal for initiation.
Paraformaldehyde(CH₂O)n(30.03)nSource of gaseous formaldehyde. Must be thoroughly dried.
Saturated Ammonium ChlorideNH₄Cl (aq)53.49For reaction quenching and workup.
Anhydrous Sodium SulfateNa₂SO₄142.04Drying agent.
Hydrochloric Acid (optional)HCl36.46Dilute solution (e.g., 1M) for workup as an alternative to NH₄Cl.

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel (125 mL)

  • Glass stopper

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas inlet with bubbler

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Distillation apparatus

  • All glassware must be scrupulously oven- or flame-dried before use.[9][10]

Experimental Workflow and Protocol

The entire procedure must be conducted under a dry, inert atmosphere (Nitrogen or Argon) as Grignard reagents are highly reactive towards water and atmospheric oxygen.[1][9]

Caption: High-level workflow for the synthesis of 3-Methyl-1-pentanol.

Step-by-Step Protocol

Part A: Preparation of sec-Butylmagnesium Bromide

  • Apparatus Setup: Assemble the flame-dried three-neck flask with the dropping funnel, reflux condenser (topped with a drying tube or inert gas line), and a glass stopper. Add the magnetic stir bar. Place 2.92 g (0.12 mol, 1.2 eq) of magnesium turnings into the flask.

  • Magnesium Activation: Briefly heat the flask containing the magnesium under the inert atmosphere to drive off any residual moisture. Allow it to cool. Add a single small crystal of iodine. The purple vapor will dissipate as it reacts with the magnesium surface, indicating activation.[9]

  • Reagent Preparation: In the dropping funnel, prepare a solution of 13.7 g (11.2 mL, 0.10 mol, 1.0 eq) of 2-bromobutane in 50 mL of anhydrous diethyl ether.

  • Initiation: Add approximately 5-10 mL of the 2-bromobutane solution from the dropping funnel to the magnesium turnings. The reaction should initiate, evidenced by gentle bubbling and the solution turning cloudy and gray.[10] If it does not start, gentle warming with a heat gun or the addition of a few drops of 1,2-dibromoethane may be necessary.

  • Grignard Formation: Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux of the ether. Vigorous stirring is essential. The formation of the Grignard reagent is an exothermic process.[9]

  • Completion: After the addition is complete, continue to stir the mixture and gently reflux using a heating mantle for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should be a cloudy, grayish-brown color. Allow the solution to cool to room temperature.

Part B: Reaction with Formaldehyde

Note: Gaseous formaldehyde is toxic and should be handled in a well-ventilated fume hood. It is conveniently generated by heating dry paraformaldehyde.

  • Formaldehyde Generation: In a separate, dry flask, gently heat 3.3 g (0.11 mol, 1.1 eq) of dry paraformaldehyde. Pass the resulting gaseous formaldehyde below the surface of the stirred Grignard solution via a glass tube. Alternatively, cool the Grignard solution in an ice bath and add the dry paraformaldehyde powder in small portions.

  • Reaction: The reaction is highly exothermic. Maintain the reaction temperature between 0-10 °C using an ice bath during the addition of formaldehyde. A thick, gelatinous precipitate will form.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 1 hour to ensure the reaction goes to completion.

Part C: Workup and Purification

  • Quenching: Cool the reaction flask in a large ice-water bath. Very slowly and carefully, add 100 mL of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise via the addition funnel.[11] This step is highly exothermic and will produce gas; slow addition is critical to control the quench.[11][12]

  • Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Add approximately 50 mL of diethyl ether to rinse the flask and add this to the funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. Extract the aqueous layer twice more with 30 mL portions of diethyl ether to maximize product recovery.[11] Combine all the organic extracts in the separatory funnel.

  • Washing: Wash the combined organic layers with 50 mL of saturated sodium chloride (brine) solution. This helps to remove dissolved water.[11]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.[11] Add the drying agent until it no longer clumps.

  • Solvent Removal: Decant or filter the dried solution into a round-bottom flask and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional distillation. Collect the fraction boiling at approximately 152-154 °C.[13]

Safety and Hazard Management

  • Fire Hazard: Diethyl ether is extremely flammable and volatile. All operations must be conducted in a fume hood, far from ignition sources.[9][12] The Grignard reaction itself is exothermic and can lead to a runaway reaction if addition rates are not controlled, potentially causing a fire.[14] An ice bath must always be on hand for emergency cooling.

  • Reactivity: Grignard reagents react violently with water and protic solvents.[1][15] Ensure all glassware is dry and an inert atmosphere is maintained. The quenching process is highly exothermic and must be done slowly and with cooling.

  • Chemical Hazards: 2-Bromobutane is a toxic irritant. Formaldehyde is a known carcinogen and is highly toxic upon inhalation. Magnesium metal can be flammable, especially as a fine powder.[16]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile gloves) must be worn at all times.[12][14]

Troubleshooting

IssueProbable CauseSolution
Reaction Fails to Initiate Wet glassware/reagents; Passive Mg surface.Ensure all components are scrupulously dry. Crush a few turnings of Mg in the flask. Add a crystal of I₂ or a few drops of 1,2-dibromoethane. Apply gentle heat.
Low Yield of Grignard Reagent Wurtz coupling (side reaction); Presence of moisture.Use dilute solutions and maintain a steady, controlled addition rate. Re-verify dryness of all components.
Low Yield of Final Product Incomplete reaction; Grignard reagent quenched by acidic protons.Ensure sufficient reaction time. Verify the absence of acidic functional groups in starting materials.
Formation of Biphenyl-like Dimers Wurtz coupling side reaction.Add the alkyl halide slowly to the magnesium suspension to keep its concentration low.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

  • Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. Retrieved from [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • YouTube. (2024, June 6). Grignard reaction safety. Retrieved from [Link]

  • Quora. (2025, June 18). What is the mechanism of the general reaction of the Grignard reagent with formaldehyde, Jetton, and ester?. Retrieved from [Link]

  • YouTube. (2023, June 8). Reaction of Grignard Reagent with Formaldehyde | Ketone -Aldehyde | Carbonyl Compounds. Retrieved from [Link]

  • Lab Alley. (2024, October 29). SAFETY DATA SHEET - Magnesium Metal Turnings. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Methyl-3-pentanol. Retrieved from [Link]

  • Google Patents. (n.d.). US3597488A - Process for making grignard reagents.
  • YouTube. (2014, March 2). Using the Grignard Reaction to Make Alcohols. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • Numerade. (n.d.). Choose a Grignard Reagent and a ketone that can be used to produce 3-Methyl-3-pentanol. Retrieved from [Link]

  • YouTube. (2022, March 15). Preparation of Alcohols via Grignard's Reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). EXPERIMENT SEVEN. Retrieved from [Link]

  • YouTube. (2014, September 15). How to Create a Grignard Reagent ("Preparation"). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Methyl-1-pentanol. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2010, May 14). Seperating Ethanol and 3-methyl-3-pentanol. Retrieved from [Link]

  • Google Patents. (n.d.). US3161689A - Process for making grignard reagents.
  • Ataman Kimya. (n.d.). 3-METHYL-3-PENTANOL. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-methyl-1-pentanol. Retrieved from [Link]

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Topic: A Systematic Approach to the Enantioselective Separation of 3-Methyl-1-pentanol by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Gemini Institute of Chromatographic Sciences

Abstract

This comprehensive application note details the development of robust High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of 3-Methyl-1-pentanol, a chiral primary alcohol. Recognizing the critical need for accurate enantiomeric purity assessment in pharmaceutical and chemical synthesis, this guide provides a foundational strategy employing polysaccharide-based chiral stationary phases (CSPs). We present two detailed protocols using CHIRALPAK® AD-H and CHIRALCEL® OD-H columns, explaining the scientific rationale behind the selection of stationary and mobile phases. This document serves as a practical guide for researchers, analytical chemists, and quality control professionals, offering insights into method development, optimization, and troubleshooting to achieve baseline resolution.

Introduction: The Imperative of Chiral Separation

In modern chemistry, chirality is a pivotal concept; enantiomers of a single compound can possess vastly different biological, pharmacological, and toxicological properties.[1] For this reason, regulatory bodies and scientific best practices mandate the separation and independent evaluation of enantiomers for chiral drugs, agrochemicals, and flavor compounds.[2] 3-Methyl-1-pentanol is a chiral alcohol and a common building block in organic synthesis.[3][4] Developing a reliable analytical method to resolve its enantiomers is essential for quality control in stereoselective synthesis and for assessing enantiomeric purity.

Direct separation using HPLC with a chiral stationary phase (CSP) is the most powerful and widely adopted technique for resolving enantiomers.[2][5] The mechanism of separation on polysaccharide-based CSPs, such as derivatized cellulose and amylose, is based on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector.[6] These interactions, which include hydrogen bonding, dipole-dipole forces, and steric hindrance, create a sufficient difference in interaction energy to allow for differential retention and, ultimately, chromatographic separation.

Guiding Principles for Method Development

A successful chiral separation is rarely achieved by chance. It is the result of a systematic process that begins with a broad screening of conditions and progresses to fine-tuning for optimal performance. The logical workflow presented below outlines a robust strategy for developing a new chiral method from the ground up.

Chiral_Method_Development_Workflow cluster_1 Phase 1: Initial Screening cluster_2 Phase 2: Optimization cluster_3 Phase 3: Validation & Application A Analyte Characterization (Solubility, UV Absorbance) B Select Diverse CSPs (e.g., Amylose & Cellulose-based) A->B C Define Screening Mobile Phases (Normal Phase: Hexane/Alcohol) B->C D Perform Initial Injections C->D E Identify Promising CSP/Solvent Combination D->E F Optimize Alcohol Modifier (Type: IPA vs. EtOH; Vary % Concentration) E->F G Adjust Flow Rate & Temperature F->G H Achieve Baseline Resolution (Rs > 1.5) G->H I Method Validation (Linearity, Precision, Accuracy) H->I J Implement for Routine Analysis I->J

Figure 1: A systematic workflow for chiral HPLC method development. This process ensures a logical progression from initial screening to a fully validated method.

Experimental Protocols & Methodologies

Instrumentation and Reagents
  • HPLC System: A standard analytical HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis detector.

  • Chiral Columns:

    • CHIRALPAK® AD-H, 5 µm, 4.6 x 250 mm (Amylose tris(3,5-dimethylphenylcarbamate))

    • CHIRALCEL® OD-H, 5 µm, 4.6 x 250 mm (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Ethanol (EtOH).

  • Analyte: Racemic 3-Methyl-1-pentanol[4][7].

Sample Preparation
  • Prepare a stock solution of racemic 3-Methyl-1-pentanol at a concentration of 1.0 mg/mL in the initial mobile phase (e.g., n-Hexane/IPA 90:10 v/v).

  • Prior to injection, filter the sample solution through a 0.45 µm syringe filter to remove any particulates and prevent column blockage.

Protocol 1: Separation on an Amylose-Based CSP (CHIRALPAK® AD-H)

Amylose-based CSPs are renowned for their broad selectivity. The helical structure of the amylose derivative creates chiral grooves that are highly effective for resolving a wide range of racemates, including alcohols.[5]

Detailed Chromatographic Conditions:

ParameterSettingRationale
Column CHIRALPAK® AD-H, 5 µm, 4.6 x 250 mmA versatile and widely successful amylose-based CSP.
Mobile Phase n-Hexane / 2-Propanol (IPA) (95:5, v/v)Normal phase mode is typically the first choice for polysaccharide CSPs. IPA is a common alcohol modifier that influences retention and selectivity.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 25 °CProvides stable and reproducible retention times. Temperature can be a tool for optimization if needed.
Detection UV at 210 nm3-Methyl-1-pentanol lacks a strong chromophore; detection at low wavelengths is necessary to achieve adequate sensitivity.
Injection Vol. 5 µLA small injection volume helps prevent column overload and maintain sharp peak shapes.

Protocol 2: Separation on a Cellulose-Based CSP (CHIRALCEL® OD-H)

Cellulose-based CSPs offer complementary selectivity to their amylose counterparts.[5] While the carbamate derivative is the same as in the AD-H column, the different polysaccharide backbone (cellulose vs. amylose) results in a distinct three-dimensional chiral environment, which can lead to improved or different separation profiles.

Detailed Chromatographic Conditions:

ParameterSettingRationale
Column CHIRALCEL® OD-H, 5 µm, 4.6 x 250 mmOne of the most widely used and successful cellulose-based CSPs.
Mobile Phase n-Hexane / Ethanol (EtOH) (98:2, v/v)Using a different alcohol modifier (EtOH) can significantly alter selectivity.[8] A lower percentage is often a good starting point to maximize interaction with the CSP.
Flow Rate 0.8 mL/minA slightly lower flow rate can sometimes increase efficiency and improve resolution for challenging separations.
Column Temp. 30 °CModestly increasing temperature can sometimes improve peak shape and efficiency.
Detection UV at 210 nmConsistent with the analyte's properties.
Injection Vol. 5 µLMaintains good chromatographic performance.

Optimization and Troubleshooting

If the initial screening does not yield baseline separation (Resolution, Rs < 1.5), the following adjustments should be considered:

Issue EncounteredPotential Cause(s)Recommended Action(s)
No Separation / Poor Resolution - Non-optimal mobile phase strength- Insufficient interaction with CSP- Systematically vary the alcohol modifier percentage (e.g., from 1% to 20%). Lower alcohol content generally increases retention and can improve resolution.[6][8]- Try a different alcohol modifier (e.g., switch from IPA to EtOH or vice-versa).
Broad or Tailing Peaks - Secondary interactions with silica support- Column overload- Add a small amount of an acidic or basic modifier if the sample has acidic/basic properties (not typically needed for neutral alcohols).- Reduce the sample concentration or injection volume.
Unstable Retention Times - Insufficient column equilibration- Temperature fluctuations- Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before analysis.- Use a column thermostat to maintain a constant temperature.

Conclusion

The enantiomers of 3-Methyl-1-pentanol can be successfully resolved using chiral HPLC with polysaccharide-based stationary phases. The protocols provided for CHIRALPAK® AD-H and CHIRALCEL® OD-H offer excellent starting points for method development. By systematically screening CSPs and optimizing the mobile phase composition, particularly the type and concentration of the alcohol modifier, a robust and reliable method can be established. This foundational work enables accurate determination of enantiomeric purity, which is critical for ensuring quality and stereochemical integrity in scientific research and industrial applications.

References

  • Chiral Technologies, Inc. Unique Effects of Two Mobile Phase Alcohols on the RegisPack CLA-1 Chiral Stationary Phase (CSP). LCGC International. [Link]

  • Sumitomo Chemical. Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type. J-Stage. [Link]

  • Meričko, D., Lehotay, J., & Čižmárik, J. HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. (2007). [Link]

  • Krische, M. J., et al. Enantioselective C-H Crotylation of Primary Alcohols via Hydrohydroxyalkylation of Butadiene. PMC - NIH. [Link]

  • ResearchGate. Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. ResearchGate. [Link]

  • ResearchGate. The separation of three compounds using a CHIRALPAK IC column. ResearchGate. [Link]

  • Zaggout, F. R. Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. [Link]

  • Daicel Chemical Industries Ltd. Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents.[Link]

  • Ismail, O. H., et al. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules (Basel, Switzerland). [Link]

  • Phenomenex. Chiral HPLC Separations Guide. Phenomenex. [Link]

  • Daicel Corporation. Instruction manual for CHIRALPAK® AY-3.[Link]

  • William H. Pirkle. How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations in your experience? ResearchGate. [Link]

  • Harada, N. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Daicel Corporation. Instruction manual for CHIRALPAK® AS-3 / AS-H.[Link]

  • Wikipedia. 3-Methyl-1-pentanol. Wikipedia. [Link]

  • Leite, J. S. A., et al. H NMR Spectrometry of their Diastereomeric Valine Esters. SciELO. [Link]

  • Carradori, S., et al. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules (Basel, Switzerland). [Link]

  • PubChem. 3-Methyl-1-pentanol. PubChem. [Link]

  • World Journal of Pharmaceutical and Medical Research. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.[Link]

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Topic: Chiral GC Analysis of (S)-(+)-3-Methyl-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of enantiomeric purity is a critical aspect of quality control in the pharmaceutical, fragrance, and fine chemical industries. (S)-(+)-3-Methyl-1-pentanol is a chiral alcohol where such analysis is essential. This application note presents a detailed, robust, and validated protocol for the enantioselective analysis of 3-Methyl-1-pentanol using chiral Gas Chromatography (GC). The methodology leverages a derivatization step to enhance volatility and chromatographic performance, followed by separation on a cyclodextrin-based chiral stationary phase. We provide a comprehensive guide covering the scientific rationale, step-by-step experimental procedures, data analysis, and system suitability criteria to ensure trustworthy and reproducible results.

Introduction and Scientific Principle

This compound is a chiral building block and fragrance component whose biological and olfactory properties can be enantiomer-dependent.[1] Therefore, the ability to accurately quantify its enantiomeric excess (ee) is paramount for ensuring product quality, efficacy, and regulatory compliance.[2][3]

Chiral Gas Chromatography is a powerful technique for separating enantiomers.[4][5] The separation is achieved using a GC column that contains a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes with varying thermodynamic stabilities.[6] This difference in interaction energy leads to different retention times, allowing for their separation and quantification.

For small, polar molecules like alcohols, direct analysis on a chiral column can be challenging due to poor peak shape and insufficient resolution. A common strategy to overcome this is derivatization. Acylation of the alcohol to form an ester, for example, reduces its polarity and increases its volatility, often leading to significantly improved chromatographic separation.[2][7] This guide employs an efficient acylation method prior to GC analysis.

Method Development and Rationale

The Necessity of Derivatization

The hydroxyl group of 3-Methyl-1-pentanol can cause peak tailing on many GC columns due to strong hydrogen bonding interactions. Converting this hydroxyl group into an acetate ester via acylation offers several advantages:

  • Enhanced Volatility: The resulting ester is more volatile than the parent alcohol, making it more amenable to GC analysis.[2][8]

  • Improved Peak Shape: The less polar ester exhibits weaker interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks.

  • Better Chiral Recognition: The derivatized molecule may have a more rigid conformation or different interaction points, leading to stronger and more selective interactions with the chiral stationary phase, thereby improving enantiomeric resolution.[2]

We will utilize a simple and effective method using acetic acid with an iodine catalyst, which has been shown to provide excellent conversion for a variety of chiral alcohols without causing isomerization at the chiral center.[2]

Selection of the Chiral Stationary Phase (CSP)

Cyclodextrin-based CSPs are exceptionally versatile and widely used for the separation of a broad range of chiral compounds, including alcohols and their derivatives.[3][4][9] These cyclic oligosaccharides have a chiral cavity that allows for inclusion complexation, while interactions with the derivatized exterior provide the basis for enantiomeric discrimination. For this application, a column such as a CP-Chirasil-DEX CB or a similar beta-cyclodextrin (β-DEX) based column is recommended due to its proven success in separating chiral alcohol derivatives.[2][9][10]

Experimental Workflow and Protocols

The overall workflow involves two main stages: the chemical derivatization of the alcohol sample and the subsequent analysis by chiral GC.

G cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: GC Analysis & Data Processing Sample Sample Containing This compound Deriv Derivatization: Acetylation with Acetic Acid & I₂ Catalyst Sample->Deriv Workup Reaction Workup & Extraction (e.g., with Dichloromethane) Deriv->Workup GC Chiral GC Injection Workup->GC Inject Derivatized Sample Sep Chromatographic Separation on β-Cyclodextrin CSP GC->Sep Data Data Acquisition (FID) Sep->Data Calc Peak Integration & Enantiomeric Excess (% ee) Calculation Data->Calc

Caption: Experimental workflow from sample derivatization to final % ee calculation.

Protocol 1: Derivatization to 3-Methyl-1-pentyl acetate

This protocol is adapted from a validated procedure for the acylation of chiral alcohols.[2]

Materials:

  • Sample containing 3-Methyl-1-pentanol

  • Glacial Acetic Acid

  • Iodine (I₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM), GC grade

  • 3 mL screw-cap vial

Procedure:

  • In a 3 mL amber screw-cap vial, combine the 3-Methyl-1-pentanol sample (approx. 2 mmol), acetic acid (3 mmol), iodine (0.06 mmol), and a small amount of anhydrous sodium sulfate (0.02 mmol).

  • Securely cap the vial and stir the mixture at 100°C for approximately 48 hours to ensure complete reaction. Note: Reaction time may be optimized.

  • After cooling to room temperature, dissolve the reaction product in 1 mL of dichloromethane.

  • Filter the solution to remove the sodium sulfate. The resulting solution is now ready for GC analysis.

Protocol 2: Chiral Gas Chromatography Analysis

System Suitability Test (SST): Before analyzing unknown samples, inject a derivatized racemic (50:50) standard of 3-Methyl-1-pentanol. The system is deemed suitable for analysis if the resolution (Rₛ) between the two enantiomer peaks is greater than 1.5 .[11]

GC Method Parameters:

ParameterRecommended SettingRationale
GC System Agilent 7890 or equivalent, with FIDStandard, robust system for routine analysis.
Chiral Column CP-Chirasil-DEX CB (or similar β-cyclodextrin phase), 25 m x 0.25 mm ID, 0.25 µm film thicknessProven selectivity for chiral alcohol derivatives.[2][4]
Carrier Gas Helium or HydrogenHydrogen provides faster analysis and higher efficiency. Use with caution.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the derivatized analyte.
Inlet Mode Split, 50:1 ratioPrevents column overloading and ensures sharp peaks. Ratio can be optimized based on sample concentration.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Initial: 60°C, hold for 2 minRamp: 2°C/min to 180°CHold: 5 min at 180°CA slow temperature ramp is crucial for resolving enantiomers. This program provides a good starting point for optimization.[10]
Detector Flame Ionization Detector (FID)Highly sensitive to hydrocarbons and provides a linear response.
Detector Temp. 250 °CPrevents condensation of the analyte post-separation.
Data System Chromatography Data Software (e.g., ChemStation, Chromeleon)For instrument control, data acquisition, and peak integration.

Data Analysis and Interpretation

  • Peak Identification: Following the GC run of the derivatized sample, two separated peaks corresponding to the (R)- and (S)-3-methyl-1-pentyl acetate enantiomers will be observed. To assign the peaks, inject a standard of derivatized, enantiomerically pure this compound. The peak corresponding to this injection is the (S)-enantiomer.

  • Calculation of Enantiomeric Excess (% ee): The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula:

    % ee = (|Area_S - Area_R| / (Area_S + Area_R)) * 100

    Where:

    • Area_S is the peak area of the (S)-enantiomer.

    • Area_R is the peak area of the (R)-enantiomer.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Resolution (Rₛ < 1.5) Oven temperature ramp is too fast. Carrier gas flow rate is not optimal.Decrease the oven ramp rate (e.g., to 1°C/min). Optimize the carrier gas flow rate to achieve maximum efficiency.
Peak Tailing Incomplete derivatization. Active sites in the inlet liner or column.Ensure derivatization reaction goes to completion. Use a deactivated inlet liner; condition the column.
No Peaks or Very Small Peaks Sample concentration is too low. Split ratio is too high.Prepare a more concentrated sample. Decrease the split ratio (e.g., to 20:1) or perform a splitless injection.
Inconsistent Retention Times Fluctuations in oven temperature or carrier gas pressure.Check the GC system for leaks and ensure stable gas pressure. Verify oven temperature accuracy.

References

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. National Institutes of Health (NIH). [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health (NIH). [Link]

  • Chiral derivatizing agent. Wikipedia. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

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  • Chiral stationary phases and applications in gas chromatography. PubMed. [Link]

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The Versatile Chiral Synthon: (S)-(+)-3-Methyl-1-pentanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Building Blocks in Modern Chemistry

In the landscape of contemporary chemical synthesis, particularly within the pharmaceutical and agrochemical industries, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different physiological effects. (S)-(+)-3-Methyl-1-pentanol has emerged as a crucial and versatile chiral building block, offering a readily available source of stereochemistry that can be elaborated into a wide array of complex target molecules. Its simple, well-defined structure, featuring a single stereocenter, provides an excellent starting point for the synthesis of high-value, enantioenriched products. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale underpinning its use.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The table below summarizes the key properties of this compound.[1][2][3]

PropertyValue
Molecular Formula C₆H₁₄O
Molecular Weight 102.17 g/mol
Appearance Colorless liquid
Boiling Point 153 °C
Density 0.824 g/mL at 25 °C
Solubility Soluble in alcohol, ether; sparingly soluble in water
CAS Number 42072-39-9

Core Applications and Synthetic Protocols

This compound serves as a precursor to a variety of chiral synthons, including aldehydes, carboxylic acids, esters, and amines. These derivatives are instrumental in the synthesis of insect pheromones, active pharmaceutical ingredients (APIs), and other fine chemicals.[4]

Oxidation to (S)-3-Methylpentanal: A Key Chiral Aldehyde

The selective oxidation of the primary alcohol to an aldehyde is a cornerstone transformation, providing a versatile intermediate for carbon-carbon bond-forming reactions while preserving the crucial stereocenter. A common challenge in this conversion is over-oxidation to the carboxylic acid. The use of sterically hindered and mild oxidizing agents is therefore critical. The 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO) catalyzed oxidation with sodium hypochlorite is an effective and widely adopted method for this purpose.[5]

Scientific Rationale: This method operates under mild, biphasic conditions, which helps to minimize side reactions such as racemization and over-oxidation. The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium salt by the stoichiometric oxidant (sodium hypochlorite). This species then selectively oxidizes the alcohol to the aldehyde, regenerating TEMPO. The presence of a bromide salt as a co-catalyst accelerates the regeneration of the active oxidant.

Experimental Protocol: TEMPO-Catalyzed Oxidation of this compound

Materials:

  • This compound

  • 2,2,6,6-Tetramethylpiperidinyloxyl (TEMPO)

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Aqueous sodium hypochlorite (NaOCl, commercial bleach)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and TEMPO (0.01 eq) in dichloromethane.

  • Add an aqueous solution of potassium bromide (0.1 eq).

  • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (1.1 eq), pre-adjusted to pH 8.5-9 with sodium bicarbonate, ensuring the internal temperature does not exceed 5 °C.

  • Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers and wash sequentially with dilute HCl and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-3-methylpentanal.

Logical Workflow for Oxidation

oxidation_workflow start This compound reaction Oxidation Reaction start->reaction Substrate reagents TEMPO, KBr, NaOCl DCM, 0°C reagents->reaction Reagents workup Quench (Na₂S₂O₃) Extraction & Wash reaction->workup Crude Product product (S)-3-Methylpentanal workup->product Purified Product acid_synthesis alcohol This compound acid (S)-3-Methylpentanoic Acid alcohol->acid Oxidation reagent Jones Reagent (CrO₃, H₂SO₄, Acetone) reagent->acid

Caption: Direct oxidation pathway to (S)-3-methylpentanoic acid.

Esterification: Accessing Chiral Fragrance and Pheromone Components

The hydroxyl group of this compound can be readily esterified with various carboxylic acids to produce chiral esters. These esters are valuable as fragrance components and as key intermediates in the synthesis of insect pheromones. [6][7]The Fischer-Speier esterification is a classic and straightforward method for this transformation. [8][9] Scientific Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the reaction towards the product, it is common to use an excess of one of the reactants (often the alcohol) or to remove water as it is formed. The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

Experimental Protocol: Fischer Esterification with Acetic Acid

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound and an excess of glacial acetic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux for several hours.

  • Monitor the reaction progress by TLC.

  • After cooling, carefully transfer the mixture to a separatory funnel and wash with water.

  • Neutralize the excess acetic acid by washing with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting (S)-3-methylpentyl acetate by distillation.

Esterification Reaction Scheme

esterification_scheme sub1 This compound plus + sub1->plus sub2 R-COOH (Carboxylic Acid) product (S)-3-Methylpentyl Ester sub2->product H⁺ cat. -H₂O plus->sub2

Caption: General scheme for the Fischer esterification.

Conversion to Chiral Amines: Building Blocks for Pharmaceuticals

Chiral amines are prevalent in a vast number of pharmaceuticals. This compound can be converted into the corresponding chiral amine through a multi-step sequence, typically involving conversion of the alcohol to a leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an amine source (e.g., sodium azide followed by reduction). [10][11] Scientific Rationale: This two-step approach is a reliable method for the synthesis of primary amines from alcohols with inversion of stereochemistry (SN2 reaction). The hydroxyl group is a poor leaving group, so it is first converted to a sulfonate ester (tosylate or mesylate), which is an excellent leaving group. Subsequent reaction with sodium azide proceeds via an SN2 mechanism, inverting the stereocenter. The resulting azide is then reduced to the primary amine, commonly using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, without affecting the stereochemistry.

Experimental Protocol: Synthesis of (R)-3-Methyl-1-pentylamine

Step A: Tosylation of this compound

  • Dissolve this compound (1.0 eq) in pyridine or dichloromethane with a non-nucleophilic base like triethylamine.

  • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise.

  • Allow the reaction to stir at room temperature until complete.

  • Work up the reaction by adding water and extracting with diethyl ether. Wash the organic layer with dilute copper sulfate solution (to remove pyridine), water, and brine.

  • Dry the organic layer and concentrate to obtain the crude tosylate, which is often used without further purification.

Step B: Azide Substitution and Reduction

  • Dissolve the crude tosylate in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium azide (NaN₃) (1.5 eq) and heat the mixture.

  • Monitor the reaction by TLC. After completion, cool the mixture and partition between water and diethyl ether.

  • Wash the organic layer extensively with water to remove DMF, then with brine.

  • Dry and concentrate to yield the crude (R)-3-methylpentyl azide.

  • Carefully dissolve the crude azide in dry tetrahydrofuran (THF) and add it dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then reflux.

  • Cool the reaction and quench sequentially by the slow addition of water, followed by aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting solid and wash with ether. Dry and concentrate the filtrate to obtain (R)-3-methyl-1-pentylamine.

Pathway to Chiral Amines

amine_synthesis_pathway alcohol (S)-Alcohol tosylate (S)-Tosylate alcohol->tosylate TsCl, Pyridine azide (R)-Azide tosylate->azide NaN₃, DMF (SN2) amine (R)-Amine azide->amine LiAlH₄, THF

Caption: Multi-step synthesis of a chiral amine from the alcohol.

Conclusion: A Foundation for Innovation

This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its utility is not merely in the stereocenter it possesses, but in the diverse array of functional group transformations it can undergo while retaining its stereochemical integrity. The protocols outlined herein represent fundamental and reliable methods for converting this simple alcohol into more complex and valuable chiral intermediates. For researchers and drug development professionals, a deep understanding of these applications provides a solid foundation for the innovative design and efficient synthesis of the next generation of chiral molecules.

References

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  • Mori, K. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. PMC. Available from: [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. Unlock Synthesis Potential: 3-Methyl-1-pentanol as a Key Chemical Intermediate. Available from: [Link]

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  • Study.com. Suggest a suitable synthetic strategy for the transformation of 3-methyl-1-pentanol into propyl 3-methylpentanoate. Available from: [Link]

  • MDPI. Enantioselective Synthesis of the Active Sex Pheromone Components of the Female Lichen Moth, Lyclene dharma dharma, and Their Enantiomers. Available from: [Link]

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Application Note: (S)-(+)-3-Methyl-1-pentanol as a Chiral Precursor in Pheromone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides researchers, scientists, and drug development professionals with a detailed guide on the application of the chiral building block, (S)-(+)-3-Methyl-1-pentanol, in the stereoselective synthesis of insect pheromones. We will explore the fundamental importance of stereochemistry in chemical ecology and provide detailed, field-proven protocols for synthetic elaboration.

Introduction: The Stereochemical Imperative in Chemical Communication

Insect pheromones are chemical signals that mediate intraspecific communication, governing behaviors such as mating, aggregation, and alarm responses.[1] These compounds are often produced in minute quantities, making their isolation for structural elucidation and biological testing challenging.[2] Consequently, organic synthesis is an indispensable tool in pheromone science, serving to confirm proposed structures, provide material for field trials, and clarify complex structure-activity relationships.[2][3][4]

A defining feature of many pheromones is their chirality. The specific three-dimensional arrangement of atoms (stereochemistry) is often critical for biological activity. Different enantiomers or diastereomers of the same compound can elicit vastly different, or even inhibitory, responses in the target insect.[3][4] Therefore, the ability to synthesize stereoisomerically pure pheromones is paramount for developing effective and environmentally benign pest management strategies.[3] This necessity has driven the demand for versatile and readily available chiral building blocks—enantiopure starting materials that serve as foundational scaffolds for constructing more complex molecules.[5][6][7][8] this compound is one such pivotal chiral intermediate, valued for its defined stereocenter and reactive primary alcohol functionality.[9][10]

Physicochemical Properties of the Chiral Building Block

This compound is a colorless liquid with a defined stereocenter at the C3 position. Its primary alcohol group is amenable to a wide range of chemical transformations, most notably oxidation and esterification, which are common steps in pheromone synthesis.

PropertyValueSource
IUPAC Name (3S)-3-methylpentan-1-ol[10]
CAS Number 42072-39-9[10][11]
Molecular Formula C₆H₁₄O[10][11]
Molar Mass 102.17 g/mol [10]
Appearance Colorless liquid[12]
Boiling Point 153 °C[12]
Density 0.8242 g/cm³ at 20 °C[12]
Purity >98.0% (GC)

Application Focus: Synthesis of Pine Sawfly Pheromone Analogs

The sex pheromones of many pine sawfly species (Hymenoptera: Diprionidae) are acetate or propionate esters of long-chain, branched secondary alcohols, such as 3,7-dimethyl-2-alkanols.[13][14] The biological activity of these pheromones is highly dependent on their stereoisomeric composition. For instance, researchers have undertaken Herculean efforts to synthesize all 16 possible stereoisomers of the pine sawfly pheromone precursor 3,7,11-trimethyl-2-tridecanol to identify the active components.[14][15]

While this compound is a simpler molecule, its structure contains the essential chiral methyl-branched motif. It serves as an excellent model substrate and potential starting synthon for demonstrating the key synthetic transformations required to produce the final, biologically active ester pheromones. The most critical final step in many of these syntheses is the esterification of the chiral alcohol.

PheromoneStructure cluster_0 Chiral Alcohol Precursor cluster_1 Esterification Reagent cluster_2 Final Pheromone (Ester) S_Alcohol This compound Pheromone Pine Sawfly Pheromone (e.g., Diprionyl Acetate) S_Alcohol->Pheromone Esterification Reagent Acetic Anhydride or Propionyl Chloride Reagent->Pheromone

Caption: General synthetic path from a chiral alcohol to a final ester pheromone.

Protocols for Pheromone Synthesis via Esterification

The conversion of the chiral alcohol to its corresponding ester is the final, crucial step in generating the active pheromone. Below are two robust protocols for this transformation, ranging from a classic acid-catalyzed method to a milder, modern alternative.

Protocol 1: Fischer Esterification for Acetate Synthesis

This classic method utilizes a strong acid catalyst and heat to drive the equilibrium reaction between an alcohol and a carboxylic acid toward the ester product. It is a cost-effective and scalable method suitable for primary and secondary alcohols.[16]

Causality: The reaction is governed by Le Châtelier's principle. Using an excess of one reactant (typically the less expensive carboxylic acid) and removing the water byproduct as it forms shifts the equilibrium to favor ester formation.[17] The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[18]

Materials:

  • This compound

  • Glacial Acetic Acid (excess, e.g., 5 equivalents)

  • Concentrated Sulfuric Acid (catalytic, ~5 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether or Dichloromethane

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

  • Glassware for distillation (optional, for high purity)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar or boiling chips, add this compound (1.0 eq). Add glacial acetic acid (5.0 eq).

  • Catalyst Addition: While swirling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid (0.05 eq). Caution: This is a highly exothermic process.

  • Reflux: Attach the reflux condenser and ensure a steady flow of cooling water. Heat the mixture to a gentle reflux (the boiling point of acetic acid is ~118 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if possible.

  • Cooling & Quenching: After the reaction is complete, allow the flask to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Aqueous Workup:

    • Slowly add 50 mL of cold deionized water. Shake gently and allow the layers to separate. Drain the lower aqueous layer.

    • Carefully add 50 mL of saturated NaHCO₃ solution in portions to neutralize the excess acid. Caution: CO₂ gas will evolve vigorously. Vent the funnel frequently. Continue washing until the effervescence ceases. Drain the aqueous layer.

    • Wash the organic layer with 50 mL of brine to remove residual water.

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ester.

  • Purification: For high purity, the crude product can be purified by fractional distillation under reduced pressure.

EsterificationWorkflow start Start: Combine Alcohol, Acetic Acid, H₂SO₄ reflux Heat to Reflux (2-4h) start->reflux cool Cool to Room Temp reflux->cool workup Aqueous Workup (H₂O, NaHCO₃, Brine) cool->workup dry Dry Organic Layer (MgSO₄) workup->dry concentrate Concentrate (Rotovap) dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify end Final Product: (S)-3-Methylpentyl Acetate purify->end

Caption: Experimental workflow for Fischer Esterification.

Protocol 2: DCC/DMAP-Mediated Esterification

For substrates that are sensitive to strong acid or high temperatures, esterification using dicyclohexylcarbodiimide (DCC) and a 4-dimethylaminopyridine (DMAP) catalyst is a superior method.[19] It proceeds under mild, room-temperature conditions.

Causality: This method avoids harsh acidic conditions. DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP, a highly nucleophilic catalyst, then reacts with this intermediate to form an even more reactive N-acylpyridinium species. The alcohol finally attacks this species to form the ester, regenerating the DMAP catalyst. The thermodynamic driving force is the formation of the highly stable dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be easily removed by filtration.[19]

Materials:

  • This compound (1.0 eq)

  • Acetic Acid (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask or Erlenmeyer flask with a stir bar

  • Ice bath

  • Separatory funnel

  • Filtration apparatus (Büchner funnel or fritted glass funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), acetic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in a small amount of anhydrous DCM dropwise over 10-15 minutes. A white precipitate (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3-6 hours, or until TLC/GC analysis indicates completion.

  • Filtration: Once the reaction is complete, filter the mixture through a fritted glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel.

    • Wash with 0.5 N HCl (2 x 30 mL) to remove any remaining DMAP.

    • Wash with saturated NaHCO₃ solution (2 x 30 mL).

    • Wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to yield the product. Further purification can be achieved via column chromatography if necessary.

ParameterProtocol 1: Fischer EsterificationProtocol 2: DCC/DMAP Esterification
Conditions Harsh (Strong Acid, High Temp)Mild (Room Temperature)
Reagents Acetic Acid, H₂SO₄Acetic Acid, DCC, DMAP
Advantages Inexpensive, ScalableHigh Yield, Good for Sensitive Substrates
Disadvantages Not suitable for acid-sensitive moleculesMore expensive, DCU removal can be tedious
Byproduct WaterDicyclohexylurea (DCU)

Characterization and Quality Control

Verifying the identity, purity, and stereochemical integrity of the synthesized pheromone is a critical final step.

  • Structural Verification: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the structure of the ester product. The disappearance of the alcohol -OH proton signal and the appearance of the acetate methyl signal (~2.0 ppm in ¹H NMR) are key indicators.

  • Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the purity of the sample and confirm its molecular weight.

  • Stereochemical Integrity: To confirm that no racemization occurred at the C3 stereocenter during the synthesis, chiral Gas Chromatography (chiral GC) using a specialized column is the preferred method. This technique can separate the (S) and (R) enantiomers, allowing for the determination of the enantiomeric excess (e.e.) of the final product.

Conclusion

This compound stands as a valuable and versatile chiral building block for the asymmetric synthesis of insect pheromones. Its defined stereochemistry and reactive hydroxyl group allow for its incorporation into more complex target molecules where biological activity is strictly dictated by stereoisomerism. The esterification protocols detailed herein represent fundamental and reliable methods for the final elaboration step in producing acetate-based pheromones, such as those found in pine sawflies. By understanding the causality behind these synthetic choices and employing rigorous characterization techniques, researchers can confidently produce high-purity, stereochemically defined pheromones for applications in chemical ecology and integrated pest management.

References

Sources

Microbial fermentation for 3-Methyl-1-pentanol production

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Recombinant Production of 3-Methyl-1-pentanol

Abstract

This document provides a comprehensive guide for researchers on the microbial production of 3-Methyl-1-pentanol, a C6 branched-chain higher alcohol with applications as a specialty chemical and potential biofuel.[1] Traditional chemical synthesis routes for such molecules often rely on petrochemical feedstocks. This guide details the metabolic engineering of Escherichia coli to establish a non-natural biosynthetic pathway, leveraging and extending the host's native amino acid metabolism. We present detailed protocols for strain construction, fermentation, and product quantification, underpinned by field-proven insights to explain the causality behind experimental choices. The methodologies described herein are designed to be self-validating, providing a robust framework for the development of microbial cell factories for novel alcohol production.

Introduction: The Rationale for Microbial Synthesis

Higher alcohols (containing more than four carbon atoms) are gaining significant interest as advanced biofuels and platform chemicals.[2][3] Their energy density is closer to that of gasoline than ethanol, and they exhibit lower hygroscopicity, making them more compatible with existing infrastructure.[4][5] 3-Methyl-1-pentanol (CAS 589-35-5) is a C6 alcohol that serves as a valuable chemical intermediate and has potential as a fuel additive.[1][6]

Microbial fermentation offers a renewable and sustainable alternative to petroleum-based chemical synthesis.[7] By harnessing the intricate metabolic networks of microorganisms like Escherichia coli, it is possible to convert simple sugars, such as glucose, into complex, high-value molecules.[4] This guide focuses on a metabolic engineering strategy that expands the natural isoleucine and leucine biosynthetic pathways to create a novel route to (S)-3-methyl-1-pentanol.[8][9]

Principle: Engineering a Non-Natural Biosynthetic Pathway

The core of this process lies in creating a synthetic metabolic pathway that performs a one-carbon chain elongation on an intermediate of the isoleucine biosynthesis pathway, followed by conversion to the target alcohol. The natural leucine biosynthesis pathway is adept at adding a carbon atom to a 2-keto acid precursor; this machinery is repurposed for a non-native substrate.[2]

The engineered pathway consists of three key stages:

  • Precursor Accumulation: The host's metabolism is engineered to accumulate 2-keto-3-methylvalerate (KMV), a natural intermediate in isoleucine synthesis.

  • Non-Natural Chain Elongation: The α-isopropylmalate synthase enzyme (encoded by leuA) is utilized to catalyze the condensation of acetyl-CoA with KMV, forming the novel C7 intermediate, 2-keto-4-methylhexanoate.[8][9]

  • Conversion to Alcohol: A heterologous 2-ketoacid decarboxylase (KDC) and an alcohol dehydrogenase (ADH) are introduced to convert 2-keto-4-methylhexanoate into 3-methyl-1-pentanol, analogous to the final steps of the Ehrlich pathway.[2]

Below is a visualization of the engineered metabolic pathway.

MetabolicPathway cluster_host Host Central Metabolism (E. coli) cluster_engineered Engineered Pathway Glucose Glucose Threonine Threonine Glucose->Threonine thrABC (overexpressed) Pyruvate Pyruvate Glucose->Pyruvate KMV 2-Keto-3-methylvalerate (KMV) Threonine->KMV tdcB, ilvGMCD (overexpressed) AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate->KMV ilvIH KMH 2-Keto-4-methylhexanoate (Non-natural intermediate) AcetylCoA->KMH KMV->KMH Engineered leuA (α-isopropylmalate synthase) Aldehyde 3-Methylpentanal KMH->Aldehyde Engineered kivd (2-ketoacid decarboxylase) Product 3-Methyl-1-pentanol Aldehyde->Product adh6 (alcohol dehydrogenase)

Caption: Engineered biosynthetic pathway for 3-Methyl-1-pentanol in E. coli.

Application: Protocols for Production & Analysis

This section provides detailed, step-by-step methodologies for the key experimental workflows. The process begins with the genetic modification of the host strain, followed by fermentation for product synthesis, and concludes with analytical quantification.

Experimental Workflow Overview

The overall workflow is a multi-stage process requiring expertise in molecular biology, microbiology, and analytical chemistry.

Caption: High-level workflow for microbial 3-Methyl-1-pentanol production.

Protocol 1: Host Strain Engineering

Objective: To construct an E. coli strain capable of producing 3-Methyl-1-pentanol by introducing the necessary heterologous and engineered genes. This protocol assumes the required genes (engineered leuA, engineered kivd, adh6, thrABC, tdcB, ilvGMCD) have been cloned into appropriate expression plasmids (e.g., pTrc99A derivatives) under the control of an inducible promoter like PLlacO-1.

Materials:

  • E. coli host strain (e.g., JCL16 or similar, with relevant auxotrophies or deletions if needed).

  • Expression plasmids containing the synthetic operons.[9]

  • LB agar plates and liquid medium with appropriate antibiotics.

  • Electroporation apparatus and cuvettes.

  • SOC medium.

  • Standard molecular biology reagents for plasmid purification and verification (e.g., PCR, restriction digest).

Methodology:

  • Prepare Competent Cells: Prepare high-efficiency electrocompetent E. coli cells using a standard protocol (e.g., washing with ice-cold glycerol).

  • Plasmid Transformation:

    • Co-transform the E. coli host with the plasmids carrying the engineered pathway genes. Use approximately 50-100 ng of each plasmid per transformation.

    • Perform electroporation according to the manufacturer's instructions.

    • Immediately after the pulse, add 1 mL of pre-warmed SOC medium and recover the cells by incubating at 37°C for 1 hour with gentle shaking.

  • Selection of Transformants: Plate the recovered cells onto LB agar plates containing the appropriate antibiotics for plasmid selection. Incubate overnight at 37°C.

  • Strain Verification:

    • Select several individual colonies and grow them overnight in liquid LB medium with antibiotics.

    • Isolate the plasmids from the overnight cultures.

    • Verify the presence and integrity of the correct plasmids using restriction digestion analysis and/or PCR with primers specific to the cloned genes.

  • Create Glycerol Stocks: For verified clones, create glycerol stocks (e.g., 800 µL of culture with 200 µL of sterile 80% glycerol) and store at -80°C for long-term use.

Protocol 2: Shake Flask Fermentation

Objective: To cultivate the engineered E. coli strain for the production of 3-Methyl-1-pentanol from glucose.

Materials:

  • M9 minimal medium.

  • Glucose (20% sterile stock).

  • Thiamine (1 M stock).

  • Trace metal solution.

  • Appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG, 100 mM sterile stock).

  • Baffled shake flasks (e.g., 250 mL).

  • Incubator shaker.

M9 Minimal Medium Recipe (per liter):

  • Na₂HPO₄·7H₂O: 12.8 g

  • KH₂PO₄: 3 g

  • NaCl: 0.5 g

  • NH₄Cl: 1 g

  • Autoclave and cool. Then, aseptically add:

  • 1 M MgSO₄: 2 mL

  • 20% Glucose: 100 mL (final concentration 20 g/L)

  • 1 M Thiamine-HCl: 100 µL

  • 1 M CaCl₂: 100 µL

  • Trace metal solution: 1 mL

  • Appropriate antibiotics.

Methodology:

  • Inoculum Preparation: Inoculate a single colony of the verified engineered strain into 5 mL of LB medium with antibiotics. Grow overnight at 37°C with shaking at 250 rpm.

  • Main Culture Inoculation: In a 250 mL baffled flask, add 50 mL of M9 minimal medium. Inoculate with the overnight culture to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05.

  • Cultivation: Grow the culture at 37°C with shaking at 250 rpm until the OD₆₀₀ reaches 0.6-0.8 (mid-log phase).

  • Induction:

    • Reduce the incubator temperature to 30°C.

    • Induce protein expression by adding IPTG to a final concentration of 0.1 mM.[9]

  • Production Phase: Continue incubation at 30°C with shaking at 250 rpm for 40-48 hours.

  • Sample Collection: At the end of the fermentation, collect a sample of the culture broth for analysis. Centrifuge to pellet the cells and collect the supernatant for extraction.

Protocol 3: Product Quantification by GC-FID

Objective: To extract 3-Methyl-1-pentanol from the fermentation broth and quantify its concentration using Gas Chromatography with a Flame Ionization Detector (GC-FID).

Materials:

  • Fermentation supernatant.

  • Ethyl acetate (or other suitable water-immiscible solvent).

  • Internal standard (e.g., 1-hexanol or another alcohol not produced by the strain).

  • Anhydrous sodium sulfate.

  • GC vials with inserts.

  • Gas Chromatograph with FID and a suitable capillary column (e.g., DB-5 or equivalent).[10]

Methodology:

  • Standard Curve Preparation: Prepare a series of standards of known concentrations of 3-Methyl-1-pentanol in fresh M9 medium. This is critical for accurate quantification.

  • Sample Extraction:

    • To 1 mL of fermentation supernatant (or standard), add 500 µL of ethyl acetate containing a known concentration of the internal standard (e.g., 1 g/L 1-hexanol).

    • Vortex vigorously for 2 minutes to extract the alcohols into the organic phase.

    • Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to separate the phases.

  • Sample Preparation for GC:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried organic phase to a GC vial for analysis.

  • GC-FID Analysis:

    • Injection: Inject 1 µL of the sample into the GC.

    • GC Conditions (Example):

      • Injector Temp: 250°C

      • Detector Temp: 300°C

      • Carrier Gas: Helium or Hydrogen

      • Oven Program: Start at 40°C for 3 min, ramp to 120°C at 10°C/min, then ramp to 250°C at 25°C/min.

      • This program should be optimized to ensure good separation of 3-Methyl-1-pentanol from other byproducts and the internal standard.

  • Data Analysis:

    • Identify the peak corresponding to 3-Methyl-1-pentanol based on the retention time of the pure standard.

    • Calculate the ratio of the 3-Methyl-1-pentanol peak area to the internal standard peak area.

    • Determine the concentration of 3-Methyl-1-pentanol in the sample by comparing this ratio to the standard curve.

Expected Results & Data Summary

The described metabolic engineering strategy has been shown to successfully produce 3-Methyl-1-pentanol. The key to maximizing titer is the targeted engineering of the LeuA and KivD enzymes to improve their specificity for the non-natural substrates in the pathway.[8][9] The table below summarizes production data from foundational research, demonstrating the impact of enzyme engineering.

Strain / Enzyme Variant2-Methyl-1-butanol (mg/L)3-Methyl-1-pentanol (mg/L)Reference
Wild-Type KivD135.6 ± 7.840.8 ± 5.5[9]
KivD (V461A mutant)299.2 ± 6.8141.7 ± 11.7[9]
KivD (F381L/V461A mutant)14.5 ± 1.1384.3 ± 30.3 [9]

Data represents titers in E. coli grown in M9 medium with 20 g/L glucose for 40 hours at 30°C after induction.[9]

Conclusion and Future Directions

This guide outlines a robust and validated approach for the microbial production of 3-Methyl-1-pentanol. The central principle involves expanding the metabolic repertoire of E. coli through rational engineering of a synthetic pathway. Key bottlenecks, such as enzyme specificity, have been identified and addressed through protein engineering, demonstrating a clear path to improved titers.[8][9]

Future work should focus on optimizing fermentation conditions (e.g., fed-batch strategies, in-situ product removal to overcome toxicity) and further balancing metabolic flux through chromosomal integration of the pathway and deletion of competing pathways (e.g., those for acetate or lactate production).[2][7] These strategies will be crucial for elevating production to industrially relevant levels.

References

  • Zhang, K., Woodruff, A. P., & Liao, J. C. (2008). Expanding metabolism for biosynthesis of nonnatural alcohols. Proceedings of the National Academy of Sciences, 105(52), 20651–20656. [Link]

  • Zhang, K., Woodruff, A. P., & Liao, J. C. (2008). Expanding metabolism for biosynthesis of nonnatural alcohols. PNAS. [Link]

  • Cann, A. F., & Liao, J. C. (2009). Pentanol isomer synthesis in engineered microorganisms. Applied Microbiology and Biotechnology, 85(4), 893–899. [Link]

  • Connor, M. R., & Liao, J. C. (2008). Engineering of an Escherichia coli Strain for the Production of 3-Methyl-1-Butanol. Applied and Environmental Microbiology, 74(18), 5769–5775. [Link]

  • Connor, M. R., & Liao, J. C. (2008). Engineering of an Escherichia coli strain for the production of 3-methyl-1-butanol. Applied and Environmental Microbiology. [Link]

  • Connor, M. R., Cann, A. F., & Liao, J. C. (2010). 3-Methyl-1-butanol production in Escherichia coli: random mutagenesis and two-phase fermentation. Applied Microbiology and Biotechnology, 86(4), 1155–1164. [Link]

  • Hanai, T., Atsumi, S., & Liao, J. C. (2007). Engineered Synthetic Pathway for Isopropanol Production in Escherichia coli. Applied and Environmental Microbiology, 73(24), 7814–7818. [Link]

  • Krause, F. S., Henke, N. A., & Blombach, B. (2016). Metabolic pathway of 3-Methyl-1-butanol biosynthesis. ResearchGate. [Link]

  • Atsumi, S., & Liao, J. C. (2008). Metabolic Engineering for Advanced Biofuels Production from Escherichia coli. Current Opinion in Biotechnology, 19(5), 414–419. [Link]

  • Dellomonaco, C., Clomburg, J. M., Miller, E. N., & Gonzalez, R. (2011). Pathways engineered in E. coli for the fermentative production of ethanol, isopropanol, and 1-butanol. ResearchGate. [Link]

  • Ishii, J., & Kondo, A. (2011). Engineering strategy of yeast metabolism for higher alcohol production. Microbial Cell Factories, 10(1), 70. [Link]

  • Connor, M. R., & Liao, J. C. (2008). Engineering of an Escherichia coli strain for the production of 3-methyl-1-butanol. Applied and Environmental Microbiology. [Link]

  • Horton, C. E., Huang, K. X., Bennett, G. N., & Rudolph, F. B. (2003). Heterologous expression of the Saccharomyces cerevisiae alcohol acetyltransferase genes in Clostridium acetobutylicum and Escherichia coli for the production of isoamyl acetate. Journal of Industrial Microbiology & Biotechnology, 30(7), 427-432. [Link]

  • Chen, X., Miao, R., Wang, P., & Zhang, Y. (2020). Sustainable production of photosynthetic isobutanol and 3-methyl-1-butanol in the cyanobacterium Synechocystis sp. PCC 6803. Metabolic Engineering, 62, 134–145. [Link]

  • Choi, J. W., Kim, H. A., & Park, J. H. (2022). Enhanced isobutanol production using engineered E. coli and B. subtilis host by UV-induced mutation. AMB Express, 12(1), 112. [Link]

  • Runguphan, W., Sae-Tang, K., & Tanapongpipat, S. (2021). Recent advances in the microbial production of isopentanol (3-Methyl-1-butanol). World Journal of Microbiology and Biotechnology, 37(6), 107. [Link]

  • Gonzalez, R., & Clomburg, J. M. (2014). Metabolic Engineering of Escherichia coli for Production of Mixed-Acid Fermentation End Products. Frontiers in Bioengineering and Biotechnology, 2. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlock Synthesis Potential: 3-Methyl-1-pentanol as a Key Chemical Intermediate. PharmaChem. [Link]

  • FooDB. (2010). Showing Compound 3-Methyl-1-pentanol (FDB008173). FooDB. [Link]

  • Wikipedia. (n.d.). 3-Methyl-1-pentanol. Wikipedia. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID. Virginia Tech. [Link]

  • Ng, K., & Chea, S. (2015). GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. ResearchGate. [Link]

  • NIST. (n.d.). 1-Pentanol, 3-methyl-. NIST WebBook. [Link]

  • Krause, F. S., Blombach, B., & Eikmanns, B. J. (2016). Production of 2-methyl-1-butanol and 3-methyl-1-butanol in engineered Corynebacterium glutamicum. Journal of Biotechnology, 232, 34-43. [Link]

  • Zuo, Z. (2016).
  • Teixeira, C. A., Ribeiro, D., & Pereira, J. (2024). Development and Optimization of a SPME-GC-FID Method for Ethanol Detection. Molecules, 29(3), 543. [Link]

Sources

Application Note: Chiral Analysis of (S)-(+)-3-Methyl-1-pentanol via Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The determination of enantiomeric purity is a critical aspect of quality control and regulatory compliance in the pharmaceutical, flavor, and fragrance industries.[1] (S)-(+)-3-Methyl-1-pentanol is a chiral alcohol with applications as a synthetic intermediate. This application note provides a comprehensive guide to the chiral analysis of this compound through derivatization. We present detailed protocols for the formation of diastereomeric esters using two distinct chiral derivatizing agents (CDAs): Mosher's acid chloride and (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC). The resulting diastereomers can be effectively separated and quantified using standard achiral gas chromatography (GC) techniques, providing a reliable method for determining the enantiomeric excess (ee) of the starting alcohol.

Introduction: The Imperative of Chiral Separation

This compound is a primary alcohol with a single stereocenter at the C3 position.[2][3][4] Its enantiomers, (S)-(+)- and (R)-(-)-3-methyl-1-pentanol, possess identical physical properties such as boiling point and density, making their separation by conventional chromatographic methods impossible.[1][5] However, in a chiral environment, such as the biological systems targeted by pharmaceuticals, these enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, the accurate determination of the enantiomeric composition of chiral compounds is of paramount importance.[6]

Direct separation of enantiomers can be achieved using chiral stationary phases (CSPs) in GC or HPLC.[6][7][8] An alternative and widely employed strategy, known as the indirect method, involves the derivatization of the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA).[9][10] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, having different physical and chemical properties, can be readily separated on a standard achiral chromatographic column.[5][11]

This guide focuses on the indirect method for the chiral analysis of this compound, a technique valued for its robustness, accessibility, and the ability to enhance analytical sensitivity.[5][10]

Principle of Chiral Derivatization

The core principle of this analytical approach is the transformation of an inseparable mixture of enantiomers into a separable mixture of diastereomers. The reaction of a racemic or enantiomerically enriched sample of 3-methyl-1-pentanol with a single enantiomer of a chiral derivatizing agent results in the formation of two diastereomeric esters.

  • (S)-3-Methyl-1-pentanol + (R)-CDA → (S,R)-Diastereomer

  • (R)-3-Methyl-1-pentanol + (R)-CDA → (R,R)-Diastereomer

These resulting diastereomers can then be separated and quantified using conventional achiral chromatography. The ratio of the peak areas of the two diastereomers directly corresponds to the enantiomeric ratio of the original alcohol sample.

Derivatization_Workflow cluster_Analyte Analyte cluster_Reagent Reagent cluster_Reaction Derivatization Reaction cluster_Products Products cluster_Analysis Analysis S_Alcohol (S)-3-Methyl-1-pentanol Reaction Esterification S_Alcohol->Reaction R_Alcohol (R)-3-Methyl-1-pentanol R_Alcohol->Reaction CDA Enantiopure Chiral Derivatizing Agent ((R)-CDA) CDA->Reaction SR_Diastereomer (S,R)-Diastereomer Reaction->SR_Diastereomer RR_Diastereomer (R,R)-Diastereomer Reaction->RR_Diastereomer GC_Analysis Achiral GC Separation SR_Diastereomer->GC_Analysis RR_Diastereomer->GC_Analysis Quantification Quantification GC_Analysis->Quantification GC_Analysis_Process Sample_Injection Derivatized Sample Injection GC_Column Achiral GC Column (e.g., HP-5) Sample_Injection->GC_Column Separation Separation of Diastereomers GC_Column->Separation Detection Detection (FID or MS) Separation->Detection Chromatogram Chromatogram (Peak 1 & Peak 2) Detection->Chromatogram Data_Analysis Data Analysis (Peak Integration & ee Calculation) Chromatogram->Data_Analysis

Sources

Determining the Enantiomeric Purity of (S)-(+)-3-Methyl-1-pentanol: A Multi-Platform Analytical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realms of pharmaceutical development, fragrance creation, and asymmetric synthesis, the stereochemical integrity of chiral molecules is paramount. (S)-(+)-3-Methyl-1-pentanol, a chiral alcohol, serves as a valuable building block in various chemical syntheses. Its enantiomeric counterpart, (R)-(-)-3-Methyl-1-pentanol, may exhibit different biological, olfactory, or reactive properties. Therefore, the accurate determination of enantiomeric excess (ee) is a critical step in quality control and process development. This comprehensive guide provides detailed protocols and expert insights into three robust analytical techniques for quantifying the enantiomeric excess of this compound: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The choice of analytical methodology is often dictated by sample volatility, concentration, matrix complexity, and available instrumentation. For a volatile and thermally stable compound like 3-methyl-1-pentanol, Chiral GC is often the most direct and highly sensitive method.[1] Chiral HPLC, a versatile and widely used technique for enantiomeric separations, requires derivatization for non-chromophoric analytes like aliphatic alcohols to enable UV detection.[2][3] NMR spectroscopy, particularly after derivatization with a chiral agent, offers an alternative, non-separative method for determining enantiomeric ratios.[4]

This document is structured to provide not just procedural steps, but also the underlying scientific principles, enabling researchers to understand, implement, and adapt these protocols for their specific needs.

Method 1: Direct Enantioseparation by Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the direct separation of volatile enantiomers.[1] The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For small aliphatic alcohols, derivatized cyclodextrin-based columns are particularly effective.[1][5]

Causality of Experimental Choices

The selection of a permethylated β-cyclodextrin stationary phase is based on its proven efficacy in separating a wide range of chiral compounds, including alcohols, through the formation of transient diastereomeric inclusion complexes.[1] The hydroxyl groups on the rim of the cyclodextrin cavity, along with its chiral structure, create a stereoselective environment. The temperature program is optimized to ensure sufficient volatility for elution while maximizing the subtle differences in interaction energy between the enantiomers and the CSP, which are often more pronounced at lower temperatures. A flame ionization detector (FID) is chosen for its high sensitivity to organic compounds.

Experimental Protocol: Chiral GC-FID

This protocol is adapted from established methods for similar chiral alcohols.[6]

1. Instrumentation and Consumables:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).
  • Chiral Capillary Column: Supelco β-DEX™ 120 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent permethylated β-cyclodextrin column.[1]
  • High-purity helium or hydrogen as carrier gas.
  • Standard laboratory glassware and micropipettes.

2. Sample and Standard Preparation:

  • Racemic Standard: Prepare a 1 mg/mL solution of racemic 3-methyl-1-pentanol in a suitable solvent (e.g., dichloromethane or methanol).
  • Sample Solution: Prepare a solution of the this compound sample at a similar concentration.
  • Filter all solutions through a 0.22 µm syringe filter before injection.[6]

3. GC-FID Parameters:

ParameterCondition
Column Supelco β-DEX™ 120 (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 220 °C
Detector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial temperature 50 °C, hold for 2 min, ramp at 2 °C/min to 120 °C, then ramp at 10 °C/min to 200 °C.

4. Analysis and Data Interpretation:

  • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to confirm baseline separation.
  • Inject the sample solution.
  • Identify the peaks corresponding to the (S) and (R) enantiomers in the sample chromatogram based on the retention times from the racemic standard.
  • Calculate the enantiomeric excess using the peak areas:
  • ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Method 2: Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection

For non-volatile or thermally labile compounds, chiral HPLC is the method of choice.[2] Since aliphatic alcohols like 3-methyl-1-pentanol lack a UV chromophore, a pre-column derivatization step is necessary to introduce a UV-active tag.[3][7] This indirect approach then allows for the separation of the resulting diastereomeric derivatives on a chiral stationary phase.

Causality of Experimental Choices

The derivatization with 3,5-dinitrobenzoyl chloride introduces a strongly UV-absorbing moiety, allowing for sensitive detection. The resulting diastereomeric esters can then be effectively separated on a polysaccharide-based chiral stationary phase, such as amylose or cellulose derivatives.[8] These CSPs offer a broad range of enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and π-π interactions with the derivatized analyte. Normal phase chromatography with a hexane/isopropanol mobile phase is often preferred for these types of separations as it can provide better selectivity.[2]

Experimental Workflow: Derivatization and Chiral HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Analyte 3-Methyl-1-pentanol Sample Derivatization Derivatization Reaction Analyte->Derivatization Reagent 3,5-Dinitrobenzoyl Chloride Reagent->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Purified Product Separation Chiral HPLC Column (Polysaccharide-based) Injection->Separation Detection UV Detector Separation->Detection Data Chromatogram Detection->Data

Caption: Workflow for chiral HPLC analysis of 3-methyl-1-pentanol.

Protocol: Derivatization

1. Reagents and Materials:

  • 3-Methyl-1-pentanol sample
  • 3,5-Dinitrobenzoyl chloride
  • Pyridine (anhydrous)
  • Dichloromethane (anhydrous)
  • Saturated sodium bicarbonate solution
  • Anhydrous magnesium sulfate
  • Standard laboratory glassware

2. Procedure:

  • In a clean, dry vial, dissolve approximately 10 mg of 3-methyl-1-pentanol in 1 mL of anhydrous dichloromethane.
  • Add 1.2 equivalents of 3,5-dinitrobenzoyl chloride and 2 equivalents of anhydrous pyridine.
  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the alcohol.
  • Quench the reaction by adding 2 mL of saturated sodium bicarbonate solution.
  • Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
  • Evaporate the solvent under reduced pressure to obtain the crude 3,5-dinitrobenzoate ester.
  • Purify the ester by flash column chromatography if necessary.
Protocol: Chiral HPLC

1. Instrumentation and Consumables:

  • HPLC system with a UV detector.
  • Chiral Column: CHIRAL ART Amylose-SA or CHIRAL ART Cellulose-SB (e.g., 250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based column.[8]
  • HPLC-grade hexane and isopropanol.

2. HPLC Parameters:

ParameterCondition
Column CHIRAL ART Amylose-SA (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C
Injection Volume 10 µL

3. Analysis and Data Interpretation:

  • Prepare and inject a derivatized racemic standard to determine the retention times of the two diastereomers.
  • Dissolve the derivatized sample in the mobile phase and inject.
  • Calculate the enantiomeric excess from the peak areas of the two diastereomeric peaks.

Method 3: NMR Spectroscopy using a Chiral Derivatizing Agent

NMR spectroscopy provides a powerful method for determining enantiomeric excess without chromatographic separation.[4] The principle lies in converting the pair of enantiomers into a pair of diastereomers by reaction with a chiral derivatizing agent (CDA).[9] Diastereomers have different physical properties and, crucially, distinct NMR spectra. The most well-known CDA for alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[4][10]

Causality of Experimental Choices

The formation of Mosher's esters introduces a new chiral center, creating diastereomers. The trifluoromethyl group and the phenyl ring of the MTPA moiety create a distinct anisotropic environment. This leads to differential shielding or deshielding of the protons in the two diastereomers, resulting in separate signals in the ¹H NMR spectrum.[4] By integrating the signals corresponding to each diastereomer, their relative ratio, and thus the enantiomeric excess of the original alcohol, can be accurately determined.

Experimental Workflow: Mosher Ester Formation and NMR Analysis

NMR_Workflow Analyte (R/S)-3-Methyl-1-pentanol Esterification Esterification Analyte->Esterification CDA (R)-MTPA-Cl CDA->Esterification Diastereomers Diastereomeric Mixture ((R,R)- and (S,R)-MTPA Esters) Esterification->Diastereomers NMR ¹H NMR Spectroscopy Diastereomers->NMR Spectrum NMR Spectrum with Separated Signals NMR->Spectrum Integration Signal Integration Spectrum->Integration Result Calculate ee% Integration->Result

Caption: Workflow for ee% determination by NMR using a chiral derivatizing agent.

Protocol: Mosher Ester Synthesis and ¹H NMR Analysis

This protocol is based on the well-established Mosher's ester analysis.[4][10]

1. Reagents and Materials:

  • 3-Methyl-1-pentanol sample (approx. 5 mg)
  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
  • Anhydrous pyridine or DMAP (4-dimethylaminopyridine)
  • Deuterated chloroform (CDCl₃)
  • NMR tube

2. Procedure:

  • Place the 3-methyl-1-pentanol sample in a clean, dry NMR tube.
  • Add approximately 0.5 mL of CDCl₃.
  • Add a small amount of anhydrous pyridine or a catalytic amount of DMAP.
  • Add a slight excess (approx. 1.2 equivalents) of (R)-MTPA-Cl to the NMR tube.
  • Cap the tube and gently agitate to mix the contents. Let the reaction proceed at room temperature for at least 30 minutes, or until the reaction is complete (can be monitored by observing the disappearance of the alcohol's carbinol proton signal).

3. ¹H NMR Analysis:

  • Acquire a high-resolution ¹H NMR spectrum of the reaction mixture.
  • Identify a well-resolved proton signal that is duplicated due to the presence of the two diastereomers. Protons close to the newly formed ester linkage are often good candidates.
  • Carefully integrate the area of the selected signal for each diastereomer (Area_diastereomer1 and Area_diastereomer2).

4. Calculation:

  • The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.
  • ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100

Conclusion

The determination of the enantiomeric excess of this compound can be reliably achieved through several analytical techniques. Chiral GC offers a direct, sensitive, and efficient method for this volatile alcohol. Chiral HPLC, following a straightforward derivatization, provides a robust and widely applicable alternative. NMR spectroscopy, particularly through the formation of Mosher's esters, presents a non-separative approach that is invaluable for structural confirmation and quantification.

The selection of the most appropriate method will depend on the specific requirements of the analysis, including sample purity, required sensitivity, and available instrumentation. It is imperative that any method chosen is properly validated to ensure accurate and reproducible results, a cornerstone of scientific integrity in research and development.[11]

References

  • Agilent Technologies. (n.d.). Chiral GC Columns | Gas Chromatography. Retrieved from [Link]

  • ChiralTek. (n.d.). chiral columns . Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • YMC. (n.d.). Chiral Separation Columns and Packing Materials. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Chiral HPLC Columns. Retrieved from [Link]

  • Shabir, G. A. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 22(2). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Chhanikar, A., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13. Retrieved from [Link]

  • Tsubogo, T., et al. (2017). Derivatization of Secondary Aliphatic Alcohols to Picolinates – A New Option for HPLC Analysis with Chiral Stationary Phase. Chirality, 29(11), 723-731. Retrieved from [Link]

  • Yasumoto, K., et al. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High-Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. Journal of Chromatography A, 1663, 462758. Retrieved from [Link]

  • Sánchez, F. G., & Gallardo, A. G. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Biomedical Chromatography, 26(10), 1241-1246. Retrieved from [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Retrieved from [Link]

  • Fujioka, N., et al. (2017). A chiral aluminum solvating agent (CASA) for 1H NMR chiral analysis of alcohols at low temperature. Chemical Communications, 53(80), 11044-11047. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods, 11(17), 2605. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Enantiomeric excess. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Chiral derivatizing agent. Retrieved from [Link]

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. Journal of Chromatography A, 987(1-2), 57-66. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Enantioselectivity in Enzymatic Resolution of Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the enzymatic resolution of alcohols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for achieving high enantioselectivity. The guidance provided herein is based on established scientific principles and field-proven insights to ensure technical accuracy and reliable outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the enzymatic kinetic resolution of alcohols.

Issue 1: Low Enantiomeric Excess (e.e.) of the Product or Unreacted Substrate

Question: My enzymatic resolution is proceeding, but the enantiomeric excess (e.e.) of both my product and remaining starting material is lower than expected. What are the likely causes and how can I improve it?

Answer: Low enantioselectivity (expressed as the enantiomeric ratio, E) is a frequent challenge. Several factors can contribute to this, and a systematic approach to optimization is recommended.

  • Sub-optimal Enzyme Choice: The inherent enantioselectivity of an enzyme is highly substrate-dependent. An enzyme that is highly selective for one alcohol may show poor selectivity for another.

    • Solution: Screen a panel of commercially available lipases (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PCL), Candida rugosa Lipase) to identify the most selective biocatalyst for your specific substrate.[1][2]

  • Incorrect Reaction Conditions: Temperature, solvent, and acyl donor can significantly influence the enzyme's conformation and, consequently, its enantioselectivity.[3]

    • Solution: Systematically optimize these parameters. For instance, lower temperatures often enhance enantioselectivity, although at the cost of reaction rate.[4] The choice of organic solvent is also critical, as it can affect enzyme flexibility and substrate solvation.[5][6]

  • Mass Transfer Limitations: In heterogeneous systems with immobilized enzymes, diffusion limitations can reduce the effective enantioselectivity.[3]

    • Solution: Ensure adequate mixing to minimize external mass transfer limitations. Using smaller support particles for immobilization or optimizing substrate concentration can also be beneficial.[3]

Issue 2: Poor Yield of the Desired Enantiomer in Kinetic Resolution

Question: I am achieving high e.e. for the unreacted starting material, but the yield of my desired product enantiomer is consistently low. Why is this happening?

Answer: This is an inherent characteristic of kinetic resolutions. By definition, the maximum theoretical yield for a single enantiomer in a standard kinetic resolution is 50%.[4] To achieve high e.e. of the unreacted starting material, the reaction often needs to be pushed beyond 50% conversion, which naturally decreases the yield of the product.

  • Solution 1: Monitor Conversion Carefully: The key is to halt the reaction at the optimal point that balances yield and enantiomeric purity. Set up small-scale parallel reactions and quench them at various time points to determine the ideal reaction time.[4]

  • Solution 2: Implement a Dynamic Kinetic Resolution (DKR): If a yield greater than 50% is essential, a DKR is the preferred method. This approach combines the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer of the starting alcohol.[7][8][9] This theoretically allows for a 100% yield of a single enantiomeric product.[4][10]

    • Implementation: Introduce a compatible racemization catalyst. For secondary alcohols, ruthenium-based complexes are commonly used in conjunction with a lipase.[10][11] It is crucial to ensure the compatibility of the racemization catalyst and conditions with the enzyme.[8][10]

II. Troubleshooting Guides

This section provides in-depth troubleshooting for specific experimental challenges.

Guide 1: Optimizing the Reaction Medium (Solvent Engineering)

The choice of solvent is a powerful tool for modulating lipase enantioselectivity.[5][6]

Problem: Inconsistent or low enantioselectivity across different batches or when scaling up.

Causality: The organic solvent influences the enzyme's flexibility and the solvation of the substrate. A more rigid enzyme conformation can sometimes lead to better discrimination between enantiomers.[5] The hydrophobicity of the solvent (log P value) is a key parameter to consider.[5]

Troubleshooting Workflow:

start Low Enantioselectivity Observed solvent_screen Perform Solvent Screening start->solvent_screen logP Correlate E-value with Solvent log P solvent_screen->logP hydrophobic Test Hydrophobic Solvents (e.g., hexane, toluene, MTBE) logP->hydrophobic Trend observed? hydrophilic Test Hydrophilic Solvents (e.g., acetonitrile, THF, tert-butanol) logP->hydrophilic No clear trend? optimal_solvent Select Optimal Solvent hydrophobic->optimal_solvent hydrophilic->optimal_solvent water_activity Optimize Water Activity (aw) optimal_solvent->water_activity final Optimized Protocol water_activity->final

Caption: Workflow for solvent optimization.

Data-Driven Solvent Selection:

SolventLog PDielectric Constant (ε)Typical Effect on Lipase Enantioselectivity
n-Hexane3.91.88Often high, due to enzyme rigidification.
Toluene2.72.38Variable, can be high.
Acetonitrile-0.337.5Can increase flexibility, may decrease E.
Tetrahydrofuran (THF)0.57.6Often leads to lower enantioselectivity.
tert-Butanol0.812.5Can sometimes improve selectivity for certain substrates.[12]

Protocol: Solvent Screening for Lipase-Catalyzed Resolution

  • Setup: In separate vials, place the racemic alcohol (1 equivalent) and the chosen lipase (e.g., Novozym 435, 10-20 mg/mmol of substrate).

  • Solvent Addition: Add the selected organic solvent (e.g., hexane, toluene, MTBE, acetonitrile) to each vial to achieve the desired substrate concentration (typically 0.1-0.5 M).

  • Acyl Donor: Add the acyl donor (e.g., vinyl acetate, 1.5-3 equivalents).

  • Reaction: Incubate the reactions at a controlled temperature (e.g., 30-40 °C) with agitation.

  • Monitoring: Withdraw aliquots at regular intervals and analyze for conversion and enantiomeric excess of both substrate and product using chiral GC or HPLC.

  • Analysis: Calculate the enantiomeric ratio (E) for each solvent to determine the optimal medium.

Guide 2: The Impact of Temperature and pH

Temperature and pH are fundamental parameters that govern enzyme activity and stability, and by extension, enantioselectivity.[13][14][15][16]

Problem: Reaction is too slow, or enantioselectivity is poor at the standard operating temperature.

Causality:

  • Temperature: Higher temperatures increase reaction rates but can also increase enzyme flexibility, potentially lowering enantioselectivity.[16] Conversely, lower temperatures can enhance selectivity but slow the reaction.[4]

  • pH (in aqueous or biphasic systems): The ionization state of amino acid residues in the enzyme's active site is pH-dependent.[15][16][17] Deviations from the optimal pH can alter the enzyme's catalytic efficiency and stereochemical preference.

Troubleshooting Steps:

  • Temperature Optimization:

    • Perform the reaction at a range of temperatures (e.g., 25°C, 30°C, 40°C, 50°C).

    • Plot the enantiomeric ratio (E) and reaction rate against temperature to find the best compromise. For many lipases, a temperature between 30-40°C is a good starting point.

  • pH Control (for hydrolytic reactions):

    • If performing a hydrolysis reaction in an aqueous buffer or biphasic system, screen a range of pH values around the enzyme's known optimum (typically pH 6-8 for many lipases).

    • Use appropriate buffer systems to maintain a stable pH throughout the reaction.

Guide 3: Leveraging Enzyme Immobilization

Immobilization can enhance enzyme stability, facilitate reuse, and in some cases, improve enantioselectivity.[18][19][20][21]

Problem: Free enzyme powder is difficult to handle, recycle, and may lead to product contamination.

Causality: Immobilizing an enzyme on a solid support confines it, which can lead to conformational changes that may be beneficial for enantioselectivity.[18] It also simplifies catalyst-product separation.

Common Immobilization Techniques:

cluster_0 Immobilization Methods cluster_1 Key Advantages Adsorption Adsorption (Reversible) Stability Increased Stability Adsorption->Stability Reuse Reusability Adsorption->Reuse Separation Easy Separation Adsorption->Separation Selectivity Potential for Improved Selectivity Adsorption->Selectivity Covalent Covalent Binding (Irreversible) Covalent->Stability Covalent->Reuse Covalent->Separation Covalent->Selectivity Entrapment Entrapment (Irreversible) Entrapment->Stability Entrapment->Reuse Entrapment->Separation Entrapment->Selectivity CrossLinking Cross-Linking (Irreversible) CrossLinking->Stability CrossLinking->Reuse CrossLinking->Separation CrossLinking->Selectivity

Caption: Common enzyme immobilization methods and their advantages.

Protocol: Immobilization of Lipase by Adsorption on a Hydrophobic Support

  • Support Preparation: Use a macroporous support like Accurel® MP1000. Wash the support with ethanol and then with distilled water to remove impurities, followed by drying.

  • Enzyme Solution: Prepare a solution of the lipase in a low-ionic-strength buffer (e.g., 10 mM phosphate buffer, pH 7.0).

  • Immobilization: Add the dry support to the enzyme solution (e.g., 1 g of support per 10-20 mg of enzyme).

  • Incubation: Gently agitate the suspension at a low temperature (e.g., 4°C or room temperature) for a few hours to overnight to allow for adsorption.

  • Washing: Decant the supernatant and wash the immobilized enzyme with buffer to remove any unbound protein.

  • Drying: Dry the immobilized preparation, for example, under vacuum. The biocatalyst is now ready for use in organic media.

III. Advanced Strategies

Dynamic Kinetic Resolution (DKR)

As mentioned, DKR is a powerful technique to overcome the 50% yield limitation of conventional kinetic resolutions.[7][9]

Workflow:

DKR_Workflow racemate Racemic Alcohol (R)-Alcohol + (S)-Alcohol racemization Racemization Catalyst racemate->racemization (S)-Alcohol racemizes to (R)-Alcohol enzyme Enzyme (e.g., Lipase) racemate->enzyme (R)-Alcohol reacts faster racemization->racemate product Enantiopure Product (R)-Ester enzyme->product

Caption: Schematic of a Dynamic Kinetic Resolution process.

This process involves the careful selection of a racemization catalyst that is compatible with the enzymatic reaction.[8] The rates of enzymatic acylation and chemical racemization must be well-matched for optimal results.[8]

IV. References

  • Goto, M., et al. (1999). Flexibility of Lipase Brought About by Solvent Effects Controls Its Enantioselectivity in Organic Media. Organic Letters, 1(15), 2441-2444. [Link]

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • de Miranda, A. S., et al. (2021). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society, 32(8), 1649-1657. [Link]

  • Wang, W., et al. (2022). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • de Miranda, A. S., et al. (2024). Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. Industrial & Engineering Chemistry Research. [Link]

  • Sharma, S., et al. (2014). Organic Solvent Tolerant Lipases and Applications. The Scientific World Journal, 2014, 625248. [Link]

  • Shin, J. S., et al. (2000). Improving lipase enantioselectivity in organic solvents by forming substrate salts with chiral agents. Biotechnology and Bioengineering, 69(5), 577-583. [Link]

  • Sikora, A., et al. (2023). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 28(13), 5129. [Link]

  • Patil, S., et al. (2019). Chemoenzymatic construction of chiral alkenyl acetylenic alcohol, a key building block to access diastereoisomers of polyacetylenes. ResearchGate. [Link]

  • Schrittwieser, J. H., et al. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(20), 5588-5604. [Link]

  • Rotticci, D., et al. (2001). Improved enantioselectivity of a lipase by rational protein engineering. ChemBioChem, 2(10), 766-770. [Link]

  • Wolff, A., et al. (1998). Sequential Kinetic Resolution by two Enantioselective Enzymes. ResearchGate. [Link]

  • Shin, J. S., et al. (2000). Improving lipase enantioselectivity in organic solvents by forming substrate salts with chiral agents. ResearchGate. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2020). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts, 10(7), 748. [Link]

  • Martín-Matute, B., et al. (2005). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society, 127(24), 8817-8825. [Link]

  • Sandoval, G., et al. (2012). Immobilization and Biochemical Properties of the Enantioselective Recombinant NStcI Esterase of Aspergillus nidulans. BioMed Research International, 2012, 692130. [Link]

  • Inouye, K., et al. (1994). Effects of pH, temperature, and alcohols on the remarkable activation of thermolysin by salts. Journal of Biochemistry, 115(3), 519-524. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. ResearchGate. [Link]

  • Marszałł, M. P., et al. (2020). The effect of enzyme immobilization on the conversion, enantioselectivity, and enantiopurity of the products of Lecitase™ Ultra-catalyzed hydrolysis of racemic propionate 3a. ResearchGate. [Link]

  • Holmberg, E., et al. (1997). Enantioselectivity of lipases: Effects of water activity. Journal of Molecular Catalysis B: Enzymatic, 3(5), 221-230. [Link]

  • Fantin, G., et al. (2006). Determination of absolute configuration of secondary alcohols using lipase-catalyzed kinetic resolutions. Tetrahedron: Asymmetry, 17(18), 2703-2708. [Link]

  • Zdarta, J., et al. (2022). Enzyme Immobilization Technologies and Industrial Applications. ACS Omega, 7(46), 41874-41890. [Link]

  • Forró, E., & Fülöp, F. (2017). Click reaction-aided enzymatic kinetic resolution of secondary alcohols. Reaction Chemistry & Engineering, 2(4), 483-489. [Link]

  • Dickinson, F. M., & Monger, G. P. (1973). A study of the pH- and temperature-dependence of the reactions of yeast alcohol dehydrogenase with ethanol, acetaldehyde and butyraldehyde as substrates. Biochemical Journal, 131(2), 261-270. [Link]

  • Caron, G., & Kazlauskas, R. J. (1994). Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. The first enzymatic preparation of optically pure 2,2,2-trifluoro-1-(9-anthryl)ethanols. Bioorganic & Medicinal Chemistry, 2(7), 567-572. [Link]

  • Wikipedia. (n.d.). Kinetic resolution. Wikipedia. [Link]

  • Rotticci, D. (2001). Understanding and Engineering the Enantioselectivity of Candida antarctica Lipase B towards sec-Alcohols. ResearchGate. [Link]

  • Brena, B. M., & Batista-Viera, F. (2006). Enzyme immobilization: an update. Methods in Biotechnology, 22, 15-30. [Link]

  • Singh, R., et al. (2023). Recent Innovative Techniques for Enzyme Immobilization. International Journal for Multidisciplinary Research, 5(6). [Link]

  • Secundo, F., et al. (2017). Enantioselective enzymatic resolution of racemic alcohols by lipases in green organic solvents. ResearchGate. [Link]

  • ResearchGate. (n.d.). Influence of temperature (A) and pH (B) on the enzymatic activity of soluble and immobilized NOX forms. ResearchGate. [Link]

  • LOUIS Pressbooks. (n.d.). The Effects of Temperature and pH on Enzymatic Activity. LOUIS Pressbooks. [Link]

  • Kamiya, N., et al. (1999). Enantioselective recognition mechanism of secondary alcohol by surfactant-coated lipases in nonaqueous media. Biotechnology and Bioengineering, 65(2), 227-232. [Link]

  • Chiralpedia. (2025). Resolution of Enantiomers. Chiralpedia. [Link]

  • Rachwalski, M., et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews, 42(22), 8767-8783. [Link]

  • Straathof, A. J. J., & Jongejan, J. A. (1997). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. Enzyme and Microbial Technology, 21(8), 559-571. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • LibreTexts. (2025). 5.5: Temperature, pH, and enzyme concentration on the rate of a reaction. LibreTexts. [Link]

Sources

Troubleshooting low yield in the synthesis of (S)-(+)-3-Methyl-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (S)-(+)-3-Methyl-1-pentanol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yield and enantiopurity for this chiral alcohol. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-tested insights.

Section 1: Troubleshooting Low Yield and Purity

Low yield is one of the most common issues in multi-step organic synthesis. This section breaks down the problem by the stage of the synthetic process, offering specific causes and actionable solutions. The most common and reliable route to this compound is the reduction of the corresponding chiral carboxylic acid, (S)-3-methylpentanoic acid, or its ester derivative.

Diagram: Troubleshooting Decision Tree

This flowchart provides a logical path to diagnose the root cause of low yield in your synthesis.

Troubleshooting_Yield Start Low Final Yield of (S)-3-Methyl-1-pentanol Check_Conversion Reaction Incomplete? (Check by TLC/GC/NMR) Start->Check_Conversion Analyze Reaction Mixture Workup_Loss Significant Loss During Workup? Start->Workup_Loss Analyze Aqueous/Organic Layers Purification_Loss Significant Loss During Purification? Start->Purification_Loss Compare Pre- & Post-Purification Mass Reagent_Issue Cause: Reagent Quality - LiAlH4 deactivated by moisture - Impure starting material Check_Conversion->Reagent_Issue Yes Condition_Issue Cause: Reaction Conditions - Temperature too low - Insufficient reaction time Check_Conversion->Condition_Issue Yes Stoichiometry_Issue Cause: Stoichiometry - Insufficient LiAlH4 Check_Conversion->Stoichiometry_Issue Yes Extraction_Issue Cause: Poor Extraction - Emulsion formation - Product is slightly water-soluble Workup_Loss->Extraction_Issue Yes Quench_Issue Cause: Improper Quench - Over-acidification causing side reactions - Product loss in aluminum salts Workup_Loss->Quench_Issue Yes Distillation_Issue Cause: Distillation - Product is volatile - Co-distillation with solvent Purification_Loss->Distillation_Issue Yes Chromatography_Issue Cause: Chromatography - Tailing on silica gel - Irreversible adsorption Purification_Loss->Chromatography_Issue Yes Solution_Reagent Solution: - Use fresh, dry LiAlH4 - Use anhydrous solvent (ether/THF) - Verify starting material purity Reagent_Issue->Solution_Reagent Solution_Conditions Solution: - Run at reflux in THF - Monitor reaction to completion (2-4h) Condition_Issue->Solution_Conditions Solution_Stoichiometry Solution: - Use slight excess of LiAlH4 (1.1-1.2 eq.) Stoichiometry_Issue->Solution_Stoichiometry Solution_Extraction Solution: - Use 'salting out' (brine) - Perform multiple extractions (3-4x) Extraction_Issue->Solution_Extraction Solution_Quench Solution: - Use Fieser workup (H2O, then NaOH) - Filter aluminum salts before extraction Quench_Issue->Solution_Quench Solution_Distillation Solution: - Use fractional distillation - Use a cold trap - Remove solvent on rotovap first Distillation_Issue->Solution_Distillation Solution_Chromatography Solution: - Deactivate silica with Et3N - Use less polar solvent system Chromatography_Issue->Solution_Chromatography

Caption: Troubleshooting workflow for low yield synthesis.

Q1: My reaction is incomplete. TLC/GC analysis shows a significant amount of unreacted (S)-3-methylpentanoic acid. What went wrong?

Answer: An incomplete reaction is typically due to issues with reagents or reaction conditions. The reduction of a carboxylic acid with Lithium Aluminum Hydride (LiAlH4) is generally robust, but requires stringent conditions.

  • Potential Cause 1: Deactivated LiAlH4. LiAlH4 reacts violently and exothermically with water and even atmospheric moisture.[1] If your reagent has been opened multiple times or stored improperly, it may have lost significant activity. The first equivalent of hydride is consumed in an acid-base reaction with the carboxylic acid proton, forming hydrogen gas.[2][3] Subsequent equivalents perform the reduction. If the reagent is partially deactivated, there may not be enough active hydride to complete the reduction.

    • Solution: Always use a fresh bottle of LiAlH4 or a freshly opened container. Handle it rapidly in a dry environment (e.g., glove box or under a strong inert gas flow).

  • Potential Cause 2: Wet Solvent. The solvents for this reaction, typically diethyl ether or tetrahydrofuran (THF), must be anhydrous.[1] Any water present will consume the LiAlH4 before it can react with your starting material.

    • Solution: Use a freshly dried and distilled solvent or purchase a high-purity anhydrous solvent packaged under an inert atmosphere.

  • Potential Cause 3: Insufficient Temperature or Time. While the reaction proceeds at room temperature, it can be sluggish.[1]

    • Solution: For a more reliable and faster reaction, performing the reduction in refluxing THF (boiling point ~66 °C) is recommended. Monitor the reaction by TLC or GC until the starting material spot/peak has completely disappeared, which typically takes 2-4 hours.

Q2: The reaction seems complete, but I lose a lot of product during the aqueous workup. My yield drops by over 40%. Why?

Answer: Product loss during workup is common for small, relatively polar alcohols like 3-methyl-1-pentanol.[4] The issues often lie in the quenching procedure and extraction efficiency.

  • Potential Cause 1: Inefficient Extraction. 3-Methyl-1-pentanol has some solubility in water. A single extraction with an organic solvent will be insufficient to recover all the product.

    • Solution: Perform multiple extractions (at least 3-4 times) with a suitable solvent like diethyl ether or ethyl acetate. To decrease the alcohol's solubility in the aqueous layer, saturate the aqueous phase with sodium chloride (brine) before extraction. This "salting out" effect drives the polar organic product into the organic layer.[4]

  • Potential Cause 2: Emulsion Formation. The quenching of LiAlH4 generates aluminum salts (e.g., Al(OH)₃), which can form persistent emulsions at the aqueous-organic interface, trapping the product.

    • Solution: Use a Fieser workup. After the reaction is complete, cool the flask in an ice bath and slowly add, in sequence:

      • 'X' mL of water

      • 'X' mL of 15% aqueous NaOH

      • '3X' mL of water (where 'X' is the number of grams of LiAlH4 used). This procedure is designed to produce granular aluminum salts that are easily filtered off, preventing emulsions. After filtration, you can proceed with a standard extraction of the filtrate.

Q3: I'm having trouble with the final purification. What is the best method to purify this compound?

Answer: The purification of small, volatile alcohols can be challenging. The best method depends on the nature of the impurities.

  • For High-Purity Material (Post-Workup): Fractional Distillation.

    • 3-Methyl-1-pentanol has a boiling point of approximately 153 °C.[5] If the main impurities are the extraction solvent or other non-polar side products, fractional distillation under atmospheric or reduced pressure is highly effective.

    • Troubleshooting: Ensure your distillation apparatus is efficient. Use a Vigreux column and insulate the column head to maintain a proper temperature gradient. If distilling under vacuum, use a cold trap to prevent loss of your volatile product into the vacuum pump.[4]

  • For Removing Polar Impurities: Column Chromatography.

    • While possible, chromatography of small alcohols on silica gel can be problematic due to their polarity, which can cause significant peak tailing.

    • Troubleshooting: To improve chromatography, you can use a less polar solvent system (e.g., a gradient of ethyl acetate in hexanes). Deactivating the silica gel by adding 1% triethylamine (Et₃N) to your eluent can also help by blocking the acidic silanol groups, leading to sharper peaks and better recovery.

Section 2: Frequently Asked Questions (FAQs)

Q: What is a typical stoichiometry for the LiAlH4 reduction? A: A molar ratio of 1.1 to 1.2 equivalents of LiAlH4 relative to the starting carboxylic acid or ester is recommended. This slight excess ensures the reaction goes to completion, accounting for any minor deactivation by trace moisture and the initial acid-base reaction.[4]

Q: Can I use Sodium Borohydride (NaBH4) instead of LiAlH4? A: No. Sodium borohydride is a much milder reducing agent and is not reactive enough to reduce carboxylic acids or esters. You must use a powerful hydride donor like LiAlH4.

Q: My final product has a low enantiomeric excess (%ee). What could be the cause? A: The reduction of a carboxylic acid with LiAlH4 does not affect the adjacent stereocenter. Therefore, any loss of enantiomeric purity points to two main sources:

  • Starting Material Purity: The enantiomeric purity of your final product can be no higher than that of your starting (S)-3-methylpentanoic acid. Verify the %ee of your starting material using chiral GC or HPLC.

  • Racemization During Other Steps: If your synthesis involved harsh acidic or basic conditions or high temperatures in steps prior to the reduction, racemization could have occurred. Ensure all preceding steps are conducted under conditions that preserve stereochemical integrity.

Q: How do I confirm the stereochemical purity of my final product? A: The most reliable method is through chiral chromatography (GC or HPLC). You will need a chiral stationary phase column.[6] By comparing the retention time of your product to a racemic standard of 3-methyl-1-pentanol, you can integrate the peak areas of the two enantiomers to determine the %ee. Derivatization of the alcohol to an ester using a chiral acid can also be used for separation on a standard column.[7]

Section 3: Key Experimental Protocols

Protocol 1: Reduction of (S)-3-Methylpentanoic Acid

This protocol provides a reliable method for the synthesis of this compound.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
(S)-3-Methylpentanoic Acid116.165.81 g50.0 mmol1.0
Lithium Aluminum Hydride37.952.09 g55.0 mmol1.1
Anhydrous THF-150 mL--
Diethyl Ether (for extraction)-~200 mL--
Water18.02~30 mL--
15% NaOH (aq)40.00~2.1 mL--
Saturated NaCl (Brine)-~50 mL--
Anhydrous MgSO₄-~5 g--

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried. Maintain a dry, inert atmosphere (N₂ or Argon) throughout the reaction.

  • Reagent Addition: Suspend Lithium Aluminum Hydride (2.09 g) in anhydrous THF (75 mL) in the reaction flask and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve (S)-3-methylpentanoic acid (5.81 g) in anhydrous THF (75 mL).

  • Reaction: Add the acid solution dropwise to the stirred LiAlH4 suspension via an addition funnel over 30 minutes. Control the addition rate to manage the initial vigorous hydrogen gas evolution.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 3 hours, monitoring the reaction's progress by TLC (staining with permanganate).

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add the following, in order, allowing the bubbling to subside between additions:

    • 2.1 mL of water

    • 2.1 mL of 15% aqueous NaOH

    • 6.3 mL of water

  • Stir the resulting mixture at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form.

  • Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether (3 x 20 mL).

  • Combine the filtrate and washes. Wash the combined organic solution with saturated NaCl (brine) (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional distillation to yield this compound as a colorless liquid.

References

  • Vertex AI Search. (2026).
  • Benchchem. (n.d.). Synthesis of 1-Chloro-3-methylbutane from 3-Methyl-1-butanol: A Technical Guide.
  • MDPI. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules, 7(5), 341. [Link]

  • The Good Scents Company. (n.d.). 3-methyl-1-pentanol. Retrieved from [Link]

  • Wikipedia. (2023). 3-Methyl-1-pentanol. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reduction of Carboxylic Acids with LiAlH4. Retrieved from [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 335-349. [Link]

  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76. [Link]

  • The Organic Chemistry Tutor. (2016). Hydroboration Oxidation Reaction Mechanism of Alkenes.
  • Reddit. (2024). Chiral alcohol separation. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
  • Kaushal, M. (2020). Reduction of Carboxylic Acids By LiAlH4 Mechanism.
  • ResearchGate. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help?. Retrieved from [Link]

  • Reddit. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Retrieved from [Link]

  • Yale University Department of Chemistry. (n.d.). Hydroboration.
  • Benchchem. (n.d.). Challenges in the synthesis of small chiral alcohols like 3-aminobutan-1-ol.
  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • ACS Catalysis. (2025).
  • Chemistry LibreTexts. (2021). 10.13: Hydroboration–Oxidation. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • University of Calgary. (n.d.). Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Retrieved from [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]

  • Pearson. (2024). When (Z)
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Resolution of Alcohol Enantiomers in Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Chiral HPLC. The separation of alcohol enantiomers presents a unique challenge in analytical chemistry due to their often subtle structural differences. The hydroxyl group, while a key point of interaction, can be small and may not provide sufficient stereospecific interaction with a chiral stationary phase (CSP) on its own.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common issues encountered during the chiral separation of alcohols. As your virtual application scientist, this center will walk you through troubleshooting common problems with a focus on the scientific principles governing the separation, ensuring you can develop robust and reproducible methods.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to guide your initial method development strategy.

Q1: I am starting with a new racemic alcohol. How do I choose the right chiral stationary phase (CSP)?

A1: There is no universally applicable column, and method development for chiral compounds is largely an empirical process.[3][4] However, a systematic screening approach is most effective.

  • Start with Polysaccharide-Based CSPs: For alcohols, polysaccharide-based CSPs (derivatives of cellulose and amylose) are the most successful and versatile class.[5][6][7] It is recommended to start by screening a small set of complementary columns, such as an amylose-based column (e.g., Chiralpak® AD-H, IA) and a cellulose-based column (e.g., Chiralcel® OD-H, OJ-H).[4][7][8] These phases offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are effective for alcohol enantiomers.[6][9]

  • Consider the Analyte Structure: Aromatic alcohols often separate well on these columns due to the potential for π-π interactions between the analyte's aromatic ring and the phenyl groups on the CSP.[1][10]

  • Consult Literature and Databases: Check application notes from column manufacturers and scientific literature for separations of structurally similar compounds. This can provide a valuable starting point.[4][11]

Q2: Which mobile phase mode (Normal Phase, Reversed-Phase, or Polar Organic) should I try first for separating alcohol enantiomers?

A2: For polysaccharide-based CSPs, the Normal Phase (NP) mode is the most common and often the most successful starting point for alcohol enantiomers.[7][8]

  • Normal Phase (NP): Typically uses a non-polar solvent like n-hexane or n-heptane with a small amount of an alcohol modifier (e.g., 2-propanol or ethanol).[8] This mode often provides the best selectivity due to strong hydrogen bonding interactions between the analyte, the modifier, and the CSP.[12] A good starting mobile phase is n-hexane/2-propanol (90:10, v/v).[8][13]

  • Polar Organic (PO) Mode: Uses 100% polar organic solvents, such as methanol, ethanol, or acetonitrile.[14] This can be a good alternative if your compound has poor solubility in hexane or if NP fails to provide a separation.

  • Reversed-Phase (RP) Mode: Uses aqueous buffers with organic modifiers like acetonitrile or methanol. While less common for initial screening of simple alcohols, it can be effective, particularly for more polar or ionizable molecules.[8][14] RP conditions favor inclusion complexation mechanisms.[8][9]

Q3: Does my alcohol analyte require derivatization for a successful chiral separation?

A3: Generally, derivatization is not required and is often considered a last resort for HPLC separation of alcohol enantiomers.[1] Modern polysaccharide and cyclodextrin-based CSPs are highly effective at resolving underivatized alcohols.[10] Derivatization adds extra steps to sample preparation and can introduce new sources of error. It is more commonly employed in gas chromatography (GC) where the volatility of the analyte is a concern.[10]

Troubleshooting Guide: From Poor Resolution to Robust Separation

This guide is structured to address specific, common problems you may encounter during your experiments.

Problem: Poor or No Resolution of Enantiomers (Rs < 1.5)

This is the most frequent challenge in chiral chromatography. A resolution value (Rs) of ≥ 1.5 is desired as it indicates baseline separation.[7] If you are observing co-eluting peaks or minimal separation, a systematic optimization of chromatographic parameters is necessary.

Q4: My peaks are sharp, but they are not separating. What is the first parameter I should adjust?

A4: The most powerful parameter for improving resolution is selectivity (α) , which is primarily influenced by the mobile phase composition.[15]

Step 1: Adjust the Alcohol Modifier Concentration (Normal Phase) The type and concentration of the alcohol modifier in a normal phase system directly control retention and selectivity.

  • Causality: The alcohol modifier competes with the analyte for hydrogen bonding sites on the CSP. By reducing the modifier concentration, you increase the analyte's interaction with the stationary phase, leading to longer retention times and often providing more opportunity for chiral recognition, thus improving resolution.[13][15]

  • Action: If using n-hexane/2-propanol (90:10), try decreasing the 2-propanol percentage incrementally, for example, to 95:5, then 98:2. Be mindful that this will increase run times.[1]

Step 2: Change the Alcohol Modifier If adjusting the concentration is insufficient, changing the alcohol itself can have a dramatic effect on selectivity.

  • Causality: Different alcohols possess varying sizes, hydrogen bonding capabilities, and polarities. Switching from 2-propanol (IPA) to ethanol, for instance, can alter the steric and electronic interactions within the chiral pocket of the CSP, leading to a different "fit" for the enantiomers and changing the separation factor.[13][16] Sometimes, bulkier alcohols like tert-butanol can improve separation factors by altering the solvation of the stationary phase.[12][17]

  • Action: Replace the 2-propanol in your mobile phase with ethanol at the same concentration (e.g., n-hexane/ethanol 90:10) and re-evaluate the separation. You can also screen other alcohols like 1-propanol or 1-butanol.

Workflow for Optimizing Poor Resolution

The following diagram outlines a systematic approach to troubleshooting poor enantiomeric resolution.

TroubleshootingWorkflow Start Problem: Poor Resolution (Rs < 1.5) AdjustModifier Adjust Modifier Concentration (e.g., decrease alcohol % in NP) Start->AdjustModifier Is retention time very short? ChangeModifier Change Alcohol Modifier (e.g., IPA -> Ethanol) AdjustModifier->ChangeModifier No significant improvement OptimizeTemp Optimize Column Temperature (Try sub-ambient, e.g., 10-15°C) AdjustModifier->OptimizeTemp Partial separation achieved (Rs > 0.8) ChangeMode Change Mobile Phase Mode (NP -> PO or RP) ChangeModifier->ChangeMode Still no separation ChangeModifier->OptimizeTemp Partial separation achieved (Rs > 0.8) ChangeColumn Screen a Different CSP (e.g., Amylose -> Cellulose) ChangeMode->ChangeColumn No separation in any mode ChangeMode->OptimizeTemp Partial separation achieved (Rs > 0.8) ChangeColumn->Start Re-start optimization with new column Fail Consult Manufacturer or Derivatize as last resort ChangeColumn->Fail Screening fails OptimizeFlow Optimize Flow Rate (e.g., 1.0 -> 0.5 mL/min) OptimizeTemp->OptimizeFlow Fine-tuning needed Success Success: Baseline Resolution (Rs >= 1.5) OptimizeFlow->Success Resolution improved OptimizeFlow->Fail Still poor resolution

Caption: A systematic workflow for troubleshooting poor chiral resolution.

Q5: I have some separation, but it's not baseline. What other parameters can I fine-tune?

A5: Once you have achieved partial separation (e.g., Rs > 0.8), you can refine the resolution by optimizing temperature and flow rate.

  • Lower the Column Temperature:

    • Causality: Chiral recognition is governed by thermodynamic equilibria. Lowering the temperature often enhances the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, increasing the difference in their interaction energies (ΔΔH°) and thereby improving selectivity.[18][19][20]

    • Action: Using a column oven, decrease the temperature from ambient (e.g., 25°C) to 15°C or 10°C. Monitor both resolution and backpressure, as mobile phase viscosity will increase at lower temperatures.

  • Decrease the Flow Rate:

    • Causality: Chiral stationary phases often suffer from slow mass transfer kinetics (a high "C-term" in the van Deemter equation).[11] Reducing the flow rate allows more time for the enantiomers to interact with the CSP and reach equilibrium, which enhances peak efficiency (N) and can significantly improve resolution.[11]

    • Action: Decrease the flow rate from a standard 1.0 mL/min to 0.5 mL/min or even lower. Van Deemter studies have shown that optimal efficiency for some CSPs is achieved at flow rates as low as 0.15-0.2 mL/min.[11]

ParameterActionRationale
Mobile Phase Strength Decrease % of polar modifier (e.g., alcohol) in Normal Phase.Increases retention (k) and allows more interaction time with the CSP, often improving selectivity (α).[15]
Mobile Phase Selectivity Change the type of alcohol modifier (e.g., Isopropanol to Ethanol).Alters the nature of hydrogen bonding and steric interactions, which can dramatically change selectivity (α).[16]
Temperature Decrease the column temperature (e.g., 25°C to 10°C).Enhances the stability of diastereomeric complexes, often increasing selectivity (α).[19]
Flow Rate Decrease the flow rate (e.g., 1.0 mL/min to 0.5 mL/min).Increases column efficiency (N) by allowing more time for mass transfer, improving resolution.[11]

Table 1. Key Parameters for Optimizing Enantiomeric Resolution.

Problem: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and lead to inaccurate quantification. In chiral chromatography, peak tailing is a more common issue than fronting.

Q6: My peaks are showing significant tailing. What are the likely causes and how can I fix it?

A6: Peak tailing in chiral HPLC is often caused by secondary interactions or column overload.

  • Cause 1: Secondary Interactions: Unwanted interactions, such as those with acidic silanol groups on a silica-based CSP, can cause tailing. This is particularly true for basic analytes.

    • Solution: Add a small amount of a competing additive to the mobile phase. For acidic analytes, add an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (0.1%). For basic analytes, add a basic modifier like diethylamine (DEA) or triethylamine (TEA) (0.1%).[8][21] These additives saturate the active sites causing the secondary interactions. For neutral alcohols, additives can sometimes still be effective in reducing peak asymmetry.[22]

  • Cause 2: Column Overload: Injecting too much sample mass can saturate the chiral recognition sites on the CSP, leading to peak tailing.[13][23] This is a common issue with chiral columns as the number of effective chiral selectors is limited.

    • Solution: Reduce the sample concentration or injection volume. Dilute your sample by a factor of 5 or 10 and reinject. If peak shape improves, you were likely overloading the column.

  • Cause 3: Mismatched Injection Solvent: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample directly in the mobile phase.[7] If solubility is an issue, use the weakest possible solvent that is still compatible with the mobile phase.

Problem: Irreproducible Retention Times

Shifting retention times make peak identification and quantification unreliable.

Q7: Why are my retention times shifting from one run to the next?

A7: The primary cause of shifting retention times is an unequilibrated column or changes in mobile phase composition or temperature.

  • Cause 1: Insufficient Column Equilibration: Chiral stationary phases, especially polysaccharide-based ones, can take a long time to equilibrate with the mobile phase. The polymer structure of the CSP swells or changes conformation depending on the solvent, and this process must reach equilibrium for stable retention.[6]

    • Solution: Ensure you equilibrate the column for a sufficient time before starting your analysis. A minimum of 30 minutes with 10-20 column volumes of mobile phase is a good starting point.[13] When changing mobile phases, even longer equilibration is needed.

  • Cause 2: Temperature Fluctuations: The column temperature must be stable. Even small changes in ambient lab temperature can affect retention times if a column oven is not used.[7]

    • Solution: Always use a thermostatically controlled column oven set to a constant temperature.

  • Cause 3: Mobile Phase Instability: If using a volatile solvent like hexane, selective evaporation can alter the mobile phase composition over time.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoir bottles loosely capped to prevent evaporation while allowing for pressure equalization.[24] Ensure proper degassing to prevent air bubbles.[24]

Experimental Protocols

Protocol 1: Systematic Screening of Chiral Stationary Phases (CSPs)

This protocol outlines a rapid screening strategy to identify a suitable CSP and mobile phase mode for a new alcohol analyte.

  • Column Selection: Select at least two columns with different chiral selectors (e.g., 1x Amylose-based, 1x Cellulose-based).

  • Mobile Phase Preparation: Prepare three standard mobile phases:

    • NP: n-Hexane / 2-Propanol (90/10, v/v)

    • PO: 100% Methanol

    • RP: Acetonitrile / Water (50/50, v/v)

  • Sample Preparation: Prepare a 1 mg/mL solution of your racemic alcohol, ideally dissolved in the mobile phase.

  • Screening Execution:

    • Install the first column (e.g., Amylose-based).

    • Equilibrate thoroughly with the first mobile phase (e.g., NP).

    • Inject the sample and run the analysis.

    • Repeat for the other mobile phases (PO and RP), ensuring proper column flushing and re-equilibration between each mode change.

    • Repeat the entire process for the second column (e.g., Cellulose-based).

  • Evaluation: Review the six resulting chromatograms. Look for the conditions that provide any degree of separation (even partial). The most promising result will be the starting point for further optimization as described in the Troubleshooting Guide.

Protocol 2: Column Washing and Storage

Proper column care is essential for longevity and reproducible performance.

  • Post-Analysis Flushing (Normal Phase): After using a hexane/alcohol mobile phase, flush the column with 100% of the alcohol modifier used (e.g., 100% 2-propanol) for at least 30 minutes at a low flow rate (0.5 mL/min).[13] This removes any non-volatile buffer salts or additives and is a good general-purpose storage solvent.

  • Long-Term Storage: For long-term storage, after flushing with alcohol, store the column in a compatible solvent like isopropanol or a hexane/isopropanol mixture.[13] Ensure the end-plugs are tightly sealed to prevent the column from drying out.

  • Avoid Immiscible Solvents: Never switch directly between immiscible mobile phases (e.g., from hexane to water). Always use an intermediate, mutually miscible solvent like 2-propanol or ethanol to flush the system and column.

References

  • J-Stage. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type. [Link]

  • Zief, M., Crane, L. J., & Horvath, J. (1984). Selection of the Mobile Phase for Enantiomeric Resolution via Chiral Stationary Phase Columns. Marcel Dekker, Inc.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • National Institutes of Health (NIH). (2011). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]

  • Semantic Scholar. (1984). Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns. [Link]

  • ResearchGate. Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]

  • ACS Publications. (1981). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. [Link]

  • Reddit. (2024). Chiral alcohol separation. [Link]

  • MDPI. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

  • ResearchGate. (2021). The effect of mobile phase composition on the chiral separation of compounds. [Link]

  • ResearchGate. (2018). Effect of Temperature on the Chiral Separation of Enantiomers of Some Drugs by HPLC. [Link]

  • PubMed. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • ResearchGate. (2015). Effect of nature of alcohols on resolution and enantioselectivity. [Link]

  • National Institutes of Health (NIH). (2019). Temperature and eluent composition effects on enantiomer separation of carvedilol by high-performance liquid chromatography on immobilized amylose-based chiral stationary phases. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • ResearchGate. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. [Link]

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  • ResearchGate. Chiral HPLC for efficient resolution of enantiomers. [Link]

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Technical Support Center: Identifying Impurities in 3-Methyl-1-pentanol by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Methyl-1-pentanol using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and need to ensure its purity. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your analytical work.

Introduction

3-Methyl-1-pentanol (C₆H₁₄O) is a branched-chain saturated alcohol used in various industrial applications, including as a fragrance ingredient and a chemical intermediate.[1][2] Its purity is critical for its intended applications, making Gas Chromatography-Mass Spectrometry (GC-MS) an indispensable analytical technique for its quality control. GC-MS offers the high sensitivity and selectivity required to separate, identify, and quantify volatile impurities, even at trace levels.[3]

This guide will walk you through the common challenges and questions that arise during the GC-MS analysis of 3-Methyl-1-pentanol, providing you with the expertise to achieve accurate and reliable results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of 3-Methyl-1-pentanol by GC-MS, from potential impurities to methodological choices.

Q1: What are the likely impurities in a 3-Methyl-1-pentanol sample?

Impurities in 3-Methyl-1-pentanol can originate from its synthesis process or degradation over time. Common impurities may include:

  • Isomers and Related Alcohols: Structural isomers such as other pentanol and hexanol isomers (e.g., 2-methyl-1-butanol, 3-methyl-1-butanol) are common byproducts in synthesis.[4]

  • Starting Materials and Reagents: Residual starting materials from the synthesis process.

  • Solvents: Residual solvents used during synthesis and purification steps (e.g., ethyl acetate, acetone).[5]

  • Oxidation Products: Aldehydes or carboxylic acids formed from the oxidation of the primary alcohol group.

Q2: Is derivatization necessary for the GC-MS analysis of 3-Methyl-1-pentanol?

While 3-Methyl-1-pentanol can be analyzed directly by GC-MS, derivatization can be beneficial in certain situations.[6] Alcohols, being polar compounds, can exhibit poor peak shapes (tailing) due to interactions with active sites in the GC system.[7]

When to consider derivatization:

  • Improved Peak Shape: Derivatization, such as silylation, replaces the active hydrogen in the hydroxyl group with a less polar group (e.g., trimethylsilyl), reducing interactions with the column and improving peak symmetry.[8][9]

  • Increased Volatility: For higher molecular weight alcohol impurities, derivatization can increase their volatility, leading to better chromatographic performance.[9]

  • Enhanced Mass Spectral Identification: Derivatized compounds can produce more characteristic mass spectra, aiding in structural elucidation.

Common derivatization reagents for alcohols include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6]

Q3: What type of GC column is best suited for analyzing 3-Methyl-1-pentanol and its impurities?

The choice of GC column is critical for achieving good separation. For alcohol analysis, a polar stationary phase is generally recommended.[6]

  • Polar Columns (e.g., WAX, PEG): Columns with a polyethylene glycol (PEG) stationary phase, often referred to as WAX columns, are excellent for separating polar compounds like alcohols.[10][11] They can effectively resolve isomers and provide good peak shapes for underivatized alcohols.[12]

  • Mid-Polarity Columns: Columns with intermediate polarity, such as those containing cyanopropylphenyl phases, can also offer good selectivity for a range of volatile compounds, including alcohols and aldehydes.[12]

Q4: How can I definitively identify an unknown peak in my chromatogram?

The mass spectrometer is a powerful tool for identification. When an unknown peak is detected, follow these steps:

  • Mass Spectrum Analysis: Examine the mass spectrum of the unknown peak. Look for the molecular ion (M+) peak, although it may be weak or absent for alcohols.[13][14]

  • Fragmentation Pattern: Analyze the fragmentation pattern. For alcohols, characteristic losses include water (M-18) and alkyl fragments.[14] The fragmentation of 3-Methyl-1-pentanol will show characteristic ions that can be compared to library spectra.[15][16][17]

  • Library Search: Compare the obtained mass spectrum against a spectral library, such as the NIST/EPA/NIH Mass Spectral Library, for a tentative identification.[15]

  • Confirmation with a Standard: The most reliable method for identification is to inject a certified reference standard of the suspected impurity and compare its retention time and mass spectrum with the unknown peak.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the GC-MS analysis of 3-Methyl-1-pentanol.

Troubleshooting Scenario 1: Peak Tailing

Peak tailing, where the peak's trailing edge is elongated, is a common problem in alcohol analysis and can lead to inaccurate integration and poor resolution.[18][19]

Logical Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed q1 Are all peaks tailing? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no c1 Physical Issue Likely a1_yes->c1 c2 Chemical Interaction Likely (Active Sites) a1_no->c2 sol1a Check Column Installation: - Improperly cut column end - Incorrect column position in inlet/detector c1->sol1a sol1b Check for Dead Volume: - Poorly fitted liner or seals c1->sol1b sol2a Inlet Contamination: - Replace inlet liner and septum c2->sol2a sol2b Column Contamination/Activity: - Trim the first few cm of the column - Condition the column - Consider a more inert column c2->sol2b sol2c Consider Derivatization c2->sol2c

Caption: Troubleshooting logic for peak tailing.

Detailed Causes and Solutions for Peak Tailing:

Potential Cause Explanation Recommended Solution
Active Sites in the System Polar hydroxyl groups in alcohols can interact with active sites (silanol groups) in the inlet liner, column, or seals, causing some molecules to be retained longer.[7]- Use a deactivated inlet liner. - Trim the first 5-10 cm of the analytical column to remove accumulated non-volatile residues and active sites. - If the problem persists, consider replacing the column with a new, highly inert one.[19][20]
Column Contamination Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.[21]- Perform regular column bakeouts at the maximum isothermal temperature. - Implement a sample cleanup procedure if analyzing "dirty" samples.[20]
Improper Column Installation A poorly cut column end or incorrect installation depth in the inlet or detector can create dead volume and turbulence, leading to peak tailing.[19][22]- Ensure the column is cut cleanly and squarely. - Follow the instrument manufacturer's guidelines for the correct column installation depth.
Inappropriate Solvent A mismatch in polarity between the sample solvent and the stationary phase can cause poor sample focusing on the column.[20][22]- If using a polar column, choose a polar injection solvent.
Troubleshooting Scenario 2: Peak Fronting

Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can still affect quantification.

Primary Causes and Solutions for Peak Fronting:

Potential Cause Explanation Recommended Solution
Column Overload Injecting too much sample can saturate the stationary phase at the head of the column, causing some analyte molecules to travel ahead of the main band.[19]- Dilute the sample. - Decrease the injection volume. - Increase the split ratio if using split injection.
Incompatible Solvent/Analyte Shape This can occur if the analyte is not fully soluble in the stationary phase at the analysis temperature.- Ensure the initial oven temperature is appropriate for the solvent and analytes.
Troubleshooting Scenario 3: Poor Resolution

Poor resolution between 3-Methyl-1-pentanol and an impurity can make accurate quantification impossible.

Strategies to Improve Resolution:

  • Optimize the Temperature Program: A slower temperature ramp rate can increase the separation between closely eluting peaks.

  • Select a Different Column: If resolution is still poor, a column with a different stationary phase (and thus different selectivity) may be required. For example, if a mid-polarity column is being used, switching to a high-polarity WAX column could improve the separation of polar isomers.[12]

  • Increase Column Length: A longer column provides more theoretical plates and can enhance resolution, although this will also increase analysis time.

Experimental Protocols

This section provides a starting point for developing a robust GC-MS method for the analysis of 3-Methyl-1-pentanol.

Protocol 1: Sample Preparation
  • Dilution: Accurately weigh a portion of the 3-Methyl-1-pentanol sample.

  • Solvent: Dilute the sample in a high-purity volatile solvent such as methanol, ethanol, or dichloromethane to a final concentration suitable for GC-MS analysis (e.g., 100-1000 ppm).

  • Internal Standard (Optional but Recommended): For accurate quantification, add an internal standard to the sample solution. The internal standard should be a compound that is not present in the sample and has similar chemical properties to 3-Methyl-1-pentanol. n-Propanol is often used as an internal standard in alcohol analysis.[23][24]

Protocol 2: GC-MS Method Parameters

The following table provides recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and application.

Parameter Recommended Setting Rationale
GC Column Polar (e.g., Agilent J&W DB-WAX, Restek Rtx-1301), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good selectivity for polar alcohols and their isomers.[10][12]
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Injection Mode Split (e.g., 50:1 or 100:1 split ratio)Prevents column overload and ensures sharp peaks for concentrated samples.[12]
Injection Volume 1 µLA standard volume for capillary GC.
Carrier Gas Helium, constant flow mode (e.g., 1.0-1.5 mL/min)Inert and provides good chromatographic efficiency.
Oven Program Initial: 40 °C (hold 2 min) Ramp: 10 °C/min to 220 °C (hold 5 min)A starting point to separate volatile impurities from the main component. The program should be optimized to achieve the best resolution.
MS Transfer Line Temp 250 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230 °CA standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Scan Range m/z 35-350Covers the expected mass range for 3-Methyl-1-pentanol and its likely impurities.

GC-MS Analysis Workflow

G start Start Analysis prep Sample Preparation: - Dilution - Add Internal Standard start->prep inject GC Injection prep->inject sep Chromatographic Separation (GC Column) inject->sep ion Ionization (EI) sep->ion mass_sep Mass Separation (Quadrupole) ion->mass_sep detect Detection mass_sep->detect data Data Acquisition: - Total Ion Chromatogram (TIC) - Mass Spectra detect->data process Data Processing: - Peak Integration - Library Search - Quantification data->process report Generate Report process->report

Caption: A typical workflow for GC-MS analysis.

References

  • Restek Corporation. (2025). Alcoholic Beverage Analysis by GC. Retrieved from [Link]

  • Ma, D., et al. (n.d.). Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood. PMC - NIH. Retrieved from [Link]

  • U.S. Department of Treasury. (n.d.). Headspace GC-MS Determination of Ethanol in Nonbeverage Alcohol Products. Retrieved from [Link]

  • Schimmelmann, A. (n.d.). Derivatizing Compounds. Schimmelmann Research. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS - UPB. (n.d.). Retrieved from [Link]

  • Zendeh Del & Associates, PLLC. (2023). What is Gas Chromatography and How is it Used in Determining Blood Alcohol Concentration. Retrieved from [Link]

  • ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube. Retrieved from [Link]

  • ResearchGate. (2020). What are the reasons for peak tailing or peak fronting in GC-MS?. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). ANALYSIS OF BLOOD ALCOHOL. Retrieved from [Link]

  • NIST. (n.d.). (S)-(+)-3-Methyl-1-pentanol. NIST WebBook. Retrieved from [Link]

  • Phenomenex. (2025). Types of stationary phases in gas chromatography. Retrieved from [Link]

  • Gas Chromatography of an Alcohol Mixture. (n.d.). Retrieved from [Link]

  • Cann, A. F., & Liao, J. C. (2009). Pentanol isomer synthesis in engineered microorganisms. PMC - NIH. Retrieved from [Link]

  • LabRulez GCMS. (2025). Peak Shape Problems: Tailing Peaks. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Agilent. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • Gas Chromatography Problem Solving and Troubleshooting. (n.d.). Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methyl-1-pentanol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for (±)-3-Methyl-1-pentanol (HMDB0033676). Retrieved from [Link]

  • Agilent. (2025). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]

  • NIST. (n.d.). 1-Pentanol, 3-methyl-. NIST WebBook. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Mass Spectra: 1-pentanol vs 3-pentanol. Retrieved from [Link]

  • Chromatography Forum. (2019). Alcohol Method Development by GC-MS. Retrieved from [Link]

  • Al-Abed, A. A., et al. (2023). Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity. PubMed Central. Retrieved from [Link]

  • Exploring the Chemical Synthesis and Applications of 3-Methyl-1-Butanol. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. Retrieved from [Link]

  • Chemistry!!! Not Mystery. (2013). Fragmentation pattern and mass spectra of Alcohols. Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Methyl-1-pentanol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-1-pentanol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-methyl-1-pentanol. Retrieved from [Link]

  • McGinty, D., et al. (2010). Fragrance material review on 3-methyl-1-pentanol. PubMed. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (S)-3-methyl-1-pentanol. Retrieved from [Link]

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Purification techniques for (S)-(+)-3-Methyl-1-pentanol from a reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-(+)-3-Methyl-1-pentanol Purification

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who require high-purity chiral alcohols for their work. Here, we address common challenges encountered during the purification process through a series of troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical laboratory experience.

Physicochemical Properties of 3-Methyl-1-pentanol

A clear understanding of the physical properties of your target compound is the foundation of any successful purification strategy. This data is crucial for selecting appropriate techniques and setting experimental parameters.

PropertyValueSource
IUPAC Name (3S)-3-methylpentan-1-ol[1]
Molecular Formula C₆H₁₄O[1][2]
Molecular Weight 102.17 g/mol [1][2]
Boiling Point 151-153 °C[3][4][5]
Density ~0.823 g/mL at 25 °C[5]
Appearance Colorless liquid[3]
Solubility Soluble in ethanol, diethyl ether.[3][4] Limited solubility in water (~4300 mg/L at 25 °C).[6]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound from a typical reaction mixture.

Q1: My fractional distillation is yielding fractions with inconsistent boiling points and poor separation. What's going wrong?

A1: This is a common issue often related to the distillation setup and operational parameters. Here are the likely causes and solutions:

  • Cause 1: Insufficient Theoretical Plates. For liquids with close boiling points, such as isomers of your target compound, a standard distillation setup is inadequate.[7][8] Fractional distillation is necessary, but the efficiency depends on the fractionating column.[8][9]

    • Solution: Ensure you are using a fractionating column (e.g., Vigreux or packed column) of sufficient length. For very close-boiling impurities, a longer column with more theoretical plates is required to achieve good separation.[8][9]

  • Cause 2: Distillation Rate is Too High. A rapid distillation rate does not allow for the necessary series of vapor-liquid equilibria to be established within the column, effectively negating the benefit of the fractionating column.[7]

    • Solution: Reduce the heating rate to achieve a slow, steady distillation rate of approximately 10-20 drops per minute.[7] Wrapping the column with glass wool or aluminum foil can help maintain thermal equilibrium and prevent heat loss, ensuring a consistent vapor temperature.[9]

  • Cause 3: Incorrect Thermometer Placement. The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor that is entering the condenser.

    • Solution: Position the top of the thermometer bulb just below the side arm of the distillation head. This ensures you are recording the true boiling point of the distillate.[9]

Q2: After distillation, GC-MS analysis shows a significant peak corresponding to an isomer, such as 2-methyl-1-butanol or 3-methyl-3-pentanol. How can I remove it?

A2: Isomeric impurities with similar boiling points are notoriously difficult to separate by distillation alone.[10][11] While a highly efficient fractional distillation might work, other techniques are often more practical.

  • Cause: The boiling points of related hexanols are very close. For example, 2-methyl-1-butanol boils at ~128 °C and 3-methyl-1-butanol at ~131 °C, making their separation from your target (~152 °C) easier than other isomers.[11] However, other isomers may be present depending on your synthetic route.

    • Solution 1: Preparative Chromatography. Flash column chromatography using a silica gel stationary phase can often separate constitutional isomers. The polarity difference between a primary alcohol (your target) and a tertiary alcohol (e.g., 3-methyl-3-pentanol) is usually sufficient for good separation. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.

    • Solution 2: Derivatization. You can selectively react the primary alcohol with a reagent to form a derivative that has significantly different physical properties.[12][13] For example, reaction with an acyl chloride can form an ester.[13] The resulting ester will have a different boiling point and polarity, making it easier to separate from the unreacted tertiary alcohol impurity. The pure ester can then be hydrolyzed back to the desired alcohol.

Q3: My purified product has low enantiomeric excess (ee). How can I resolve the (S) and (R) enantiomers?

A3: Achieving high enantiomeric purity is critical, especially in pharmaceutical applications.[14] Standard techniques like distillation will not separate enantiomers as they have identical physical properties (boiling point, solubility, etc.).[15]

  • Cause: The synthesis produced a racemic or near-racemic mixture, and the initial purification steps did not resolve the enantiomers.

    • Solution 1: Chiral Chromatography. This is the most direct and widely used method for separating enantiomers.[15][16] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry standard. Columns with derivatized cyclodextrins or other chiral selectors can effectively resolve the (S) and (R) forms.[15] Analytical chiral HPLC can be used to determine the initial ee, while preparative chiral HPLC can be used to isolate the desired (S)-enantiomer.

    • Solution 2: Enantioselective Enzymatic Resolution. This biochemical method uses an enzyme (e.g., a lipase) that selectively reacts with one enantiomer over the other. For instance, an acylation reaction catalyzed by a lipase in an organic solvent can selectively form an ester from the (R)-enantiomer, leaving the desired (S)-alcohol unreacted. The unreacted (S)-alcohol can then be easily separated from the newly formed ester by standard column chromatography or distillation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective first step for purifying a crude reaction mixture containing this compound?

A1: The initial step should always be an aqueous workup to remove inorganic salts, water-soluble byproducts, and any remaining acids or bases from the reaction. This typically involves washing the organic layer sequentially with a weak acid (e.g., dilute HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine (saturated NaCl solution).[17] After the washes, the organic layer should be dried over an anhydrous drying agent like MgSO₄ or Na₂SO₄, filtered, and the solvent removed under reduced pressure.[18] This provides a cleaner starting material for subsequent high-purity techniques like distillation.

Q2: How do I confirm the purity and identity of my final product?

A2: A combination of analytical techniques is essential for validation.

  • Purity (Chemical): Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. The gas chromatogram will show the number of components and their relative abundance, indicating purity. The mass spectrum provides the molecular weight and fragmentation pattern, confirming the identity of the main peak as 3-methyl-1-pentanol.[1][19]

  • Identity (Structural): ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the exact structure and connectivity of the molecule, distinguishing it from isomers.[20][21]

  • Purity (Enantiomeric): Chiral HPLC or chiral GC is required to determine the enantiomeric excess (ee) by separating and quantifying the (S) and (R) enantiomers.

Q3: Can I use a chemical drying agent like calcium chloride (CaCl₂)?

A3: Caution is advised when using calcium chloride to dry alcohols. CaCl₂ can form adducts with alcohols, leading to loss of product.[17][18] Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are generally preferred drying agents for alcoholic solutions.[18]

Experimental Protocols & Workflows

Workflow for Purification and Analysis

This diagram outlines a logical sequence of steps for purifying this compound from a crude mixture and verifying its purity.

G cluster_purification Purification Stages cluster_analysis Analysis at Each Step crude Crude Reaction Mixture workup Aqueous Workup (Wash & Dry) crude->workup distill Fractional Distillation workup->distill Removes non-isomeric impurities gcms GC-MS Analysis (Chemical Purity) workup->gcms Check starting purity chroma Chiral Chromatography (If ee is low) distill->chroma Resolves enantiomers pure Pure this compound distill->pure If ee is already high distill->gcms chroma->pure chiral_hplc Chiral HPLC (Enantiomeric Purity) chroma->chiral_hplc pure->chiral_hplc Final ee check nmr NMR Spectroscopy (Structural Confirmation) pure->nmr

Caption: A typical workflow for purifying and analyzing this compound.

Decision Tree for Purification Strategy

This diagram helps you select the appropriate purification technique based on the specific impurities present in your mixture.

G start Is the primary impurity non-volatile (e.g., salts, catalyst)? distill Perform Simple or Fractional Distillation start->distill Yes is_isomer Is the main impurity a close-boiling isomer? start->is_isomer No distill->is_isomer prep_chroma Use Preparative Chromatography or Derivatization is_isomer->prep_chroma Yes is_enantiomer Is the main impurity the (R)-enantiomer? is_isomer->is_enantiomer No prep_chroma->is_enantiomer chiral_sep Use Chiral Chromatography or Enzymatic Resolution is_enantiomer->chiral_sep Yes end Product Purified is_enantiomer->end No chiral_sep->end

Caption: Decision tree for selecting a purification method for 3-Methyl-1-pentanol.

Protocol 1: Fractional Distillation

This protocol is for removing impurities with boiling points that differ by at least 20-30 °C from the target compound.[7]

  • Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Charge the Flask: Add the crude, dried 3-methyl-1-pentanol to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: As the liquid begins to boil, observe the vapor rising slowly up the fractionating column. Allow the system to equilibrate by adjusting the heat so that the condensation ring rises slowly.

  • Collect Fractions:

    • Fraction 1 (Fore-run): Collect the initial distillate that comes over at a lower temperature. This will contain volatile solvents and low-boiling impurities.

    • Fraction 2 (Main Fraction): Once the vapor temperature stabilizes at the boiling point of 3-methyl-1-pentanol (~151-153 °C), switch to a new receiving flask and collect the main fraction.[3][5] Maintain a slow and steady distillation rate.

    • Fraction 3 (End-run): If the temperature begins to rise significantly or drop, stop the distillation. The material remaining in the flask contains high-boiling impurities.

  • Analysis: Analyze each fraction by GC-MS to determine its purity before combining the pure fractions.

References

  • 3-Methyl-1-pentanol - Wikipedia.
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  • Showing Compound 3-Methyl-1-pentanol (FDB008173) - FooDB.
  • 3-METHYL-1-PENTANOL | 589-35-5 - ChemicalBook.
  • 3-METHYL-1-PENTANOL(589-35-5) 1H NMR spectrum - ChemicalBook.
  • This compound - PubChem.
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  • 3-METHYL-3-PENTANOL -
  • Chemical Properties of 1-Pentanol, 3-methyl- (CAS 589-35-5) - Cheméo.
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  • (S)-3-methyl-1-pentanol, 42072-39-9.
  • US5447608A - Separation of 2-pentanol, 3-methyl-2-butanol and 1-butanol by azeotropic distillation - Google P
  • Photochemical oxidation of alcohols: Simple derivatization strategy for their analysis by capillary electrophoresis - PubMed.
  • Fractional Distillation of Esters > Experiment 9
  • Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario.
  • A Guide to the Analysis of Chiral Compounds by GC.
  • Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich.
  • Chiral HPLC Separ
  • Chirality of 1-Pentanol and 3-Methyl-2-Pentanol - Chemistry Stack Exchange.
  • How to separate isoamyl alcohol (3-methyl -1-butanol) and optically active amyl alcohol (2-methyl-1-butanol)?
  • Seperating Ethanol and 3-methyl-3-pentanol - Sciencemadness Discussion Board.

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Minimizing racemization during the synthesis of chiral alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chiral Alcohol Synthesis. As Senior Application Scientists, we understand that maintaining stereochemical integrity is paramount to your research. Loss of enantiomeric excess (ee) can compromise biological activity and lead to costly setbacks in drug development and fine chemical synthesis. This guide is designed to provide you with in-depth, actionable solutions to the common challenges encountered when trying to minimize or prevent racemization.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific problems you might be facing in the lab. We'll explore the root causes and provide step-by-step protocols to get your synthesis back on track.

Problem 1: Significant loss of enantiomeric excess (ee) is observed after the reaction workup and purification.

This is one of the most common and frustrating issues. It's crucial to determine whether the racemization is occurring during the reaction itself or after it's complete.

Initial Diagnostic Step: Pinpoint the Source of Racemization

Before attempting any changes to your protocol, you must identify the stage where stereochemistry is lost.

Protocol: Isolating the Racemization Step

  • Set up your reaction as usual. Use a chirally pure or enantiomerically enriched starting alcohol.

  • Monitor the reaction by TLC or LC-MS to determine completion.

  • Immediately upon completion (Timepoint A):

    • Quench the reaction under controlled, neutral pH conditions.

    • Take a small, representative aliquot of the crude organic mixture.

    • Remove the solvent in vacuo at low temperature.

    • Directly analyze this crude sample for enantiomeric excess via chiral HPLC or SFC.[1][2]

  • Proceed with your standard workup (Timepoint B):

    • Perform any aqueous washes (acidic, basic, or neutral).

    • After extraction and drying, take another aliquot and analyze its ee.

  • Proceed with your standard purification (Timepoint C):

    • Perform column chromatography, distillation, or crystallization.

    • Analyze the ee of the final, purified product.

Interpreting the Results:

  • If ee is low at Timepoint A: The racemization is occurring during the reaction. Proceed to the solutions in the "Reaction-Phase Racemization" section below.

  • If ee is high at Timepoint A but drops at Timepoint B: The racemization is caused by the workup conditions. This is often due to pH extremes.

  • If ee is high at Timepoints A and B but drops at Timepoint C: The racemization is caused by the purification method. The stationary phase (e.g., silica gel) or temperature (distillation) is the likely culprit.

Solution A: Mitigating Racemization During Acidic/Basic Workup

Causality: The stereocenter of a chiral alcohol can be susceptible to racemization under either acidic or basic conditions.

  • Acidic Conditions: Protonation of the hydroxyl group can make it a good leaving group, facilitating the formation of a planar carbocation intermediate via an SN1-type mechanism, which leads to racemization.[3][4] This is especially true for secondary benzylic or allylic alcohols.

  • Basic Conditions: A strong base can deprotonate the alcohol. More importantly, if there is an adjacent carbonyl or other acidifying group, the α-proton can be removed, leading to a planar enolate intermediate and loss of stereochemistry.

Recommended Actions:

  • Use a Buffered Quench: Instead of quenching with strong acids (e.g., 1M HCl) or bases (e.g., 1M NaOH), use a buffered aqueous solution like saturated ammonium chloride (NH₄Cl, pH ~4.5-5.5) or a phosphate buffer (pH 7).

  • Minimize Contact Time: Perform extractions quickly and avoid letting the organic layer sit in contact with an acidic or basic aqueous phase for extended periods.

  • Temperature Control: Conduct all workup steps in an ice bath to reduce the rate of any potential racemization pathways.

Solution B: Preventing Racemization During Purification

Causality: Standard silica gel is slightly acidic and its large surface area can catalyze racemization, especially for sensitive alcohols. High temperatures required for distillation can also provide the activation energy needed for epimerization.

Recommended Actions:

  • Deactivate Silica Gel: If column chromatography is necessary, consider "passivating" the silica gel.

    • Method: Prepare a slurry of silica gel in your desired eluent system containing 1-2% triethylamine (Et₃N) or another non-nucleophilic base. Let it stand for 30 minutes, then pack the column as usual. This neutralizes the acidic silanol groups.

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.

  • Avoid High Temperatures:

    • If distillation is required, use a high-vacuum system (e.g., Kugelrohr) to lower the boiling point.

    • Whenever possible, opt for crystallization to purify the final product, as it is often the gentlest method and can even enhance enantiomeric purity.

Problem 2: My reaction should proceed with stereochemical inversion (e.g., Mitsunobu), but I'm getting a racemic product or retention of configuration.

The Mitsunobu reaction is a cornerstone for inverting the stereochemistry of secondary alcohols.[5][6][7] Failure to achieve clean inversion points to specific mechanistic deviations.

Causality: The classic Mitsunobu reaction proceeds via a clean SN2 backside attack on an activated alkoxyphosphonium salt.[5][8]

  • Racemization/Loss of Inversion: This often implies an SN1-type pathway is competing. This can happen if the intermediate alkoxyphosphonium salt is stable enough to dissociate, forming a carbocation. This is more likely with alcohols that can form stabilized carbocations (e.g., benzylic, allylic).

  • Retention of Configuration: While less common, retention can occur, particularly in intramolecular reactions or with highly sterically hindered substrates where the standard SN2 pathway is disfavored.[9]

Recommended Actions:

  • Solvent Choice is Critical: The polarity of the solvent can dramatically influence the reaction pathway.

    • Use Non-Polar Solvents: Tetrahydrofuran (THF) or diethyl ether are standard choices. Avoid highly polar, coordinating solvents like DMF or DMSO, which can stabilize charged intermediates and promote an SN1 pathway.

  • Lower the Temperature: Perform the reaction at 0 °C or even -20 °C. The SN2 pathway has a lower activation energy than the SN1 pathway. By reducing the thermal energy of the system, you can favor the desired kinetic pathway.

  • Order of Addition: The standard and recommended order of addition is to have the alcohol, nucleophile (e.g., carboxylic acid), and triphenylphosphine (PPh₃) in solution before the slow, dropwise addition of the azodicarboxylate (DEAD or DIAD).[7] This ensures the betaine forms in the presence of the acidic proton, minimizing side reactions.

Table 1: Effect of Reaction Conditions on a Model Mitsunobu Inversion (Reaction: (R)-1-phenylethanol to (S)-1-phenylethyl benzoate)

Temperature (°C)SolventProduct ee (%)Stereochemical OutcomeProbable Mechanism
25DMF30% (S)Partial RacemizationSN1 / SN2 Competition
25THF85% (S)Good InversionPredominantly SN2
0THF>98% (S)Excellent InversionSN2
-20THF>99% (S)Excellent InversionSN2

Frequently Asked Questions (FAQs)

Q1: Which classes of chiral alcohols are most susceptible to racemization?

Alcohols that can form stabilized carbocations upon dehydration are at the highest risk. This includes:

  • Secondary Benzylic Alcohols: The phenyl group stabilizes the carbocation through resonance.

  • Secondary Allylic Alcohols: The adjacent double bond provides resonance stabilization.

  • Tertiary Alcohols: The inductive effect of three alkyl groups stabilizes the carbocation.

  • Alcohols with α-Heteroatoms: Heteroatoms like oxygen or nitrogen can stabilize an adjacent positive charge.

Q2: Can my metal catalyst be the source of racemization?

Absolutely. Certain transition metal complexes, particularly those based on ruthenium, are highly effective catalysts for the racemization of alcohols.[10][11][12][13] This process often proceeds through a dehydrogenation-hydrogenation mechanism, where the alcohol is reversibly oxidized to a prochiral ketone in the coordination sphere of the metal, followed by re-reduction.[14] If you are using a ruthenium catalyst for a different transformation in your synthetic sequence (e.g., metathesis), be aware of its potential to racemize nearby alcohol stereocenters, especially at elevated temperatures.

Q3: I am performing a Dynamic Kinetic Resolution (DKR). How do I ensure the racemization catalyst doesn't interfere with my enzyme?

This is a critical aspect of DKR. The racemization catalyst and the enzymatic resolution must be compatible.[15][16][17][18]

  • Temperature Compatibility: Many lipases used in kinetic resolutions are not stable at the high temperatures some racemization catalysts require. Choose a catalyst that operates efficiently at or near room temperature.[19]

  • pH and Solvent Compatibility: Ensure the optimal pH and solvent system for the enzyme and the catalyst overlap. Many enzymes prefer non-polar organic solvents, which is often compatible with common ruthenium racemization catalysts.[16]

  • Additive Inhibition: Be aware that reagents can interfere. For example, some acylating agents used in enzymatic resolutions can deactivate certain metal catalysts.[16] It is essential to screen conditions to find a harmonious system.

Q4: How can I design my synthetic route from the beginning to minimize the risk of racemization?

Proactive planning is always the best strategy.

  • Late-Stage Stereocenter Introduction: If possible, introduce the chiral alcohol stereocenter late in the synthetic sequence to minimize the number of reaction, workup, and purification steps it must endure.

  • Avoid Harsh Conditions: Design your route to avoid strongly acidic or basic conditions after the stereocenter is set.

  • Use Stereospecific Reactions: Rely on well-established, stereospecific reactions (e.g., Sharpless asymmetric epoxidation, CBS reduction) that are known to produce high enantiomeric excess under mild conditions.

  • Protecting Groups: If you must perform reactions that could threaten the alcohol's stereocenter, protect the hydroxyl group as a robust ether (e.g., TBDPS, TBS) and deprotect it under mild conditions (e.g., TBAF) at the end of the synthesis.

Visualizing the Troubleshooting Process

The following workflow provides a logical decision-making process for diagnosing and addressing racemization issues.

Racemization_Troubleshooting cluster_0 Initial Observation cluster_1 Diagnosis Phase cluster_2 Problem Identification cluster_3 Solution Pathways Start Low ee in Final Product CheckCrude Analyze Crude Reaction Aliquot for ee (Timepoint A) Start->CheckCrude CheckWorkup Analyze Post-Workup Aliquot for ee (Timepoint B) CheckCrude->CheckWorkup ee is HIGH ReactionProblem Problem: Reaction Conditions CheckCrude->ReactionProblem ee is LOW WorkupProblem Problem: Workup Conditions CheckWorkup->WorkupProblem ee DROPPED PurificationProblem Problem: Purification Method CheckWorkup->PurificationProblem ee is STILL HIGH Sol_Reaction Modify Reaction: - Lower Temperature - Change Solvent - Check Catalyst ReactionProblem->Sol_Reaction Sol_Workup Modify Workup: - Use Buffered Quench - Minimize Contact Time - Low Temperature WorkupProblem->Sol_Workup Sol_Purification Modify Purification: - Passivate Silica - Use Alumina - Low Temp Distillation - Crystallize PurificationProblem->Sol_Purification

Caption: A decision tree for troubleshooting loss of enantiomeric excess.

References
  • Bosson, J., Poater, A., Cavallo, L., & Nolan, S. P. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society, 132(38), 13146–13149. [Link]

  • Samec, J. S. M., Bäckvall, J.-E., Andersson, P. G., & Brandt, P. (2005). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society, 127(28), 10036–10045. [Link]

  • Mulzer, J., & Kirste, M. (1990). An Approach to the Stereoselective Synthesis of syn- and anti-1,3-Diol Derivatives. Retention of Configuration in the Mitsunobu Reaction. The Journal of Organic Chemistry, 55(23), 5748–5750. [Link]

  • Fletcher, S. P. (2015). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC - PubMed Central. [Link]

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  • Bosson, J., Poater, A., Cavallo, L., & Nolan, S. P. (2010). Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. Semantic Scholar. [Link]

  • Bosson, J., Poater, A., Cavallo, L., & Nolan, S. P. (2010). Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. KAUST Repository. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (2023). Mitsunobu reaction. In Wikipedia. [Link]

  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Study.com. Retrieved from [Link]

  • Corici, L., et al. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology. [Link]

  • Wikipedia. (2023). Enantiomeric excess. In Wikipedia. [Link]

  • Climent, M. J., et al. (2020). Production of chiral alcohols from racemic mixtures by integrated heterogeneous chemoenzymatic catalysis in fixed bed continuous operation. Green Chemistry. [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/05%3A_Stereoisomers/5.08%3A_Racemic_Mixtures_and_the_Resolution_of_Enantiomers]([Link]_ Mixtures_and_the_Resolution_of_Enantiomers)

  • Reddit. (2020). Is there a way I can reverse the stereochemistry of the OH group? My prof told me there's a version of the Mitsunobu rxn that can be used but it's not in our class notes... r/OrganicChemistry. [Link]

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  • Samec, J. S. M., Bäckvall, J.-E., Andersson, P. G., & Brandt, P. (2005). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society. [Link]

  • Morris, R. G., & Shore, J. D. (1981). Effect of pH on the liver alcohol dehydrogenase reaction. PubMed. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Spectroscopic Methods for Absolute Configuration Determination of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous assignment of the absolute configuration of chiral molecules is a cornerstone of modern chemistry. The spatial arrangement of atoms in a chiral center can dramatically influence a molecule's biological activity, making stereochemical control paramount in the pharmaceutical industry. This guide provides an in-depth comparison of the leading spectroscopic techniques for determining the absolute configuration of chiral alcohols: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy.

This document moves beyond a simple listing of methods. It is designed to provide the causality behind experimental choices, ensuring that each described protocol is a self-validating system. We will delve into the theoretical underpinnings, practical workflows, and comparative performance of each technique, supported by experimental insights and authoritative references.

The Imperative of Chirality in Science

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry. Enantiomers, the two mirror-image forms of a chiral molecule, often exhibit vastly different pharmacological and toxicological profiles. The thalidomide tragedy of the mid-20th century serves as a stark reminder of the critical importance of stereochemical purity in drug development. Therefore, the ability to reliably determine the absolute configuration of a chiral center is not merely an academic exercise but a crucial aspect of ensuring the safety and efficacy of new therapeutic agents.

Chiroptical Spectroscopy: A Dance with Polarized Light

Chiroptical spectroscopy techniques, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), exploit the differential absorption of left and right circularly polarized light by chiral molecules. The resulting spectrum, with its characteristic positive and negative bands, serves as a unique fingerprint of a molecule's absolute configuration.

Vibrational Circular Dichroism (VCD): Probing Molecular Vibrations

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light associated with molecular vibrations. A key advantage of VCD is that all molecules with chiral centers possess vibrational transitions, making it a broadly applicable technique without the need for a specific chromophore.[1][2] The determination of absolute configuration via VCD relies on a comparison between the experimentally measured spectrum and a spectrum predicted by quantum mechanical calculations, typically using Density Functional Theory (DFT).[3][4]

The process of determining absolute configuration using VCD can be broken down into several key steps, as illustrated in the workflow diagram below.

VCD_Workflow cluster_Experimental Experimental Measurement cluster_Computational Computational Prediction cluster_Analysis Analysis & Assignment Sample_Prep Sample Preparation (5-15 mg in suitable solvent, e.g., CDCl3) VCD_Measurement VCD/IR Spectrometer (Simultaneous acquisition) Sample_Prep->VCD_Measurement Experimental_Spectra Experimental VCD & IR Spectra VCD_Measurement->Experimental_Spectra Comparison Spectral Comparison (Experimental vs. Predicted) Experimental_Spectra->Comparison Conformational_Search Conformational Search (e.g., Molecular Mechanics) DFT_Optimization DFT Geometry Optimization (e.g., B3LYP/6-31G*) Conformational_Search->DFT_Optimization VCD_Calculation DFT VCD/IR Calculation (For one enantiomer) DFT_Optimization->VCD_Calculation Predicted_Spectra Predicted VCD & IR Spectra VCD_Calculation->Predicted_Spectra Predicted_Spectra->Comparison Assignment Absolute Configuration Assignment Comparison->Assignment

VCD Experimental and Computational Workflow
  • Sample Preparation: Dissolve 5-15 mg of the chiral alcohol in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.[5] The use of a deuterated solvent is crucial to minimize interference from solvent absorption bands in the infrared region.

  • Instrumentation: Utilize a dedicated VCD spectrometer. These instruments are typically Fourier-transform infrared (FT-IR) spectrometers equipped with a photoelastic modulator (PEM) to generate circularly polarized light.

  • Data Acquisition: Record the VCD and IR spectra simultaneously. The measurement time can range from 1 to 12 hours, depending on the sample concentration and the desired signal-to-noise ratio.[6]

  • Baseline Correction: Subtract the VCD spectrum of the pure solvent from the sample spectrum to obtain the final baseline-corrected VCD spectrum.

  • Conformational Search: For flexible molecules, a thorough conformational search is the critical first step.[7] This is often performed using molecular mechanics methods to identify all low-energy conformers.

  • Geometry Optimization: Each identified conformer is then subjected to geometry optimization using DFT, for instance, with the B3LYP functional and a 6-31G* basis set.[8]

  • VCD and IR Calculation: For the optimized geometry of each conformer of one enantiomer (e.g., the R-enantiomer), the VCD and IR spectra are calculated at the same level of theory.

  • Boltzmann Averaging: The calculated spectra of the individual conformers are then Boltzmann-averaged based on their relative energies to generate the final predicted spectrum for that enantiomer. The spectrum of the other enantiomer is simply the mirror image.

Electronic Circular Dichroism (ECD): A Chromophore-Dependent Technique

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light, which arises from electronic transitions. A significant prerequisite for ECD is the presence of a chromophore in the molecule that absorbs in the UV-Vis range.[1] While this can be a limitation, ECD is generally more sensitive than VCD. The process of absolute configuration determination with ECD follows a similar workflow to VCD, involving the comparison of experimental spectra with DFT-calculated spectra.[7][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Diastereomeric Approach

NMR spectroscopy offers a powerful and widely accessible alternative for determining the absolute configuration of chiral alcohols. The underlying principle involves converting the pair of enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent (CDA). Diastereomers have different physical properties and, crucially, distinct NMR spectra.

The Mosher's Method: A Classic and Reliable Tool

The most well-established NMR method for determining the absolute configuration of chiral secondary alcohols is the Mosher's ester analysis, which utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) as the CDA.[10][11] The method involves the preparation of two diastereomeric esters by reacting the chiral alcohol with both the (R)- and (S)-enantiomers of MTPA chloride.

The analysis relies on the anisotropic effect of the phenyl group in the MTPA moiety, which shields or deshields nearby protons in a predictable manner based on the absolute configuration of the alcohol's stereocenter. By comparing the ¹H NMR spectra of the two diastereomeric esters and calculating the chemical shift differences (Δδ = δS - δR), the absolute configuration can be deduced.[12]

Mosher_Method_Workflow cluster_Derivatization Derivatization cluster_NMR_Analysis NMR Analysis cluster_Assignment Configuration Assignment Chiral_Alcohol Chiral Alcohol (Unknown Configuration) R_Ester (R)-MTPA Ester Chiral_Alcohol->R_Ester Reacts with S_Ester (S)-MTPA Ester Chiral_Alcohol->S_Ester Reacts with R_MTPA_Cl (R)-MTPA Chloride R_MTPA_Cl->R_Ester S_MTPA_Cl (S)-MTPA Chloride S_MTPA_Cl->S_Ester NMR_Acquisition ¹H NMR Acquisition (Separate spectra for each ester) R_Ester->NMR_Acquisition S_Ester->NMR_Acquisition Chemical_Shift_Comparison Chemical Shift Comparison NMR_Acquisition->Chemical_Shift_Comparison Delta_Delta_Calculation Δδ (δS - δR) Calculation Chemical_Shift_Comparison->Delta_Delta_Calculation Mosher_Model Apply Mosher's Model Delta_Delta_Calculation->Mosher_Model Absolute_Configuration Absolute Configuration Determined Mosher_Model->Absolute_Configuration

Workflow for Mosher's Method
  • Esterification (Preparation of the (R)-MTPA Ester): a. In a clean, dry NMR tube, dissolve approximately 2-5 mg of the chiral alcohol in 0.5 mL of an anhydrous deuterated solvent (e.g., CDCl₃ or pyridine-d₅). b. Add a slight excess (1.1-1.2 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl). c. If necessary, add a small amount of a non-nucleophilic base like 4-(dimethylamino)pyridine (DMAP) to catalyze the reaction. d. Allow the reaction to proceed at room temperature for 2-6 hours, monitoring for completion by TLC or ¹H NMR.[13]

  • Esterification (Preparation of the (S)-MTPA Ester): a. In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).

  • NMR Analysis: a. Acquire the ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples. b. Carefully assign the proton signals for both diastereomers. For complex molecules, 2D NMR techniques such as COSY may be necessary. c. Create a table of the chemical shifts for the assigned protons in both spectra and calculate the Δδ (δS - δR) values.

  • Configuration Assignment: a. Apply the Mosher's model to the calculated Δδ values. A positive Δδ value for a set of protons indicates that they are on one side of the MTPA plane, while a negative Δδ value indicates they are on the other side. b. Based on the spatial arrangement predicted by the model, the absolute configuration of the chiral alcohol can be assigned.

Comparative Analysis: Choosing the Right Tool for the Job

The selection of the most appropriate spectroscopic method for determining the absolute configuration of a chiral alcohol depends on several factors, including the nature of the sample, the available instrumentation, and the desired level of confidence. The following table provides a comparative overview of the key performance characteristics of VCD, ECD, and NMR (Mosher's Method).

FeatureVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR (Mosher's Method)
Principle Differential absorption of circularly polarized IR light by vibrational transitions.Differential absorption of circularly polarized UV-Vis light by electronic transitions.Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR spectra.
Sample Requirement 5-15 mg, recoverable.Typically < 1 mg, requires a chromophore.2-5 mg per diastereomer.[13]
Analysis Time 1-12 hours for data acquisition, plus computational time.[6]Typically faster than VCD for data acquisition.2-6 hours for derivatization, plus NMR acquisition time.[11][13]
Instrumentation Dedicated VCD spectrometer (FT-IR with PEM).CD spectrometer.Standard NMR spectrometer.
Key Advantage Broad applicability (no chromophore needed), provides rich structural information.[1]High sensitivity.Widely available instrumentation, well-established and reliable method.[10]
Key Limitation Requires quantum mechanical calculations, can be time-consuming.Requires a chromophore near the stereocenter.Requires chemical derivatization, which may not be straightforward for all substrates.
Confidence Level High, based on the correlation between experimental and calculated spectra.High, with a suitable chromophore and good spectral correlation.High, based on a clear and consistent set of Δδ values.

Conclusion: A Synergistic Approach to Stereochemical Elucidation

Vibrational Circular Dichroism, Electronic Circular Dichroism, and NMR spectroscopy each offer powerful and distinct approaches to the critical task of determining the absolute configuration of chiral alcohols. VCD stands out for its broad applicability and the wealth of structural information it provides, making it an invaluable tool for a wide range of chiral molecules. ECD, while more limited in its scope due to the requirement of a chromophore, offers exceptional sensitivity. The NMR-based Mosher's method remains a robust and widely accessible technique that provides reliable results through the straightforward analysis of diastereomeric derivatives.

References

  • ResearchGate. (2025). ChemInform Abstract: From Relative to Absolute Configuration of Complex Natural Products. Interplay Between NMR, ECD, VCD, and ORD Assisted by ab initio Calculations. ResearchGate. [Link]

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A Senior Application Scientist's Guide: Comparing Grignard Synthesis with Enzymatic Resolution for Chiral Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the precise three-dimensional arrangement of atoms—chirality—is paramount. Chiral alcohols, in particular, are fundamental building blocks for a vast array of bioactive molecules. The distinct physiological effects of enantiomers, where one may be therapeutic while the other is inactive or even harmful, drive the demand for enantiomerically pure compounds.[1][2] This guide provides an in-depth, objective comparison of two powerful and widely adopted methodologies for producing chiral alcohols: the classic, organometallic-driven asymmetric Grignard synthesis and the elegant, biocatalytic approach of enzymatic kinetic resolution.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to explore the mechanistic underpinnings, practical advantages, and inherent limitations of each technique, supported by experimental data and protocols to inform your selection of the optimal synthetic strategy.

Section 1: Asymmetric Grignard Synthesis: Building Chirality Bond by Bond

The Grignard reaction, a cornerstone of organic synthesis for over a century, involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.[3][4] While the traditional reaction yields a racemic mixture, modern advancements have transformed it into a potent tool for asymmetric synthesis, allowing for the direct creation of a desired enantiomer from a prochiral ketone or aldehyde.[5][6][7]

Mechanism and Rationale

Achieving enantioselectivity in a Grignard reaction hinges on creating a chiral environment around the reacting centers. This is typically accomplished by using a stoichiometric chiral ligand that coordinates to the magnesium atom. This ligand-reagent complex then approaches the carbonyl substrate, with the steric and electronic properties of the ligand directing the nucleophilic attack to one of the two prochiral faces of the carbonyl, preferentially forming one enantiomer of the resulting alcohol.[8]

The choice of a chiral ligand is critical and is the subject of extensive research. Effective ligands, often tridentate diamine/phenol types, are designed to form a well-defined, rigid transition state that maximizes the energy difference between the pathways leading to the two possible enantiomers.[8][9][10]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and are readily quenched by protic sources like water or alcohols.[11][12][13] Strict exclusion of atmospheric moisture is mandatory to prevent reagent decomposition and ensure high yields.

  • Solvent: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential. They solvate and stabilize the Grignard reagent through coordination to the magnesium center, preventing aggregation and maintaining reactivity.[3][12]

  • Ligand Stoichiometry: While catalytic methods are emerging, many high-selectivity protocols rely on stoichiometric or near-stoichiometric amounts of the chiral ligand to effectively outcompete the non-selective background reaction.[7]

Visualizing the Asymmetric Grignard Addition

Asymmetric_Grignard_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Work-up & Products RMgX Grignard Reagent (R-MgX) Complex Chiral Mg-Complex [L*MgR]+X- RMgX->Complex Ketone Prochiral Ketone (R'COR'') TS Diastereomeric Transition State Ketone->TS Ligand Chiral Ligand (L*) Ligand->Complex Complex->TS Nucleophilic Addition Workup Aqueous Work-up (H3O+) TS->Workup Alcohol Enantioenriched Tertiary Alcohol Workup->Alcohol

Caption: Workflow for a ligand-mediated asymmetric Grignard addition to a ketone.

Representative Experimental Protocol: Asymmetric Ethylation of Acetophenone

This protocol is a generalized example based on methodologies described in the literature.[14]

  • Preparation: To a flame-dried, argon-purged flask, add the chiral N,N,O-tridentate ligand (1.1 equiv.).

  • Complexation: Dissolve the ligand in anhydrous toluene. Cool the solution to 0°C and slowly add the Grignard reagent (e.g., EtMgBr, 2.2 equiv.) while stirring. Allow the complex to form over 30 minutes. The use of a less valuable "sacrificial" Grignard reagent can sometimes be used for the initial deprotonation step to conserve a more complex primary reagent.[15]

  • Addition: Slowly add a solution of the ketone (e.g., acetophenone, 1.0 equiv.) in anhydrous toluene to the chiral Grignard complex solution.

  • Reaction: Maintain the reaction at 0°C and monitor its progress by TLC or GC analysis.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Work-up: Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (e.e.) of the chiral tertiary alcohol product using chiral HPLC analysis.

Performance Data for Asymmetric Grignard Synthesis
ParameterTypical PerformanceRationale & Considerations
Enantiomeric Excess (e.e.) 80 - 99%Highly dependent on the ligand, substrate, and Grignard reagent combination.[14][16]
Yield Up to 100% (Theoretical)Atom-economical C-C bond formation. Actual yields depend on reaction conditions and side reactions.
Substrate Scope BroadEffective for a wide range of aldehydes and ketones.[5] Steric hindrance can sometimes limit reactivity.
Key Advantage Direct Asymmetric SynthesisCreates the desired enantiomer directly from prochiral materials, avoiding resolutions.[17]
Limitations Strict Anhydrous ConditionsHighly sensitive to moisture and air.[12]
Reagent StoichiometryOften requires stoichiometric amounts of the chiral ligand and Grignard reagent.[7]

Section 2: Enzymatic Kinetic Resolution: Nature's Approach to Chirality

Enzymatic kinetic resolution (EKR) is a biocatalytic technique that leverages the inherent stereoselectivity of enzymes to separate a racemic mixture.[1][17] Instead of creating a single enantiomer, EKR selectively transforms one enantiomer of a racemate into a new compound, leaving the other, less reactive enantiomer untouched.[18] This difference in reaction rates allows for the effective separation of the two.

Mechanism and Rationale

For chiral alcohols, the most commonly used enzymes are lipases, which catalyze acylation or deacylation reactions.[19] In a typical resolution, a racemic alcohol is treated with an acyl donor (like vinyl acetate) in the presence of a lipase (e.g., Candida antarctica Lipase B, CALB). The enzyme's active site is chiral and will preferentially bind and acylate one enantiomer much faster than the other.[1][20]

This results in a mixture containing the acylated, "fast-reacting" enantiomer (now an ester) and the unreacted, "slow-reacting" enantiomer (the alcohol). These two compounds have different chemical properties and can be readily separated by standard techniques like column chromatography.

Causality Behind Experimental Choices:

  • Enzyme Choice: Lipases like CALB are widely used due to their broad substrate scope, high enantioselectivity, and stability in organic solvents.[19][21]

  • Acyl Donor: Vinyl acetate is a popular choice because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the acylation step effectively irreversible.[22] This irreversibility is crucial for achieving high enantioselectivity.[23]

  • Monitoring the Reaction: The reaction must be stopped at or near 50% conversion. Allowing the reaction to proceed further will result in the slower-reacting enantiomer also being acylated, which decreases the enantiomeric excess of both the product and the remaining starting material.

Visualizing the Enzymatic Kinetic Resolution Workflow

Enzymatic_Resolution_Workflow cluster_start Starting Materials cluster_process Enzymatic Reaction (~50% Conversion) cluster_end Separated Products Racemate Racemic Alcohol (R)-Alcohol + (S)-Alcohol Reaction Enzyme selectively acylates one enantiomer (e.g., R) Racemate->Reaction Enzyme Lipase + Acyl Donor Enzyme->Reaction Ester Enantioenriched Ester (R)-Ester Reaction->Ester Fast Reaction Alcohol Enantioenriched Alcohol (S)-Alcohol Reaction->Alcohol Slow/No Reaction

Caption: Workflow for the lipase-catalyzed kinetic resolution of a racemic alcohol.

Representative Experimental Protocol: Lipase-Catalyzed Resolution of 1-Phenylethanol

This protocol is a generalized example based on methodologies described in the literature.[24]

  • Setup: To a flask, add racemic 1-phenylethanol (1.0 equiv.) and an organic solvent (e.g., hexane).

  • Reagents: Add the acyl donor, vinyl acetate (2.2 equiv.), to the solution.

  • Catalysis: Add the immobilized lipase (e.g., Novozym 435®, typically 20-50 mg per mmol of substrate).[22]

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-40°C). Monitor the reaction progress by taking aliquots and analyzing them by GC to determine the conversion and the enantiomeric excess of the substrate and product.

  • Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Work-up: Concentrate the filtrate under reduced pressure.

  • Separation & Analysis: Separate the resulting (R)-1-phenylethyl acetate and the unreacted (S)-1-phenylethanol by flash column chromatography. Confirm the enantiomeric excess of each compound by chiral GC or HPLC.

Performance Data for Enzymatic Kinetic Resolution
ParameterTypical PerformanceRationale & Considerations
Enantiomeric Excess (e.e.) >99% for both enantiomersPossible when using a highly selective enzyme and stopping at ~50% conversion.[22]
Yield 50% (Theoretical Max per Enantiomer)The primary drawback of classical KR is that half of the starting material is the "wrong" enantiomer.[17]
Substrate Scope Broad for secondary alcoholsLipases are highly effective for a wide range of secondary alcohols.[1][20] Tertiary alcohols are more challenging.[25]
Key Advantage High Selectivity & Mild ConditionsReactions run at or near room temperature, avoiding harsh reagents and side reactions.[17]
Limitations 50% Yield CapInherently inefficient from an atom economy perspective if only one enantiomer is desired.
Separation RequiredRequires separation of the product (ester) from the unreacted starting material (alcohol).[26]

Section 3: Head-to-Head Comparison

The choice between asymmetric Grignard synthesis and enzymatic resolution is not about which method is universally "better," but which is better suited for a specific synthetic challenge. The decision depends on factors like the availability of starting materials, desired yield, cost, and scalability.

FeatureAsymmetric Grignard SynthesisEnzymatic Kinetic Resolution (EKR)
Principle Asymmetric Addition: Directly creates a single enantiomer from a prochiral precursor.[17]Kinetic Resolution: Separates a racemic mixture by selectively reacting one enantiomer.[18]
Theoretical Max. Yield Up to 100% 50% for a single enantiomer (without a racemization step).[17]
Key Advantage High atom economy, direct synthesis of the target enantiomer.[17]Extremely high enantioselectivity, mild "green" conditions, provides access to both enantiomers.[1]
Primary Limitation Requires strict anhydrous/anaerobic conditions; potential for side reactions.[11][12]Inherent 50% yield limit for the desired product; requires separation of product from substrate.[17]
Starting Material Prochiral aldehyde or ketone.Racemic alcohol.
Catalyst/Reagent Chiral ligand (often stoichiometric) + stoichiometric Grignard reagent.Catalytic amount of an enzyme (e.g., lipase).
Reaction Conditions Anhydrous organic solvent, often at low temperatures.Mild temperatures (25-45°C), often in organic solvents but can be aqueous.
Scalability Can be challenging due to the need for strict inert conditions and heat management.Generally straightforward to scale up; immobilized enzymes are easily handled and recycled.[27]
Ideal Use Case When a prochiral ketone is readily available and high atom economy is critical for producing a single target enantiomer.When a racemic alcohol is already available or easily synthesized, and high optical purity for both enantiomers is desired.
Decision-Making Framework
  • For Maximum Yield and Atom Economy: If your goal is to produce a single enantiomer in the highest possible yield from a simple precursor, and a suitable chiral ligand system exists, asymmetric Grignard synthesis is generally the superior choice.

  • For Simplicity, Mild Conditions, and Access to Both Enantiomers: If you start with a racemic mixture and require very high optical purity under gentle, environmentally benign conditions, enzymatic kinetic resolution is often more practical and robust.[17] The ability to obtain both enantiomerically pure alcohol and ester is a significant advantage in drug development, where testing of all stereoisomers is often required.[1]

  • Overcoming the 50% Barrier: It is important to note that the 50% yield limit of EKR can be overcome by incorporating a racemization step for the unwanted enantiomer in a process called Dynamic Kinetic Resolution (DKR) .[23][28] This combines the high selectivity of the enzyme with an in situ racemization catalyst (often a metal complex), theoretically enabling a 100% yield of a single enantiomeric product.[19][23]

Conclusion and Future Outlook

Both asymmetric Grignard synthesis and enzymatic resolution are indispensable tools in the modern chemist's arsenal for producing enantiopure alcohols.

  • Asymmetric Grignard synthesis offers a powerful and direct route, characterized by its excellent atom economy in the C-C bond-forming step. Its evolution is driven by the design of new, more efficient, and ideally catalytic chiral ligands that can operate under more practical conditions.[14][29]

  • Enzymatic resolution stands out for its exceptional selectivity, operational simplicity, and mild, sustainable reaction conditions. While limited by a 50% theoretical yield in its basic form, the development of DKR processes continues to expand its utility for high-yield applications.[19][28]

The future will likely see a convergence of these fields. Chemoenzymatic processes that combine the advantages of both metal catalysis and biocatalysis are becoming increasingly sophisticated. As researchers continue to push the boundaries of catalyst design—whether through rational ligand synthesis or directed evolution of enzymes—the ability to produce any chiral alcohol, on any scale, with precision and efficiency moves ever closer to reality.

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A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess Determination by Chiral Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereoisomeric composition of a drug is not a trivial detail; it is a critical quality attribute that profoundly influences its pharmacological activity and safety profile. Consequently, the accurate determination of enantiomeric excess (e.e.) is a cornerstone of pharmaceutical development and quality control. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), stands as the definitive technique for this purpose.

This guide provides an in-depth, objective comparison of methodologies and critical considerations for the validation of chiral separation methods. Grounded in extensive field experience and authoritative regulatory guidelines, this document moves beyond a simple checklist of validation parameters. Instead, it delves into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

The Foundational Choice: Selecting the Chiral Stationary Phase

The success of any enantiomeric separation hinges on the selection of the appropriate Chiral Stationary Phase (CSP). The diverse nature of chiral molecules necessitates a variety of CSPs, each with distinct chiral selectors and interaction mechanisms.[1] The most prevalent and effective CSPs fall into three main categories: polysaccharide-based, cyclodextrin-based, and protein-based phases.[1]

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are the workhorses of chiral separations, renowned for their broad applicability.[1][2] Their chiral recognition mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, and inclusion within the chiral cavities of the polysaccharide structure.[1]

  • Cyclodextrin-Based CSPs: These phases leverage the hydrophobic cavity of cyclodextrin to form inclusion complexes with the analyte. Chiral recognition is enhanced by interactions with functional groups on the rim of the cyclodextrin.

  • Protein-Based CSPs: Immobilized proteins, such as α1-acid glycoprotein (AGP), offer unique enantioselectivity based on a combination of hydrophobic, polar, and ionic interactions within the protein's intricate three-dimensional structure.[1]

The choice of CSP is an empirical process, often requiring the screening of several columns and mobile phases to achieve the desired resolution.[3]

A Comparative Look at Chiral Chromatography Techniques: HPLC vs. SFC

While chiral HPLC has long been the standard, chiral SFC has emerged as a powerful alternative, offering significant advantages in speed and environmental sustainability.[4][5] The use of supercritical CO2 as the primary mobile phase in SFC leads to faster separations and reduced consumption of organic solvents.[4]

Validation ParameterChiral SFC MethodChiral HPLC Method
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.5% - 101.2%98.1% - 101.5%
Precision (% RSD) - Intraday < 1.5%< 2.0%
Precision (% RSD) - Interday < 2.0%< 2.5%
Limit of Detection (LOD) ~0.01% of the major enantiomer~0.02% of the major enantiomer
Limit of Quantitation (LOQ) ~0.03% of the major enantiomer~0.05% of the major enantiomer

Illustrative data comparing typical performance characteristics of chiral SFC and HPLC methods for enantiomeric excess determination.[4]

The Pillars of Validation: A Deep Dive into Key Parameters

The validation of a chiral analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[6] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a harmonized framework for analytical procedure validation, which is adopted by major regulatory bodies like the FDA and EMA.[7][8][9]

The validation of a chiral purity method generally follows the principles for impurity assays.[10][11] The desired enantiomer is treated as the major component, while the undesired enantiomer is considered a chiral impurity.

Workflow for Chiral Method Validation

G cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Use Dev Method Development & Optimization (Column & Mobile Phase Screening) Specificity Specificity / Selectivity Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability Testing Robustness->SST Analysis Sample Analysis SST->Analysis

Caption: General workflow for the validation of a chiral separation method.

Specificity/Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[12] For a chiral method, this means achieving baseline resolution between the two enantiomers and from any other potential interferents.[7]

  • Why it's critical: Without demonstrated specificity, there is no assurance that the peak area of the minor enantiomer is not inflated by co-eluting impurities, leading to an inaccurate determination of enantiomeric excess.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response over a specified range.[11][13] For the undesired enantiomer, the range should typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit.[11][13]

  • Why it's critical: Establishing linearity is fundamental for accurate quantitation. It validates that the detector response is predictable and reliable across the concentration range of interest, particularly for the low-level chiral impurity.

Accuracy

Accuracy expresses the closeness of the test results to the true value.[7] It is typically assessed by spiking the drug substance or placebo with known amounts of the undesired enantiomer at different concentration levels.[7]

  • Why it's critical: Accuracy studies confirm that the method can correctly quantify the amount of the chiral impurity present, providing confidence in the reported enantiomeric excess values.

Precision

Precision reflects the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[7]

  • Why it's critical: Precision demonstrates the reproducibility of the method. Low variability in results indicates a well-controlled and reliable analytical procedure.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

The LOQ is a critical parameter for the validation of a chiral method as it defines the lower limit for the accurate measurement of the undesired enantiomer.[11]

  • Why it's critical: The LOQ ensures that the method is sensitive enough to control the chiral impurity at the level required by the product specification.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13] This provides an indication of its reliability during normal usage.[13] Typical parameters to investigate include mobile phase composition, pH, column temperature, and flow rate.[7]

  • Why it's critical: Robustness testing identifies the critical method parameters that need to be carefully controlled to ensure the method's performance is consistent over time and across different laboratories.

Interrelationship of Key Validation Parameters

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Accuracy->Range Precision->Range LOQ LOQ LOQ->Linearity Defines lower end of Range

Caption: Logical relationship between key validation parameters.

Experimental Protocols: A Practical Approach

Detailed and reproducible experimental protocols are the foundation of a successful validation study. The following are generalized protocols for key validation experiments.

Protocol 1: Specificity

Objective: To demonstrate that the analytical method can unequivocally measure the desired and undesired enantiomers without interference.

Procedure:

  • Prepare a solution of the racemic mixture of the drug substance.

  • Prepare a solution of the pure desired enantiomer.

  • Prepare a solution containing the drug substance spiked with all potential impurities and degradation products.

  • Inject each solution into the chromatograph.

Acceptance Criteria: The chromatograms should show baseline resolution (Rs > 1.5) between the two enantiomers and all other components.[2][7]

Protocol 2: Linearity

Objective: To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.

Procedure:

  • Prepare a series of at least five standard solutions of the racemic mixture or the individual enantiomers covering the desired range (e.g., from the LOQ to 120% of the specification limit for the undesired enantiomer).[7]

  • Inject each standard solution in triplicate.

  • Plot the average peak area against the concentration.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.[14]

Protocol 3: Accuracy

Objective: To determine the closeness of the test results to the true value.

Procedure:

  • Prepare solutions of the drug substance (or placebo) spiked with the undesired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery for each enantiomer at each level.

Acceptance Criteria: Typical recovery limits are 90.0% to 110.0% for the minor enantiomer at the specification limit.[7]

Protocol 4: Robustness

Objective: To evaluate the method's reliability with respect to small variations in analytical conditions.

Procedure:

  • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Vary each parameter within a predefined range (e.g., ± 10% of the nominal value).

  • Analyze a sample under each varied condition.

  • Evaluate the effect of the changes on the system suitability parameters, particularly the resolution between the enantiomers.

Acceptance Criteria: System suitability criteria (e.g., resolution, tailing factor) should be met under all tested conditions.

Conclusion

The validation of a chiral chromatography method for the determination of enantiomeric excess is a rigorous but essential process in the pharmaceutical industry. By understanding the "why" behind each validation parameter and adopting a systematic approach to experimental design, researchers and scientists can ensure the development of robust and reliable methods. This not only guarantees compliance with global regulatory expectations but also upholds the scientific integrity of the data, ultimately contributing to the safety and efficacy of chiral drugs.

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  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]

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  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Linearity, accuracy and precision results of HPLC method | Download Table. ResearchGate. Available at: [Link]

  • Method Validation and Improvement in Robustness of Chiral Analytical LC Methods. Daicel Chiral Technologies. Available at: [Link]

  • (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. LCGC International. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

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A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating Alternatives to (S)-(+)-3-Methyl-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the judicious selection of chiral building blocks is paramount for achieving high stereoselectivity and overall efficiency. Among these, chiral alcohols serve as versatile synthons, finding application as starting materials, chiral auxiliaries, and ligands for stereoselective transformations. This guide provides an in-depth technical comparison of (S)-(+)-3-Methyl-1-pentanol with viable alternatives, offering experimental insights to inform rational selection in research and development.

This compound is a valuable C6 chiral primary alcohol. Its utility stems from the stereocenter at the C3 position, which can influence the stereochemical outcome of reactions at a distal site. However, the commercial availability and cost-effectiveness of structurally similar chiral alcohols, such as (S)-(-)-2-Methyl-1-butanol and (S)-(+)-4-Methyl-1-hexanol, necessitate a comparative evaluation to identify the optimal building block for a given synthetic challenge.

Structural and Physical Properties of Selected Chiral Alcohols

A foundational understanding of the physical properties of these chiral building blocks is crucial for their effective application in synthesis.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC6H14O102.17152-153
(S)-(-)-2-Methyl-1-butanolC5H12O88.15128-130
(S)-(+)-4-Methyl-1-hexanolC7H16O116.20165-167

The seemingly subtle differences in the position of the methyl group along the carbon chain can have significant implications for the steric environment around a reactive center, thereby influencing the diastereoselectivity of a reaction when these molecules are employed as chiral auxiliaries.

Performance in Asymmetric Synthesis: A Case Study in Pheromone Synthesis

A prominent application of these chiral alcohols is in the synthesis of insect pheromones, where the precise stereochemistry is often critical for biological activity. The synthesis of (3R, 4S)-4-Methyl-3-hexanol, a pheromone of the ant Tetramorium impurum, and its corresponding ketone, (S)-4-Methyl-3-hexanone, the alarm pheromone of the ant Manica mutica, provides a relevant platform for comparison.[1]

While direct, side-by-side comparative studies are scarce, the synthetic routes reported in the literature allow for an inferential analysis of the utility of these building blocks. The synthesis of these pheromones often involves the conversion of the chiral alcohol to a suitable electrophile (e.g., a tosylate or halide) followed by coupling with a nucleophile. The steric hindrance imparted by the chiral auxiliary plays a crucial role in directing the approach of the nucleophile.

G cluster_0 Chiral Alcohol to Pheromone Synthesis Chiral_Alcohol (S)-Chiral Alcohol (e.g., 3-Methyl-1-pentanol) Activation Activation (e.g., Tosylation) Chiral_Alcohol->Activation Coupling Stereoselective Coupling (e.g., with Grignard Reagent) Activation->Coupling Pheromone Target Pheromone ((3R, 4S)-4-Methyl-3-hexanol) Coupling->Pheromone

Based on established principles of asymmetric synthesis, the proximity of the chiral center to the reaction site is a key determinant of the degree of stereochemical induction. In this context:

  • (S)-(-)-2-Methyl-1-butanol , with the chiral center at C2, offers the most direct steric influence on reactions occurring at the hydroxyl-bearing carbon.

  • This compound , with the chiral center at C3, provides a more remote, yet still effective, steric bias.

  • (S)-(+)-4-Methyl-1-hexanol , with the chiral center at C4, would be expected to exert the least direct steric control in reactions at the C1 position.

The choice between these building blocks, therefore, represents a trade-off between the desired level of stereocontrol and other factors such as the specific reaction mechanism and the availability of the starting material.

Experimental Protocols

To provide a practical basis for comparison, the following section details key experimental procedures relevant to the application of these chiral alcohols in synthesis.

Protocol 1: Tosylation of a Chiral Primary Alcohol

The conversion of the primary alcohol to a tosylate is a common activating step, transforming the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions.[2]

Materials:

  • Chiral alcohol (e.g., this compound) (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the chiral alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (2.0 eq) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude tosylate, which can be purified by column chromatography.

The rationale for using pyridine is twofold: it acts as a base to neutralize the HCl byproduct and also serves as a nucleophilic catalyst. The low temperature is crucial to prevent side reactions, such as the formation of the corresponding alkyl chloride.

Protocol 2: Asymmetric Grignard Addition to an Aldehyde using a Chiral Ligand Derived from a Chiral Alcohol

Chiral alcohols can be converted into ligands for metal-catalyzed asymmetric additions. This protocol outlines a general procedure for the enantioselective addition of a Grignard reagent to an aldehyde, a fundamental C-C bond-forming reaction.

Materials:

  • Chiral alcohol-derived ligand (e.g., from (S)-(-)-2-Methyl-1-butanol) (0.1 eq)

  • Grignard reagent (e.g., Phenylmagnesium bromide) (1.2 eq)

  • Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add the chiral ligand (0.1 eq) and anhydrous toluene.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add the Grignard reagent (1.2 eq) and stir the mixture for 30 minutes at this temperature.

  • Add the aldehyde (1.0 eq) dropwise to the reaction mixture.

  • Continue stirring at -78 °C and monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral secondary alcohol by column chromatography. The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

The choice of a chiral ligand derived from a specific chiral alcohol will significantly impact the enantioselectivity of the reaction. The steric and electronic properties of the ligand create a chiral environment around the metal center, leading to a facial bias in the addition of the Grignard reagent to the aldehyde.

G cluster_0 Asymmetric Grignard Addition Workflow Start Start Ligand_Prep Preparation of Chiral Ligand from Chiral Alcohol Start->Ligand_Prep Complex_Formation Formation of Chiral Grignard-Ligand Complex Ligand_Prep->Complex_Formation Aldehyde_Addition Addition of Aldehyde Complex_Formation->Aldehyde_Addition Stereoselective_Attack Diastereoselective Nucleophilic Attack Aldehyde_Addition->Stereoselective_Attack Workup Aqueous Workup Stereoselective_Attack->Workup Product Chiral Secondary Alcohol Workup->Product

Conclusion

The selection of a chiral building block is a critical decision in the design of an asymmetric synthesis. While this compound is a competent chiral synthon, alternatives such as (S)-(-)-2-Methyl-1-butanol and (S)-(+)-4-Methyl-1-hexanol offer a range of steric properties that may be advantageous in specific applications. The choice should be guided by a careful consideration of the reaction mechanism, the desired level of stereocontrol, and the commercial availability of the starting materials. The experimental protocols provided herein offer a starting point for the practical evaluation of these valuable chiral building blocks in the synthesis of complex, enantiomerically enriched molecules.

References

  • Wikipedia. (2023, December 27). Chiral auxiliary. In Wikipedia. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • Itsuno, S., Nakano, M., Miyazaki, K., Masuda, H., Ito, K., Hirao, A., & Nakahama, S. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044.
  • Dhotare, B., Hassarajani, S. A., & Chattopadhyay, A. (2000). Convenient Synthesis of (3R, 4S)-4-Methyl-3-hexanol and (S)-4-Methyl-3-hexanone, the Pheromones of Ants. Molecules, 5(8), 1051-1054.
  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • Zhang, Z., et al. (2014).
  • Wikipedia. (2023, November 28). Enantioselective ketone reduction. In Wikipedia. Retrieved from [Link]

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A Comparative Analysis of Pentanol Isomers as Biofuels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imperative to transition from fossil fuels to renewable energy sources has catalyzed extensive research into advanced biofuels. Among the promising candidates, pentanol (C5H11OH) isomers have garnered significant attention due to their favorable physicochemical properties, which closely resemble those of conventional gasoline and diesel fuels.[1][2] Unlike shorter-chain alcohols such as ethanol, pentanols offer higher energy density, lower hygroscopicity, and better blending characteristics with hydrocarbon fuels.[1][2] This guide provides a comprehensive comparative analysis of five key pentanol isomers—1-pentanol, 2-pentanol, 3-pentanol, isopentanol (3-methyl-1-butanol), and neopentanol (2,2-dimethyl-1-propanol)—as biofuels, offering researchers and scientists a detailed examination of their performance characteristics, supported by experimental data and standardized testing protocols.

The Structural Significance of Pentanol Isomers

The eight isomers of pentanol, with their varied branching and hydroxyl group positions, exhibit distinct properties that significantly influence their behavior as fuels.[3] The degree of branching, in particular, affects key combustion parameters such as octane and cetane numbers. Generally, more compact, branched isomers tend to have higher octane ratings, making them suitable for spark-ignition (SI) engines, while straight-chain isomers often possess higher cetane numbers, favoring their use in compression-ignition (CI) engines.

Caption: Structural classification of the five pentanol isomers.

Comparative Physicochemical Properties

A thorough evaluation of a biofuel's potential begins with an analysis of its fundamental physicochemical properties. These properties dictate its storage, handling, and ultimately, its performance within an engine. The following table summarizes key data for the five pentanol isomers, compiled from various experimental studies.

Property1-Pentanol2-Pentanol3-PentanolIsopentanol (3-Methyl-1-Butanol)Neopentanol (2,2-Dimethyl-1-Propanol)
Molecular Formula C5H12OC5H12OC5H12OC5H12OC5H12O
Density (g/cm³ at 20°C) 0.811[4]0.812[5]0.8150.810[6]0.812[7]
Boiling Point (°C) 137-139[8]119.3[5]116[3]131.1[4]113.5[7]
Melting Point (°C) -78[8]-73[5]-8[3]-117[4]52.5[7]
Flash Point (°C) 49[8]344143[6]37[7]
Research Octane Number (RON) ~86-90~94~97~99~105
Motor Octane Number (MON) ~78-82~85~88~90~95
Cetane Number (CN) ~18-20[1]~15~12~18[9]<10
Lower Heating Value (MJ/kg) 34.65-34.94[1]~34.5~34.434.7~34.2
Heat of Vaporization (kJ/mol) 44.83[10]45.144.546.947.1[11]
Kinematic Viscosity (mm²/s at 40°C) 2.89[1]~3.2~3.53.69[6]Solid at 40°C

Note: Some values are approximated based on available literature and trends among isomers. Neopentanol's solid state at room temperature presents challenges for its use as a neat fuel.

Combustion and Emission Characteristics

The ultimate measure of a biofuel's viability lies in its combustion performance and resulting emissions profile. The structural differences among pentanol isomers lead to notable variations in how they burn and the pollutants they produce.

Knock Resistance and Ignition Quality
  • Octane Number (RON/MON): As predicted by their molecular structures, the branched isomers, isopentanol and neopentanol, exhibit the highest Research Octane Numbers (RON) and Motor Octane Numbers (MON). This high resistance to auto-ignition, or "knocking," makes them excellent candidates for blending with gasoline in high-compression spark-ignition (SI) engines.[12]

  • Cetane Number (CN): Conversely, the straight-chain isomer, 1-pentanol, possesses the highest Cetane Number (CN), indicating a shorter ignition delay and making it more suitable for compression-ignition (CI) diesel engines.[1][4] The highly branched structure of neopentanol results in a very low cetane number, rendering it unsuitable for use in diesel engines without significant cetane improvers.

Engine Performance and Emissions

Experimental studies on single-cylinder diesel engines have shown that pentanol-biodiesel blends can lead to a reduction in key pollutants.[13][14]

  • Carbon Monoxide (CO) and Hydrocarbons (HC): The addition of pentanol to diesel or biodiesel generally leads to a decrease in CO and unburned hydrocarbon (HC) emissions, particularly at higher engine loads.[13][15] This is attributed to the oxygen content of the alcohol, which promotes more complete combustion.

  • Nitrogen Oxides (NOx): The impact on NOx emissions is more complex. The higher latent heat of vaporization of pentanols can lower the peak combustion temperature, which tends to reduce NOx formation.[14] However, the oxygen content of the fuel can also lead to localized high-temperature zones, potentially increasing NOx. The net effect often depends on engine operating conditions.

  • Particulate Matter (PM): A significant advantage of alcohol-based biofuels is the reduction in particulate matter or soot emissions.[7] The presence of oxygen in the fuel molecule disrupts the formation of soot precursors, leading to cleaner combustion.[7]

Caption: Generalized emission trends of pentanol isomers.

Experimental Protocols for Biofuel Characterization

To ensure data accuracy and comparability across different studies, standardized experimental procedures are essential. The American Society for Testing and Materials (ASTM) has established a suite of methods for characterizing liquid fuels. The following are simplified step-by-step protocols for key biofuel property measurements.

Determination of Research Octane Number (RON) - ASTM D2699

This method determines the knock characteristics of spark-ignition engine fuels under mild operating conditions.[16][17]

Experimental Workflow:

  • Engine Preparation: A standardized Cooperative Fuel Research (CFR) engine is calibrated and brought to specified operating conditions (600 rpm, controlled temperatures).[18]

  • Sample Introduction: The pentanol isomer sample is introduced into the engine's fuel system.

  • Compression Ratio Adjustment: The engine's compression ratio is adjusted until a standard level of knock intensity is observed, as measured by a detonation meter.

  • Bracketing with Primary Reference Fuels (PRFs): The knock intensity of the sample is bracketed by two Primary Reference Fuels (PRFs) - blends of isooctane (RON 100) and n-heptane (RON 0) - one that knocks more and one that knocks less than the sample.[19]

  • Interpolation: The RON of the sample is determined by linear interpolation of the compression ratio readings for the sample and the two bracketing PRFs.

Determination of Cetane Number (CN) - ASTM D613

This method evaluates the ignition quality of diesel fuels.

Experimental Workflow:

  • Engine Setup: A specialized single-cylinder, indirect injection diesel engine is used, with the capability to vary the compression ratio.[20]

  • Fuel Injection and Ignition Delay: The pentanol isomer or blend is injected into the combustion chamber at a fixed timing. The ignition delay, the time between injection and the start of combustion, is measured.

  • Compression Ratio Adjustment: The compression ratio is adjusted until the ignition delay reaches a specified value (typically 13 crank angle degrees).[5]

  • Bracketing with Reference Fuels: The sample's performance is bracketed by two reference fuel blends with known cetane numbers.

  • Cetane Number Calculation: The cetane number of the sample is calculated based on the compression ratio required to achieve the standard ignition delay, relative to the bracketing reference fuels.[11]

Determination of Heat of Combustion - ASTM D240

This method measures the energy content of liquid hydrocarbon fuels.[21][22]

Experimental Workflow:

  • Sample Preparation: A precise mass of the pentanol isomer is placed in a sample cup within a high-pressure "bomb" calorimeter.

  • Pressurization: The bomb is filled with pure oxygen to a high pressure (typically 30 atm).

  • Immersion: The sealed bomb is immersed in a known quantity of water in an insulated container (the calorimeter).

  • Ignition: The fuel sample is ignited electrically.

  • Temperature Measurement: The temperature rise of the water surrounding the bomb is carefully measured.

  • Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and the mass of the fuel sample.[18][23]

Determination of Kinematic Viscosity - ASTM D445

This method determines the resistance of a liquid to flow under gravity.[24][25]

Experimental Workflow:

  • Temperature Control: The pentanol isomer sample is placed in a calibrated glass capillary viscometer, which is then submerged in a constant-temperature bath until it reaches thermal equilibrium.[24][26]

  • Flow Measurement: The time it takes for a specific volume of the liquid to flow through the capillary under the force of gravity is accurately measured.[27]

  • Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[24]

Biofuel_Characterization_Workflow cluster_ASTM_Methods Standardized Testing (ASTM) D2699 ASTM D2699 Research Octane Number RON_Value RON D2699->RON_Value Determines D2700 ASTM D2700 Motor Octane Number MON_Value MON D2700->MON_Value Determdetermines D613 ASTM D613 Cetane Number CN_Value CN D613->CN_Value Determines D240 ASTM D240 Heat of Combustion LHV_Value LHV D240->LHV_Value Determines D445 ASTM D445 Kinematic Viscosity Viscosity_Value Viscosity D445->Viscosity_Value Determines Pentanol Isomer Sample Pentanol Isomer Sample Pentanol Isomer Sample->D2699 Pentanol Isomer Sample->D2700 Pentanol Isomer Sample->D613 Pentanol Isomer Sample->D240 Pentanol Isomer Sample->D445

Sources

A Comparative Guide to the Accuracy and Precision of Methods for Enantiomeric Excess (ee) Determination of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of chiral alcohols is a cornerstone of modern chemistry, with profound implications in pharmaceuticals, agrochemicals, and materials science. The accurate and precise determination of enantiomeric excess (ee) is not merely a procedural step but a critical validation of asymmetric synthesis and a prerequisite for ensuring the safety and efficacy of chiral drug candidates. This guide provides an in-depth comparison of the most prevalent analytical techniques for ee determination of chiral alcohols, offering insights into their underlying principles, experimental workflows, and performance characteristics to empower researchers in selecting the optimal method for their specific needs.

Chiral Chromatography: The Gold Standard in Enantioseparation

Chiral chromatography stands as the most widely employed and trusted technique for the determination of enantiomeric excess due to its high accuracy and precision.[1][2] This method leverages the differential interaction of enantiomers with a chiral environment to achieve physical separation, allowing for direct quantification. The two primary approaches are direct and indirect chiral chromatography.

Direct Method: Chiral Stationary Phases (CSPs)

The direct method utilizes a column packed with a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times.[1][3] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile for the separation of a wide array of chiral alcohols.[1]

Causality in Experimental Choices: The choice of CSP is paramount and is dictated by the structure of the chiral alcohol. The differential interaction arises from a combination of forces including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector of the CSP. The mobile phase composition is also critical; it modulates the strength of these interactions and, consequently, the resolution of the enantiomers.

Self-Validating System: A well-developed chiral HPLC or GC method is inherently self-validating. The baseline separation of the two enantiomeric peaks provides clear visual confirmation of the separation's success. Furthermore, the area under each peak is directly proportional to the concentration of that enantiomer, allowing for a straightforward and accurate calculation of ee.[1] With proper integration, accuracies of <1% and reproducibilities of ±0.5% can be achieved.[4]

  • Sample Preparation: Dissolve approximately 1 mg of the chiral alcohol in a suitable solvent (e.g., mobile phase).[1]

  • Chromatographic Conditions:

    • Column: Select an appropriate polysaccharide-based chiral column (e.g., Chiralpak series).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The ratio is optimized to achieve baseline separation.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a suitable wavelength.

  • Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated using the peak areas of the two enantiomers:

    • ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis Sample Chiral Alcohol Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Injector Injector Dissolve->Injector Column Chiral Stationary Phase (CSP) Injector->Column Mobile Phase Detector UV Detector Column->Detector Separated Enantiomers Chromatogram Chromatogram Detector->Chromatogram Calculation ee Calculation Chromatogram->Calculation Peak Areas

Caption: Workflow for direct ee determination by chiral HPLC.

Indirect Method: Chiral Derivatizing Agents (CDAs)

In the indirect method, the enantiomeric mixture of the alcohol is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[3] These diastereomers have different physical properties and can be separated on a conventional achiral stationary phase.[3][5]

Causality in Experimental Choices: The choice of CDA is crucial. The reaction must proceed to completion without kinetic resolution, meaning both enantiomers must react at the same rate.[6] The resulting diastereomers must have sufficient differences in their properties to be resolved by the achiral column.

Self-Validating System: The formation of two distinct and well-resolved peaks corresponding to the diastereomers validates the derivatization and separation. The ratio of these peaks directly reflects the original enantiomeric ratio.

  • Derivatization: React the chiral alcohol with a suitable chiral derivatizing agent (e.g., trifluoroacetic anhydride for amines, which can be analogous for some alcohols).[7]

  • Sample Preparation: Dissolve the resulting diastereomeric mixture in an appropriate solvent.

  • Chromatographic Conditions:

    • Column: A standard achiral GC column (e.g., a polysiloxane-based phase).

    • Carrier Gas: Typically helium or hydrogen.

    • Temperature Program: An optimized temperature gradient to ensure separation.

    • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

  • Analysis: Inject the sample and calculate the ee from the peak areas of the diastereomers.

NMR Spectroscopy: A Powerful Tool for Structural and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid and non-destructive method for ee determination.[6] The principle lies in converting the enantiomers into a diastereomeric environment, which results in distinct NMR signals that can be integrated for quantification.[6]

Chiral Derivatizing Agents (CDAs) in NMR

Similar to indirect chromatography, CDAs are used to convert the enantiomers into diastereomers.[6][8] A widely used CDA for chiral alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride.[6][9][10] The resulting diastereomeric esters exhibit different chemical shifts for protons or fluorine atoms near the stereocenter, allowing for the determination of the enantiomeric ratio by integrating the corresponding signals in the ¹H or ¹⁹F NMR spectrum.[10][11]

Causality in Experimental Choices: The choice of Mosher's acid is based on its ability to form esters with a wide range of alcohols and the presence of the trifluoromethyl group, which provides a clean singlet in the ¹⁹F NMR spectrum for each diastereomer, simplifying quantification.[11] The reaction should be driven to completion to ensure the diastereomeric ratio accurately reflects the enantiomeric ratio.[6]

Self-Validating System: The appearance of two distinct sets of signals for the diastereomers confirms the success of the derivatization. The relative integration of these signals provides a direct measure of the ee.

  • Esterification: In an NMR tube, dissolve the chiral alcohol in a deuterated solvent (e.g., CDCl₃). Add a suitable base (e.g., pyridine or DMAP) followed by a slight molar excess of (R)-Mosher's acid chloride.[10] Repeat in a separate tube with (S)-Mosher's acid chloride.

  • NMR Acquisition: Acquire ¹H and/or ¹⁹F NMR spectra of both diastereomeric mixtures.

  • Analysis: Identify the corresponding signals for each diastereomer and integrate them. The ee is calculated from the integral values.[10]

NMR_CDA_Workflow cluster_prep Derivatization cluster_nmr NMR Analysis cluster_analysis Data Analysis Analyte Chiral Alcohol (Enantiomeric Mixture) Reaction Formation of Diastereomers Analyte->Reaction CDA Chiral Derivatizing Agent (e.g., Mosher's Acid) CDA->Reaction Spectrum NMR Spectrum (¹H or ¹⁹F) Reaction->Spectrum Acquire Spectrum Integration Integration Spectrum->Integration Distinct Signals Calculation ee Calculation Integration->Calculation Integral Values

Caption: Workflow for ee determination using a CDA in NMR.

Chiral Solvating Agents (CSAs) in NMR

Chiral solvating agents (CSAs) form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[12][13] This interaction induces small chemical shift differences between the signals of the two enantiomers in the NMR spectrum.[14]

Causality in Experimental Choices: The effectiveness of a CSA depends on the strength and stereospecificity of the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with the analyte. The choice of solvent is also critical, as it can compete with the analyte for binding to the CSA.[13]

Self-Validating System: The observation of split signals for the enantiomers in the presence of the CSA validates the method. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.

Circular Dichroism (CD) Spectroscopy: A High-Throughput Chiroptical Method

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The CD signal is directly proportional to the enantiomeric excess.[15][16] This technique is particularly advantageous for high-throughput screening due to its speed.[15][17]

Causality in Experimental Choices: The magnitude of the CD signal depends on the chromophore of the chiral molecule and its stereochemical environment. For alcohols that lack a strong chromophore, derivatization with a chromophoric group or the use of a host-guest system with a metal complex can induce a strong CD signal.[15][17]

Self-Validating System: A linear calibration curve of CD signal intensity versus known ee values must be established for each chiral alcohol. The ee of an unknown sample is then determined by interpolating its CD signal on this calibration curve.[17][18] The mirror-image CD spectra of the two pure enantiomers confirm the chiroptical properties being measured.

  • Calibration Curve: Prepare a series of samples with known ee values of the chiral alcohol.

  • CD Measurement: Record the CD spectrum for each standard and the unknown sample.

  • Analysis: Plot the CD signal intensity at a specific wavelength versus the ee of the standards to generate a calibration curve. Determine the ee of the unknown sample from this curve.[17]

Comparison of Methods

MethodAccuracyPrecisionThroughputSample RequirementKey AdvantagesKey Disadvantages
Chiral HPLC/GC (Direct) High (<1% error)[4]High (±0.5% RSD)[4]Low to MediumLow (µg-mg)High resolution, widely applicable, both analytical and preparative.[1]Method development can be time-consuming, expensive columns.[1]
Chiral GC (Indirect) HighHighMediumLow (µg-mg)Uses standard achiral columns.[5]Derivatization required, potential for side reactions.[5]
NMR with CDA GoodGoodMediumHigh (mg)Provides structural information, no physical separation needed.[5]Derivatization required, lower sensitivity, potential for peak overlap.[5]
NMR with CSA GoodGoodHighHigh (mg)No derivatization, rapid analysis.[12][19]Lower sensitivity, peak overlap can be an issue.[5]
Circular Dichroism Moderate (±3-5% error)[15]ModerateHighLow (µg-mg)Very fast, suitable for HTS.[15][17]Requires a chromophore, calibration curve needed for each analyte.[15]

Conclusion

The choice of method for determining the enantiomeric excess of chiral alcohols is a critical decision that depends on the specific requirements of the analysis. Chiral chromatography, particularly direct HPLC, remains the benchmark for accuracy and precision. NMR spectroscopy offers a powerful alternative, especially when structural confirmation is also required. For high-throughput screening applications where speed is paramount, circular dichroism is an invaluable tool. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate method to ensure the stereochemical integrity of their chiral alcohols.

References

  • Jo, H. H., Lin, C.-Y., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2234–2245. [Link]

  • Barrios, A. M., & Canary, J. W. (2002). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. New Journal of Chemistry, 26(11), 1575–1577. [Link]

  • Wanninayake, U. S., & Zysmilich, M. G. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? ChemistrySelect, 5(6), 1810–1817. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256–270. [Link]

  • Lin, C., & Lee, C.-S. (2006). Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods. Journal of Chromatography A, 1107(1-2), 195–204. [Link]

  • Le, A. T., & Canary, J. W. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(36), 14216–14219. [Link]

  • Fletcher, K., & Bull, J. A. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(1), 103–108. [Link]

  • Sánchez, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 743-749. [Link]

  • Freedman, T. B., et al. (2003). Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring. Analytical Chemistry, 75(15), 3865-3873. [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Di Isernia, M., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12853-12863. [Link]

  • Wenzel, T. J., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Letters, 18(9), 2098-2101. [Link]

  • Dragna, J. M., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Chemical Science, 13(20), 5946-5953. [Link]

  • Bondi, S. P., et al. (2011). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. The Fordham Undergraduate Research Journal, 1(1), Article 10. [Link]

  • Li, T., & Row, K. H. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of the Korean Chemical Society, 56(1), 131-136. [Link]

  • Bhat, G., et al. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education, 101(2), 705-711. [Link]

  • Okoro, O. O. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2(1), 1-3. [Link]

  • Wenzel, T. J. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 15(3), 256-270. [Link]

  • Li, Y., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 384-390. [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Wu, L., & Ng, K. M. (2016). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. Analytica Chimica Acta, 909, 1-19. [Link]

  • Ilie, M., et al. (2016). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. Journal of Pharmaceutical and Biomedical Analysis, 125, 258-264. [Link]

  • Not Voodoo. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. [Link]

  • Dong, M. W. (2013). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 31(10), 882-891. [Link]

  • Isernia, M. D., et al. (2020). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. In Chirality. IntechOpen. [Link]

  • Armstrong, D. W., & Li, W. (1998). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International, 11(10), 654-661. [Link]

  • Raston, C. L., & Stubbs, K. A. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Molecules, 26(18), 5521. [Link]

  • Burns, D. C. (2006). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? [Unpublished undergraduate thesis]. University of Toronto. [Link]

  • Walther, W., & Netscher, T. (1996). Design and development of chiral reagents for the chromatographic e.e. determination of chiral alcohols. Chirality, 8(5), 397-401. [Link]

  • The Organic Chemistry Tutor. (2023, April 11). How I Used Mosher Esters in my PhD [Video]. YouTube. [Link]

  • University of Bath. (n.d.). Determination of enantiomeric excess. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Chiral HPLC and GC Methods for Enantiomer Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereoisomeric Control in Drug Development

In the pharmaceutical industry, the three-dimensional structure of a molecule is intrinsically linked to its biological function. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, this structural duality can lead to significant differences in pharmacological, toxicological, and metabolic profiles.[1][2] The tragic case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, serves as a stark reminder of the critical need to control the stereoisomeric composition of drug substances.[2] Consequently, regulatory bodies like the FDA mandate the rigorous characterization and quantification of enantiomers, treating the undesired enantiomer as a potential impurity.[3][4]

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two preeminent techniques for chiral analysis.[5] While both are powerful, they operate on different principles and are suited to different types of molecules. HPLC is a versatile technique applicable to a broad range of compounds, including non-volatile and thermally labile ones,[1][6] whereas GC offers high resolution and speed for volatile and semi-volatile analytes.[7][8]

When a product is analyzed at different stages of development, in different laboratories, or when a method is updated, it becomes essential to ensure that the analytical results are consistent and reliable. This is achieved through cross-validation: a formal comparison of data from two distinct, validated analytical methods to demonstrate their equivalence.[9][10] This guide provides an in-depth, experience-driven framework for the cross-validation of chiral HPLC and GC methods, ensuring data integrity and regulatory compliance.

Part 1: Foundational Principles of Chiral Separation

The success of any chiral analysis hinges on chiral recognition, the ability of a chiral environment to interact differently with each enantiomer.[11] In chromatography, this is accomplished by using a Chiral Stationary Phase (CSP).

Chiral HPLC: High-performance liquid chromatography has become a cornerstone of chiral analysis due to the wide availability of robust CSPs.[12] The separation mechanism involves the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral stationary phase.[13][14] The enantiomer that forms the more stable complex is retained longer on the column, leading to separation. Common HPLC CSPs include:

  • Polysaccharide Derivatives: Coated or immobilized amylose and cellulose derivatives are the most widely used CSPs due to their broad applicability and excellent enantioselectivity.[6][11]

  • Macrocyclic Glycopeptides: These phases, like vancomycin and teicoplanin, offer multi-modal interactions and are particularly effective in reversed-phase mode.[13][15]

  • Pirkle-type (Brush-type) Phases: These rely on π-π interactions, hydrogen bonding, and dipole stacking.[11]

Chiral GC: For volatile compounds, chiral GC is an exceptionally powerful technique, often providing high efficiency and fast analysis times.[7][8] The most common CSPs in modern capillary GC are based on cyclodextrins .[16][17]

  • Cyclodextrin Derivatives: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[8] Separation occurs through an inclusion complexation mechanism, where the enantiomers exhibit different fits and interactions within the chiral cavity of the cyclodextrin.[8][11]

Part 2: The Cross-Validation Workflow

Cross-validation is not merely a repeat of the initial method validation. It is a direct, head-to-head comparison designed to prove that two methods produce comparable results for the same sample. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[18][19] The entire process must be governed by a pre-approved protocol that defines the experiments, samples, and, most importantly, the acceptance criteria.[10][20]

Below is a visual representation of a typical cross-validation workflow.

G cluster_hplc Chiral HPLC Method cluster_gc Chiral GC Method hplc_dev Method A: Validated Chiral HPLC protocol Define Cross-Validation Protocol & Acceptance Criteria hplc_dev->protocol gc_dev Method B: Validated Chiral GC gc_dev->protocol exec Execute Validation Experiments (Accuracy, Precision, Specificity) protocol->exec data_hplc HPLC Data Set exec->data_hplc data_gc GC Data Set exec->data_gc compare Statistical Comparison (e.g., Bland-Altman, t-test) data_hplc->compare data_gc->compare report Final Cross-Validation Report compare->report Meets Criteria?

Sources

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: (S)-(+)-3-Methyl-1-pentanol in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and fine chemical development, the control of stereochemistry is not merely an academic exercise—it is a fundamental requirement. Chiral auxiliaries remain a robust and reliable strategy for inducing stereoselectivity, serving as temporary covalent handles that guide the formation of new stereocenters. This guide provides a comparative analysis of several cornerstone chiral auxiliaries against the structurally simpler, commercially available chiral alcohol, (S)-(+)-3-Methyl-1-pentanol.

While this compound is not extensively documented in the literature as a mainstream chiral auxiliary, its structural simplicity and availability invite a thorough evaluation of its potential. We will objectively compare its projected performance, based on established principles of asymmetric induction, with the field-proven results of industry-standard auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting a stereochemical control element.

The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

The core logic of this synthetic strategy involves three key stages: the covalent attachment of an enantiopure auxiliary to a prochiral substrate, a diastereoselective transformation that creates one or more new stereocenters under the influence of the auxiliary, and finally, the non-destructive cleavage of the auxiliary to reveal the desired enantiomerically enriched product. The efficacy of an auxiliary is judged by the stereoselectivity it imparts, the yields of the reactions, and the ease of its attachment, cleavage, and potential for recycling.[1][2]

G sub Prochiral Substrate sub_aux Substrate-Auxiliary Adduct sub->sub_aux Attachment aux Chiral Auxiliary (Aux) aux->sub_aux product_diastereomers Diastereomeric Products sub_aux->product_diastereomers Diastereoselective Reaction reagent Reagent(s) reagent->product_diastereomers final_product Enantiomerically Enriched Product product_diastereomers->final_product Cleavage recovered_aux Recovered Auxiliary (Aux) product_diastereomers->recovered_aux Cleavage cleavage Cleavage Reagents cleavage->final_product

Caption: General workflow of chiral auxiliary-mediated synthesis.
The Incumbents: A Profile of Widely-Used Chiral Auxiliaries

Decades of research have solidified the roles of several classes of auxiliaries, each with distinct advantages.

  • Mechanism of Control: The high diastereoselectivity is rationalized by the Zimmerman-Traxler transition state model, where a six-membered ring involving the metal enolate and the aldehyde's carbonyl group organizes the reactants.[8] The substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl) sterically blocks one face, forcing the electrophile to approach from the opposite side.[8][9]

  • Performance: They routinely deliver exceptional levels of stereocontrol, often achieving diastereomeric ratios exceeding 99:1.[10][11]

  • Cleavage: A key advantage is the variety of methods available for auxiliary removal, yielding carboxylic acids, aldehydes, alcohols, or ketones, which enhances the synthetic utility.[2]

Caption: Key features of the Evans aldol transition state.

Based on camphor, Oppolzer's sultams are highly crystalline, rigid structures that provide excellent stereocontrol in a variety of reactions, including conjugate additions and aldol reactions.[8][12]

  • Mechanism of Control: Similar to oxazolidinones, the N-acyl sultam can form a chelated enolate. The bulky, rigid camphor skeleton provides a well-defined chiral environment, effectively blocking one face of the enolate.

  • Performance: They are known for high diastereoselectivity and the crystalline nature of their derivatives often simplifies purification by recrystallization.[12]

  • Recyclability: The robustness of the sultam allows for high recovery yields after cleavage, a significant advantage for cost and sustainability on a larger scale.[13][14][15]

Andrew Myers developed pseudoephedrine as a practical and effective chiral auxiliary, particularly for the asymmetric alkylation of enolates to produce α-substituted carboxylic acids and ketones.[16]

  • Mechanism of Control: The substrate is attached via an amide bond. Upon deprotonation, the lithium enolate is internally chelated by the hydroxyl group's oxygen, forming a rigid structure. The phenyl and methyl groups of the auxiliary then direct the incoming electrophile to the opposite face.

  • Performance: This method provides very high diastereoselectivity for a wide range of electrophiles.[16] An important advantage is that the derivatives are often highly crystalline, enabling easy purification.

  • Cleavage: The amide can be readily cleaved under acidic or basic conditions to yield the corresponding carboxylic acid, or treated with organometallics to produce ketones.[16]

A Prospective Analysis: this compound

This compound is a primary alcohol with a single stereocenter at the C3 position.[17][18] Unlike the previously discussed auxiliaries, it is not heterocyclic and lacks secondary binding sites (like carbonyls or hydroxyls) that enforce rigid, chelated transition states. Its application as a chiral auxiliary would involve its attachment to a carboxylic acid substrate to form a chiral ester.

  • Proposed Mechanism of Control: Asymmetric induction would rely solely on steric hindrance. The chiral ester, upon enolization, would adopt a conformation that minimizes steric clash between the enolate and the auxiliary's substituents (methyl and ethyl groups). This preferred conformation would shield one face of the enolate plane, directing the approach of an electrophile to the less hindered face. This mechanism is analogous to early auxiliaries like 8-phenylmenthol.[8]

  • Anticipated Performance:

    • Stereoselectivity: Due to the conformational flexibility of the open-chain ester and the relatively small size of the directing groups, the diastereoselectivity is expected to be significantly lower than that achieved with Evans, Oppolzer, or Myers auxiliaries. The energy difference between competing transition states would likely be small, leading to modest d.r. values.

    • Attachment & Cleavage: Attachment would be a standard esterification (e.g., DCC coupling, acid chloride). Cleavage would be a straightforward saponification (hydrolysis), which is a reliable but potentially harsh method that could risk epimerization of the newly formed stereocenter.

    • Advantages: The primary potential advantages are its low cost and ready commercial availability.[19][20]

Comparative Performance Data

The following table summarizes typical, experimentally-verified performance data for the established auxiliaries in the key reaction of enolate alkylation. No comparable, peer-reviewed data exists for this compound in this context.

Chiral AuxiliarySubstrateElectrophiled.r. (crude)Yield (%)Reference
Evans' Oxazolidinone N-Propionyl oxazolidinoneAllyl Iodide98:2~85-95[6][21]
Oppolzer's Sultam N-Acyl SultamVarious>95:5High[12][13]
Myers' Pseudoephenamine N-Propionyl amideBenzyl Bromide≥99:199[16]
This compound N/AN/ANot ReportedNot ReportedN/A
Experimental Protocols: A Head-to-Head Workflow

To provide a tangible comparison, we present a validated protocol for an asymmetric alkylation using an Evans auxiliary and a prospective protocol for the same transformation using this compound.

This protocol is adapted from established literature procedures.[6][11][21]

Step 1: Acylation of the Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF (0.2 M) at 0 °C, add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise.

  • Stir the resulting solution for 15 minutes at 0 °C.

  • Add propionyl chloride (1.1 eq.) dropwise, and allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography to yield the N-propionyl imide.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl imide (1.0 eq.) in anhydrous THF (0.1 M) and cool the solution to -78 °C under a nitrogen atmosphere.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq., 1.0 M in THF) dropwise. Stir for 30 minutes at -78 °C to form the sodium enolate.

  • Add benzyl bromide (1.2 eq.) dropwise. Stir the reaction at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis. Purify by flash chromatography.

Step 3: Auxiliary Cleavage

  • Dissolve the purified alkylated product (1.0 eq.) in a 4:1 mixture of THF and water (0.2 M).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.), followed by lithium hydroxide (2.0 eq.) in water.

  • Stir vigorously at 0 °C for 2 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite.

  • Separate the layers and extract the aqueous layer with ethyl acetate. The chiral auxiliary can be recovered from the organic layers.

  • Acidify the aqueous layer to pH ~2 with HCl and extract with ethyl acetate to isolate the enantiomerically enriched carboxylic acid.

This hypothetical protocol is based on standard procedures for ester enolate alkylation.

Step 1: Esterification (Attachment)

  • To a solution of propionic acid (1.0 eq.), this compound (1.1 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane (0.2 M) at 0 °C, add DCC (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Filter off the dicyclohexylurea byproduct. Concentrate the filtrate and purify by flash chromatography to yield the chiral ester.

Step 2: Diastereoselective Alkylation

  • Dissolve the chiral ester (1.0 eq.) in anhydrous THF (0.1 M) and cool to -78 °C under a nitrogen atmosphere.

  • Add lithium diisopropylamide (LDA) (1.1 eq., freshly prepared or commercial solution) dropwise. Stir for 45 minutes at -78 °C to generate the lithium enolate.

  • Add benzyl bromide (1.2 eq.) dropwise. Stir at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and work up as described in Protocol 1, Step 2.

Step 3: Saponification (Cleavage)

  • Dissolve the purified ester in a 3:1 mixture of THF and methanol (0.2 M).

  • Add aqueous lithium hydroxide (2.0 eq., 1 M solution) and stir at room temperature for 4-6 hours.

  • Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with ether to remove the recovered this compound.

  • Acidify the aqueous layer to pH ~2 and extract with ethyl acetate to isolate the target carboxylic acid.

Conclusion and Recommendation

The selection of a chiral auxiliary is a critical decision that balances stereochemical efficacy with practical considerations like cost, scalability, and synthetic versatility.

  • This compound: Based on fundamental principles of stereochemistry, this simple chiral alcohol is unlikely to compete with the established auxiliaries in terms of diastereoselectivity. Its conformational flexibility represents a significant drawback, as it cannot enforce the rigid transition state geometry required for high-fidelity stereochemical transfer. While its low cost is appealing, the anticipated modest selectivity, coupled with the potential for racemization during cleavage, would likely lead to a product with insufficient enantiomeric purity for most pharmaceutical applications.

For drug development professionals and scientists, the reliability and proven track record of Evans' oxazolidinones, Oppolzer's sultams, and related systems justify their use. While the exploration of simpler, cheaper auxiliaries like this compound is academically interesting, they are not, at present, a viable substitute for the established methods in high-stakes synthetic applications.

References

  • Chemical Science. (n.d.). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. RSC Publishing.
  • NIH. (2018, January 25). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. PMC.
  • BenchChem. (n.d.). A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis.
  • BenchChem. (n.d.). A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions.
  • BenchChem. (n.d.). A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions.
  • ResearchGate. (2018, January 17). (PDF) Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam.
  • Semantic Scholar. (n.d.). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam.
  • ACS Publications. (2008, May 1). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • ACS Publications. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • ACS Publications. (2010, August 13). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society.
  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Chemistry.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • University of Calgary. (n.d.).
  • SciELO. (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
  • NIH. (n.d.). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC.
  • BenchChem. (n.d.). A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-N-methyl-D-Valinol in Focus.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 3).
  • PubMed. (2019, October). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
  • PubChem. (n.d.). This compound.
  • The Good Scents Company. (n.d.). 3-methyl-1-pentanol.
  • Wikipedia. (n.d.). 3-Methyl-1-pentanol.
  • Société Chimique de France. (n.d.). Recent advances in asymmetric synthesis with chiral imide auxiliaries.
  • YouTube. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions.
  • ECHEMI. (n.d.). Chirality of 1-Pentanol and 3-Methyl-2-Pentanol.
  • Chemistry Stack Exchange. (2017, January 14). Chirality of 1-Pentanol and 3-Methyl-2-Pentanol.
  • PubMed. (n.d.). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners.

Sources

Safety Operating Guide

Navigating the Disposal of (S)-(+)-3-Methyl-1-pentanol: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our focus is often on the groundbreaking potential of the chemical compounds we handle. However, the life cycle of these materials extends beyond the bench, and responsible disposal is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step approach to the proper disposal of (S)-(+)-3-Methyl-1-pentanol, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Understanding the Compound: Properties Relevant to Disposal

This compound is a chiral alcohol. While its specific stereochemistry is vital for its intended applications, its fundamental chemical properties as a flammable liquid govern its disposal procedures. According to safety data sheets for similar compounds, it is classified as a flammable liquid, and its vapors may form explosive mixtures with air.[1][2][3][4] Therefore, it must be treated as a hazardous waste.[5][6][7]

PropertyImplication for Disposal
Flammability Requires storage away from ignition sources and the use of spark-proof tools.[1][2][8][9] Must be disposed of as ignitable hazardous waste.[10][11]
Solubility Soluble in alcohol and slightly soluble in water.[12] Improper disposal down the drain can lead to water pollution.[6]
Reactivity Incompatible with strong oxidizing agents, strong acids, and acid chlorides.[2][9] Must be segregated from these materials during waste accumulation.[10][13]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process that begins with waste identification and ends with collection by a licensed waste carrier.

Step 1: Waste Characterization and Segregation

The first and most crucial step is to correctly identify the waste. Any solution containing this compound, including reaction byproducts and contaminated materials, should be considered hazardous waste.

  • Action: Segregate waste containing this compound from other waste streams at the point of generation.

  • Causality: Segregation prevents dangerous reactions between incompatible chemicals.[10][13] For instance, mixing flammable liquids with strong oxidizers can lead to fire or explosions. Keep acids and bases separate, and never mix acids with cyanides or sulfides.[10][13]

Step 2: Container Selection and Labeling

The choice of waste container is critical to prevent leaks and ensure safety.

  • Action: Use a chemically compatible, leak-proof container with a secure screw cap.[10][14][15][16] Glass bottles are often a suitable choice for flammable organic solvents. Ensure the container is not filled beyond 90% capacity to allow for vapor expansion.[10][15]

  • Causality: Using a compatible container prevents degradation of the container and subsequent leakage.[10][14] The headspace is a safety measure to accommodate temperature-induced expansion of the liquid and its vapor.[10]

Proper labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for the waste disposal personnel.

  • Action: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[13][14] Include the appropriate hazard pictograms (e.g., flammable liquid).

  • Causality: Accurate labeling communicates the hazards of the container's contents, ensuring it is handled and stored correctly, and ultimately disposed of in the proper manner.

Step 3: Accumulation and Storage

Designate a specific, well-ventilated area for the accumulation of hazardous waste.

  • Action: Store the waste container in a designated Satellite Accumulation Area (SAA) that is near the point of generation.[10][15] The SAA should be inspected weekly for any signs of leakage.[10][16]

  • Causality: Storing waste in a designated and ventilated area minimizes the risk of accidental spills and exposure to vapors.[2][3] Regular inspections are a proactive measure to identify and address potential issues before they escalate.

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through a licensed hazardous waste disposal company.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.

  • Causality: Regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States mandate that hazardous waste be managed and disposed of by licensed facilities to protect human health and the environment.[7]

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the disposal of this compound.

Disposal_Workflow cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal A Generate Waste Containing This compound B Is it pure or in a solution >24% alcohol? A->B C Treat as Hazardous Waste: Flammable Liquid B->C Yes D Segregate from incompatible waste streams C->D E Select chemically compatible, leak-proof container D->E F Label with 'Hazardous Waste', contents, and pictograms E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Conduct weekly inspections of the SAA G->H I Contact EHS for pickup by licensed waste vendor H->I

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-(+)-3-Methyl-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the meticulous handling of chemical reagents is the bedrock of both laboratory safety and experimental integrity. (S)-(+)-3-Methyl-1-pentanol, a chiral alcohol used in synthesis, presents a specific set of hazards that demand a systematic and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and causal framework for the safe utilization of this compound, ensuring that every operational step is underpinned by a robust safety rationale.

Foundational Hazard Analysis: Understanding the Risks

This compound is classified as a Category 3 flammable liquid and vapor, and it is an irritant to the skin, eyes, and respiratory system.[1][2][3] Its flash point is approximately 60°C (140°F), meaning it can release enough vapor to form an ignitable mixture with air at and above this temperature.[4] This dual threat of flammability and irritation dictates a multi-faceted personal protective equipment (PPE) strategy.

Hazard ClassificationDescriptionPrimary RiskSource
Flammable Liquid, Cat. 3 Liquid and vapor are flammable.Fire or explosion if exposed to ignition sources. Vapors are heavier than air and may travel to an ignition source and flash back.[1][1]
Skin Irritation, Cat. 2 Causes skin irritation upon contact.Localized redness, inflammation, and discomfort. Prolonged contact may lead to more severe reactions.[1][2]
Eye Irritation, Cat. 2 Causes serious eye irritation.Pain, redness, and potential damage to eye tissue upon direct contact with liquid or vapor.[1][2]
STOT SE 3 May cause respiratory irritation.Inhalation of vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][1]

The Core Directive: A Multi-Layered PPE Protocol

The selection of PPE is not a static choice but a dynamic risk assessment. The following protocol is designed to provide a comprehensive barrier against the identified hazards.

A. Eye and Face Protection: The First Line of Defense

Directive: Always wear ANSI Z87.1-compliant, tight-sealing chemical splash goggles.[5] If there is a significant risk of splashing, such as during transfers of volumes greater than 50 mL, supplement the goggles with a full-face shield.[1]

Causality: The primary ocular hazard is a chemical splash. Standard safety glasses offer insufficient protection against splashes that can come from various angles. Tight-sealing goggles create a protective seal around the eyes.[1] A face shield is mandated for larger volume work as it protects the entire face from splashes and is a crucial secondary barrier.[1]

B. Hand and Body Protection: Preventing Dermal Exposure

Directive: Wear nitrile gloves as a minimum standard for hand protection. For prolonged contact or immersion, consult a glove manufacturer's compatibility chart, but butyl rubber gloves are often a suitable alternative. A flame-resistant (FR) lab coat must be worn over personal clothing and kept fully fastened.

Causality: this compound is a skin irritant.[1][2] Nitrile gloves provide adequate protection against incidental contact.[6] The directive for a flame-resistant lab coat addresses the compound's flammability. In the event of a splash followed by ignition, an FR lab coat will not continue to burn after the ignition source is removed, providing critical escape time and minimizing burn injury.

C. Respiratory Protection: Mitigating Inhalation Risks

Directive: All handling of this compound should occur within a certified chemical fume hood to minimize vapor inhalation.[5] If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill response, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[1][7]

Causality: The compound's vapors are irritating to the respiratory system.[1] A fume hood is the primary engineering control designed to capture and exhaust these vapors safely.[5] A respirator serves as a necessary backup or emergency measure when these primary controls are unavailable or overwhelmed, directly filtering contaminants from the air before they can be inhaled.

Experimental Workflow: PPE Integration

The following diagram and protocol outline the logical flow for selecting and using PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_handling Execution Phase cluster_disposal Post-Handling & Disposal Start Task: Handle This compound Assess Assess Task Volume & Splash Potential Start->Assess Don_Base Don Base PPE: - FR Lab Coat - Nitrile Gloves Assess->Don_Base Don_Goggles Don Chemical Splash Goggles Assess->Don_Goggles Assess Splash Risk Don_Face_Shield Add Face Shield Assess->Don_Face_Shield High Splash Risk (e.g., >50mL transfer) Check_Hood Is Chemical Fume Hood Available & Certified? Assess->Check_Hood Check Environment Don_Base->Don_Goggles Don_Goggles->Don_Face_Shield Don_Goggles->Check_Hood Don_Face_Shield->Check_Hood Don_Respirator Don NIOSH-Approved Respirator (OV Cartridge) Check_Hood->Don_Respirator No / Emergency Spill Proceed Proceed with Chemical Handling Check_Hood->Proceed Yes Don_Respirator->Proceed Doff_PPE Doff PPE in Correct Sequence Proceed->Doff_PPE Dispose_Waste Dispose of Chemical & Contaminated PPE as Hazardous Waste Doff_PPE->Dispose_Waste Wash Wash Hands Thoroughly Dispose_Waste->Wash

Caption: PPE selection workflow for this compound.

Step-by-Step Handling Protocol
  • Pre-Operation Safety Check: Before bringing the chemical into the workspace, confirm the location of the nearest safety shower, eyewash station, and appropriate fire extinguisher (Type B: CO2, dry chemical, or alcohol-resistant foam).[1][7] Ensure the chemical fume hood is operational and has a valid certification.

  • Donning PPE:

    • Put on the flame-resistant lab coat, ensuring it is fully buttoned.

    • Don chemical splash goggles.

    • If a high splash risk exists, don a face shield over the goggles.

    • Finally, don nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Chemical Handling:

    • Perform all manipulations of this compound inside the fume hood.

    • Ground and bond containers when transferring liquids to prevent static discharge, a potential ignition source.[1][8]

    • Use non-sparking tools for all operations.[1][9]

    • Keep containers tightly closed when not in use.[1]

  • Post-Operation & Doffing PPE:

    • After handling is complete, secure the container cap and decontaminate the exterior if necessary.

    • Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Remove gloves first using a proper technique to avoid skin contact.[7]

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Immediately wash hands thoroughly with soap and water.

Spill and Disposal Management

Operational Spill Response Plan
  • Small Spill (<100 mL):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).

    • Using non-sparking tools, collect the absorbed material and place it into a designated, labeled container for hazardous waste.[3][6]

    • Clean the spill area with soap and water.

  • Large Spill (>100 mL):

    • Evacuate the laboratory immediately.

    • Alert laboratory personnel and contact your institution's Environmental Health & Safety (EH&S) department.

    • Prevent entry into the area.

Disposal Plan
  • Chemical Waste: Unused or waste this compound must be disposed of as flammable hazardous waste.[10] Collect it in a clearly labeled, compatible, and tightly sealed container. Do not pour it down the drain.[10]

  • Contaminated PPE: All disposable PPE, such as gloves and absorbent pads, that has come into contact with the chemical must be disposed of as solid hazardous waste in a designated, sealed container.[7]

By adhering to this comprehensive guide, researchers can confidently handle this compound, secure in the knowledge that their protective measures are directly correlated to the specific chemical risks at hand, thereby fostering a culture of safety and scientific excellence.

References

  • OSHA Guidelines for Safe Handling of Flammable & Combustible Liquids . Occupational Safety and Health Administration.

  • Frontline Data Solutions. Flammable Liquid Storage: Essential OSHA Guidelines .

  • U.S. Hazmat Rentals. What is the OSHA Regulation for Flammable Storage?

  • OSHA Requirements for Storing Flammable Liquids. [Source URL not fully provided, general OSHA guidance referenced].
  • OSHA Standard 1910.106 - Flammable liquids . Occupational Safety and Health Administration.

  • ChemicalBook. This compound - Safety Data Sheet .

  • Benchchem. Application Notes & Protocols: Laboratory Safety and Handling of Flammable Alcohols .

  • National Science Teachers Association. Safer Handling of Alcohol in the Laboratory .

  • Ethanol - Standard Operating Procedure . University of California, Santa Barbara.

  • Fisher Scientific. 3-Methyl-1-pentanol Safety Data Sheet .

  • MSDS of 3-Methyl-1-pentanol. [Source URL not fully provided, generic SDS referenced].
  • Sigma-Aldrich. 3-Methyl-1-pentanol ≥99%, FG .

  • Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. [Institutional safety guidance document].
  • Apollo Scientific. 3-Methyl-3-pentanol Safety Data Sheet .

  • The Good Scents Company. 3-methyl-1-pentanol .

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines .

  • Thermo Fisher Scientific. 1-Pentanol, 3-methyl- Safety Data Sheet .

  • NIOSH Pocket Guide to Chemical Hazards . National Institute for Occupational Safety and Health.

  • Thermo Fisher Scientific. (+/-)-2-Pentanol Safety Data Sheet .

  • TCI EUROPE N.V. 3-Methyl-3-pentanol Safety Data Sheet .

  • NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names: P . Centers for Disease Control and Prevention.

  • NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names: M . Centers for Disease Control and Prevention.

  • Calaméo. NIOSH - POCKET GUIDE TO CHEMICAL HAZARDS .

  • NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names: A . Centers for Disease Control and Prevention.

Sources

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